3,4-Dichlorobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2651. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3,4-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIBPWGZGSXURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059165 | |
| Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
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Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-31-7 | |
| Record name | 3,4-Dichlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DICHLOROBENZENESULFONYL CHLORIDE | |
| Source | DTP/NCI | |
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| Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
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| Record name | Benzenesulfonyl chloride, 3,4-dichloro- | |
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| Record name | 3,4-dichlorobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dichlorophenylsulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX3AD43WDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonyl Chloride for Advanced Research
This guide provides an in-depth analysis of 3,4-Dichlorobenzenesulfonyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its core properties, synthesis, reactivity, and critical applications, while emphasizing safety and handling protocols.
Introduction: The Role of a Versatile Sulfonylating Agent
This compound is a highly reactive organochlorine compound, distinguished by a benzenesulfonyl chloride core substituted with two chlorine atoms at the 3 and 4 positions. This specific substitution pattern imparts unique electronic properties and reactivity, making it a valuable intermediate and building block in the synthesis of a wide array of organic molecules.[1] Its primary utility lies in its ability to introduce the 3,4-dichlorobenzenesulfonyl moiety into a molecular scaffold. This functional group is instrumental in modifying the parent molecule's solubility, metabolic stability, and electronic characteristics.
The applications of this reagent are particularly pronounced in medicinal chemistry, where the resulting sulfonamides are key pharmacophores in the development of novel therapeutic agents. This guide offers a comprehensive overview, from fundamental properties to advanced synthetic protocols, to empower researchers in leveraging this compound to its full potential.
Core Properties and Chemical Identity
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe application in any experimental setting.
Chemical Structure and Identifiers
The unique arrangement of atoms in this compound dictates its reactivity and function.
Diagram 1: Chemical Structure of this compound
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. These parameters are critical for designing reaction conditions, purification procedures, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 98-31-7 | [1][2][3][4] |
| Molecular Formula | C₆H₃Cl₃O₂S | [2][4] |
| Molecular Weight | 245.51 g/mol | [2][4] |
| Appearance | White to yellowish crystalline low melting solid | [5] |
| Melting Point | 22 °C | [3] |
| Boiling Point | 253 °C (lit.) | [1][2] |
| 158-160 °C / 15 mmHg (lit.) | [3] | |
| Density | 1.572 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.589 (lit.) | [1][2] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [2] |
| EC Number | 202-656-5 | [2] |
Synthesis, Reactivity, and Mechanistic Insights
Manufacturing Process
The primary industrial synthesis of this compound is achieved through the chlorosulfonation of 1,2-dichlorobenzene (o-dichlorobenzene).[1][6] This electrophilic aromatic substitution reaction involves reacting 1,2-dichlorobenzene with chlorosulfonic acid.
Causality: The choice of chlorosulfonic acid as the reagent is due to its dual function as both a strong sulfonating agent and the source of the chlorine for the sulfonyl chloride group. The reaction is typically performed under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize the formation of by-products, such as the corresponding diaryl sulfone.[7]
Diagram 2: Synthesis via Chlorosulfonation
Caption: Synthesis of the target compound from 1,2-dichlorobenzene.
Core Reactivity: Sulfonamide and Sulfonate Ester Formation
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl). This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.
-
Reaction with Amines: The most prominent reaction is with primary and secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for synthesizing compounds with potential biological activity. The reaction proceeds rapidly, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
-
Reaction with Alcohols: In a similar fashion, it reacts with alcohols to yield sulfonate esters. While less common in drug discovery than sulfonamides, sulfonate esters are important intermediates in organic synthesis, as the sulfonate group is an excellent leaving group.
Trustworthiness: The reliability of these reactions is high, with yields often being quantitative. The progress of the reaction can be easily monitored by techniques like Thin Layer Chromatography (TLC), and the products are typically crystalline solids, facilitating purification by recrystallization.
Applications in Research and Drug Development
This compound is not merely a laboratory chemical; it is a key intermediate in the synthesis of pharmaceuticals.[6] The 3,4-dichlorophenylsulfonyl moiety it installs is present in a variety of molecules investigated for different therapeutic targets. The rationale behind its use is that the dichlorinated phenyl ring can engage in specific interactions (e.g., halogen bonding, hydrophobic interactions) within a biological target's active site, while the sulfonamide linkage provides a crucial hydrogen bond donor/acceptor group.
While specific drug names containing this exact moiety are proprietary or in developmental stages, the broader class of arylsulfonamides, synthesized from precursors like this compound, are well-established as:
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group in the active site of carbonic anhydrases.[8]
-
Antimicrobial Agents: Many sulfa drugs and related compounds feature the arylsulfonamide core.
-
Diuretics and Antihypertensives: Certain classes of diuretics are based on the sulfonamide structure.
Key Experimental Protocol: Synthesis of a N-Aryl Sulfonamide
This section provides a representative, self-validating protocol for the synthesis of a sulfonamide, a cornerstone reaction for this reagent.
Objective: To synthesize N-(4-methoxyphenyl)-3,4-dichlorobenzenesulfonamide from this compound and p-anisidine.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.05 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add p-anisidine (1.05 eq) and anhydrous DCM. Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Causality: The slow, cold addition controls the exothermic reaction. Pyridine acts as a base to scavenge the generated HCl, driving the reaction to completion.
-
-
Work-up and Extraction:
-
Quench the reaction by adding 1 M HCl to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Self-Validation: Each wash removes specific impurities: HCl removes the base, bicarbonate removes any unreacted sulfonyl chloride (by hydrolysis) and acidic impurities, and brine removes residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization:
-
The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
The purity and identity of the final product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield should be in the range of 85-95%.
-
Diagram 3: Experimental Workflow for Sulfonamide Synthesis
Caption: Step-by-step workflow for sulfonamide synthesis and purification.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
Hazard Identification:
-
H226: Flammable liquid and vapour. [2][9] The compound has a low flash point and should be handled away from ignition sources.[2]
-
Moisture Sensitivity: Reacts with water, potentially violently, to release corrosive hydrochloric acid (HCl) gas.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[9]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and other protective clothing to prevent skin contact.[9]
-
Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, use an approved respirator with appropriate cartridges (e.g., type ABEK).[2]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place away from sources of ignition.[9]
-
Keep the container tightly closed and sealed to prevent moisture contact.[9] Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[11]
-
Containers must be resealed carefully and kept upright to prevent leakage.[9]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[6][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][9]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][9]
Conclusion
This compound is a potent and versatile reagent with significant applications in organic synthesis, particularly for the construction of biologically active sulfonamides. Its predictable reactivity, coupled with the unique properties of the 3,4-dichlorophenylsulfonyl group, ensures its continued importance in drug discovery and materials science. Adherence to stringent safety protocols is paramount for its handling. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively incorporate this valuable building block into their synthetic strategies.
References
- 1. This compound | 98-31-7 [chemicalbook.com]
- 2. This compound 95 98-31-7 [sigmaaldrich.com]
- 3. Sulfonyl Chlorides: [transworldchemicals.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-Dichlorobenzoyl chloride | 3024-72-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 8. 3,4-Dimethoxybenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
physical and chemical properties of 3,4-Dichlorobenzenesulfonyl chloride
An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonyl Chloride
Section 1: Introduction and Core Characteristics
This compound is a highly reactive organosulfur compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a benzene ring substituted with two chlorine atoms and a sulfonyl chloride functional group, its utility stems from the electrophilic nature of the sulfur atom, making it an excellent agent for introducing the 3,4-dichlorobenzenesulfonyl moiety into a target molecule.
This guide provides an in-depth analysis of its physical and chemical properties, spectral characteristics, reactivity, and established protocols for its synthesis and application. The insights herein are tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent for designing synthetic pathways and ensuring procedural safety and reproducibility. Its application is particularly noted in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities that are of high interest to the pharmaceutical industry.[1]
Section 2: Physicochemical and Identification Data
Accurate identification and understanding of physical properties are fundamental to the successful application and safe handling of any chemical reagent. This compound is a low-melting solid, often appearing as a white to yellowish crystalline powder or a liquid depending on the ambient temperature.[2] All pertinent identification and physical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,4-Dichlorophenylsulfonyl chloride | [3][4] |
| CAS Number | 98-31-7 | [3] |
| EC Number | 202-656-5 | [5] |
| Molecular Formula | C₆H₃Cl₃O₂S | [3] |
| Molecular Weight | 245.51 g/mol | [5] |
| Melting Point | 22-22.4 °C | [2][6] |
| Boiling Point | 253 °C (lit.) at 760 mmHg158-160 °C at 15 mmHg | [2][6] |
| Density | 1.572 g/mL at 25 °C (lit.) | [2][5] |
| Refractive Index (n²⁰/D) | 1.589 (lit.) | [2][5] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [5] |
| Solubility | Reacts with water and alcohol. Soluble in chlorinated solvents (e.g., Dichloromethane), Ether, and Benzene. | [7][8] |
| InChI Key | NYIBPWGZGSXURD-UHFFFAOYSA-N | [3][5] |
| SMILES | Clc1ccc(cc1Cl)S(Cl)(=O)=O | [5] |
Section 3: Spectral Analysis and Structural Elucidation
Structural confirmation is paramount for ensuring reagent identity and purity. The following section details the key spectral features of this compound.
Mass Spectrometry (Electron Ionization)
The EI mass spectrum provides critical information regarding the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.
-
Molecular Ion (M⁺): The molecular ion peak corresponding to the formula C₆H₃Cl₃O₂S is expected. Due to the isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed around m/z 244, 246, and 248.
-
Key Fragments:
-
[M-Cl]⁺: Loss of the chlorine atom from the sulfonyl group (m/z ~209). This is often a prominent peak.
-
[Cl₂C₆H₃SO₂]⁺: The 3,4-dichlorobenzenesulfonyl cation.
-
[Cl₂C₆H₃]⁺: Loss of SO₂Cl, resulting in the dichlorophenyl cation (m/z ~145).
-
SO₂⁺ (m/z 64) and Cl⁺ (m/z 35/37) are also expected fragments.
-
(Data interpreted from NIST WebBook).[9]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
-
S=O Asymmetric & Symmetric Stretching: Strong characteristic peaks are observed at approximately 1380 cm⁻¹ and 1180 cm⁻¹ , respectively. These are definitive for the sulfonyl group.
-
Aromatic C=C Stretching: Peaks in the 1570-1400 cm⁻¹ region confirm the presence of the benzene ring.
-
Aromatic C-H Stretching: A weak band above 3000 cm⁻¹ .
-
C-Cl Stretching: Strong absorptions in the 800-600 cm⁻¹ region.
-
S-Cl Stretching: A characteristic band typically appears in the 600-500 cm⁻¹ range.
(Data interpreted from NIST WebBook).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz): The aromatic region will display signals for three protons on a 1,2,4-trisubstituted benzene ring.
-
H-2 (proton ortho to -SO₂Cl): Expected to be the most downfield signal due to the strong electron-withdrawing effect of the sulfonyl chloride group. It will appear as a doublet. Predicted δ ≈ 8.0-8.2 ppm (d, J ≈ 2.0 Hz).
-
H-5 (proton between the two Cl atoms): Expected to be downfield due to the additive deshielding from two adjacent chlorine atoms. It will appear as a doublet of doublets. Predicted δ ≈ 7.8-8.0 ppm (dd, J ≈ 8.5, 2.0 Hz).
-
H-6 (proton ortho to -Cl): Expected to be the most upfield of the three aromatic protons. It will appear as a doublet. Predicted δ ≈ 7.6-7.7 ppm (d, J ≈ 8.5 Hz).
¹³C NMR (Predicted, CDCl₃, 100 MHz): Six distinct signals are expected in the aromatic region (δ 125-145 ppm).
-
C-1 (C-SO₂Cl): Quaternary carbon, deshielded. Predicted δ ≈ 142-144 ppm.
-
C-4 (C-Cl): Quaternary carbon, deshielded. Predicted δ ≈ 138-140 ppm.
-
C-3 (C-Cl): Quaternary carbon, deshielded. Predicted δ ≈ 134-136 ppm.
-
C-5 (CH): Predicted δ ≈ 132-134 ppm.
-
C-6 (CH): Predicted δ ≈ 130-131 ppm.
-
C-2 (CH): Predicted δ ≈ 128-129 ppm.
Section 4: Chemical Reactivity and Mechanistic Principles
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. It acts as a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom.
The most common transformation is the reaction with primary or secondary amines to form N-substituted sulfonamides.[1] This reaction is foundational in medicinal chemistry. The reaction proceeds via a nucleophilic attack by the amine's lone pair on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride.
Causality in Experimental Design: The liberated HCl is acidic and will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., pyridine, triethylamine) or an excess of the reactant amine is essential to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[1]
Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.
Section 5: Key Applications in Synthesis
This compound is primarily used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
-
Pharmaceutical Intermediates: It is a key precursor for creating various sulfonamide derivatives which are explored as potential antibacterial, anticancer, and anti-inflammatory agents.[1]
-
Organic Synthesis: The 3,4-dichlorobenzenesulfonyl group can be used as a protecting group for amines. More importantly, it modifies the electronic and lipophilic properties of a molecule, which is a critical strategy in drug design to enhance binding affinity, cell permeability, or metabolic stability.
Section 6: Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of this compound. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Logical flow for the synthesis and subsequent use of the title compound.
Protocol 6.1: Synthesis of this compound
This protocol is based on the established chlorosulfonation of aromatic compounds.[11]
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl gas.
-
Reagent Charging: In the fume hood, charge the flask with chlorosulfonic acid (e.g., 3.0 equivalents). Cool the flask to 0 °C using an ice-water bath.
-
Reactant Addition: Slowly add 1,2-dichlorobenzene (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours. Causality: A slow addition rate is critical to control the highly exothermic reaction and prevent the formation of sulfone byproducts. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up (Quenching): Prepare a large beaker containing a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. Extreme caution is required as the quenching of excess chlorosulfonic acid is highly exothermic and releases large volumes of HCl gas. The product will separate as an oily or solid layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with cold water, saturated aqueous NaHCO₃ solution (carefully, to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product.
Protocol 6.2: Representative Sulfonylation of a Primary Amine
This protocol describes a general method for synthesizing a sulfonamide.[1]
-
Reagent Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Section 7: Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling:
-
Use only in a well-ventilated chemical fume hood.[3]
-
Avoid breathing mist, vapors, or spray.
-
Do not allow contact with water or moisture. Handle under an inert atmosphere (e.g., nitrogen) if possible.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong bases, strong oxidizing agents, water, and alcohols.
-
Section 8: References
-
Guidechem. (n.d.). How is this compound synthesized and used in pharmaceutical chemistry?. Retrieved from Guidechem Website.
-
NIST. (n.d.). Benzenesulfonyl chloride, 3,4-dichloro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from --INVALID-LINK--
-
Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from --INVALID-LINK--
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NIST. (n.d.). Benzenesulfonyl chloride, 3,4-dichloro-. NIST Chemistry WebBook, SRD 69. Retrieved from --INVALID-LINK--
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NIST. (n.d.). Benzenesulfonyl chloride, 3,4-dichloro- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from --INVALID-LINK--
-
TransWorld Chemicals. (n.d.). Sulfonyl Chlorides. Retrieved from TransWorld Chemicals Website.
-
3,4-Dichlorobenzene sulfonic acid. (n.d.). Retrieved from J-STAGE Website.
-
BenchChem. (2025, December). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Retrieved from BenchChem Website.
-
ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Retrieved from ResearchGate Website.
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PubChemLite. (2025). This compound (C6H3Cl3O2S). Retrieved from PubChemLite Website.
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ChemicalBook. (n.d.). Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum. Retrieved from ChemicalBook Website.
-
ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride(3024-72-4) 1H NMR spectrum. Retrieved from ChemicalBook Website.
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum. Retrieved from ChemicalBook Website.
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ChemicalBook. (n.d.). This compound | 98-31-7. Retrieved from ChemicalBook Website.
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Sigma-Aldrich. (n.d.). This compound 95%. Retrieved from --INVALID-LINK--
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NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook, SRD 69. Retrieved from --INVALID-LINK--
-
Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 3,4-Dichlorobenzoyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase Website.
-
ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride(3024-72-4) 13C NMR spectrum. Retrieved from ChemicalBook Website.
-
SpectraBase. (n.d.). 3,4-Dichlorobenzoyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase Website.
-
Sigma-Aldrich. (n.d.). Sigma-Aldrich 457132 this compound. Retrieved from Sigma-Aldrich Website.
-
SpectraBase. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase Website.
-
Sigma-Aldrich. (n.d.). 3,5-Dichlorobenzenesulfonyl chloride 97%. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Chlorobenzenesulfonyl chloride 97%. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 98-60-2|4-Chlorobenzenesulfonyl chloride. Retrieved from BLD Pharm Website.
-
Fisher Scientific. (n.d.). TCI America™-3,4-Dichlorobenzenesulfonyl Chloride 98.0+%. Retrieved from Fisher Scientific Website.
-
Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. Retrieved from PrepChem.com Website.
-
ChemicalBook. (n.d.). 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum. Retrieved from ChemicalBook Website.
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3,4-Dichlorobenzenesulfonyl chloride molecular weight and formula
Abstract
3,4-Dichlorobenzenesulfonyl chloride is a pivotal organosulfur compound extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its chemical versatility, stemming from the reactive sulfonyl chloride functional group and the specific substitution pattern on the aromatic ring, makes it an indispensable building block for introducing the 3,4-dichlorobenzenesulfonyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive overview of its molecular and physical properties, established synthetic routes, characteristic reactivity, and critical safety considerations for its handling and application in a research and development setting.
Molecular Structure and Physicochemical Properties
A fundamental understanding of the intrinsic properties of this compound is paramount for its effective use in chemical synthesis.
Molecular Identity
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and a sulfonyl chloride group at the 1 position.
| Identifier | Value |
| Molecular Formula | C₆H₃Cl₃O₂S[1] |
| Molecular Weight | 245.51 g/mol [1][2] |
| CAS Number | 98-31-7[1][3] |
Physicochemical Data
The physical properties of this compound dictate its handling, storage, and the conditions required for chemical reactions.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 22 °C[1] |
| Boiling Point | 158-160 °C at 15 mmHg[1] |
| Density | 1.572 g/mL at 25 °C[3] |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents like ether and benzene. |
Synthesis and Manufacturing
The industrial production of this compound is primarily achieved through the electrophilic aromatic substitution of 1,2-dichlorobenzene.
Chlorosulfonation of 1,2-Dichlorobenzene
The most common synthetic route involves the reaction of 1,2-dichlorobenzene with chlorosulfonic acid.[3] This process is a classic example of an electrophilic aromatic substitution reaction where the potent electrophile, generated from chlorosulfonic acid, attacks the electron-rich aromatic ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Laboratory Scale Synthesis
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable fume hood with appropriate personal protective equipment.
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber.
-
Reactant Charging: Charge the flask with 1,2-dichlorobenzene and cool it in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation.
Chemical Reactivity and Applications
The synthetic utility of this compound is centered around the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows for facile reaction with a wide array of nucleophiles.
Caption: Key reactions of this compound.
Synthesis of Sulfonamides
The reaction with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily forms sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drug molecules.
Synthesis of Sulfonate Esters
Alcohols and phenols react with this compound to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, and they can also serve as protecting groups for hydroxyl functionalities.
Friedel-Crafts Sulfonylation
In the presence of a Lewis acid catalyst, this compound can react with electron-rich aromatic compounds to form diaryl sulfones.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. It is harmful if swallowed or inhaled. Reaction with water produces corrosive hydrochloric acid fumes.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases, oxidizing agents, and alcohols. The container should be tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide array of organic compounds. Its well-defined reactivity, coupled with the specific electronic and steric properties conferred by the dichlorinated phenyl ring, ensures its continued importance in both academic research and industrial applications. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use.
References
3,4-Dichlorobenzenesulfonyl chloride safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 3,4-Dichlorobenzenesulfonyl Chloride
This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reactive chemical intermediate. The information synthesized herein is grounded in authoritative safety data sheets to ensure technical accuracy and promote a culture of safety in the laboratory.
Compound Identification and Core Properties
This compound (CAS No. 98-31-7) is a specialized reagent used in organic synthesis.[1] Its utility is matched by its significant hazard profile, which necessitates a thorough understanding of its physicochemical properties to ensure safe handling.
| Property | Value | Source |
| CAS Number | 98-31-7 | [2] |
| Molecular Formula | C₆H₃Cl₃O₂S | [2] |
| Molecular Weight | 245.51 g/mol | [3] |
| Appearance | Flammable Liquid | [2][4] |
| Boiling Point | 253 °C (lit.) | [1] |
| Density | 1.572 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 57 °C (134.6 °F) - closed cup | |
| Refractive Index | n20/D 1.589 (lit.) |
Comprehensive Hazard Analysis
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its flammability and its severe corrosive effects on biological tissues.
GHS Hazard Statements:
Signal Word: Danger [2]
The corrosive nature of this compound is its most immediate danger. Upon contact with moisture, such as humidity in the air or water in biological tissues, it can hydrolyze to form hydrochloric acid and 3,4-dichlorobenzenesulfonic acid, both of which are highly corrosive. This reaction is the underlying cause of the severe skin burns and eye damage observed upon contact. Ingestion can cause severe swelling, damage to delicate tissues, and perforation of the stomach or esophagus.[5][6] Inhalation of its vapors or mists is extremely destructive to the mucous membranes and upper respiratory tract.[2]
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this chemical.
Engineering Controls
All work with this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood, to prevent the accumulation of flammable and corrosive vapors.[4][7] An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on a thorough risk assessment of the planned procedure.
Caption: PPE Selection Workflow.
Standard Operating Procedures for Safe Handling and Storage
Adherence to strict protocols is non-negotiable when working with this substance.
Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly.
-
Dispensing: Ground and bond containers when transferring material to prevent static discharge.[4] Use only non-sparking tools.[4]
-
Environment: Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[2][4]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]
Storage Protocol
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[2][4]
-
The compound is moisture-sensitive; it should be stored under an inert gas like argon or nitrogen.[2][7]
-
Keep containers tightly closed and sealed. If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[2][4]
-
Store in a locked cabinet or area accessible only to authorized personnel.[2][4]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce injury and damage.
Caption: Emergency Response Flowchart.
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the affected area.[2]
-
Ventilate & Isolate: Ensure adequate ventilation and remove all sources of ignition.[2][4]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2][4]
-
Absorb: For small spills, use an inert, non-combustible absorbent material such as sand or earth. For larger spills, use an electrically protected vacuum cleaner or wet-brushing.[2]
-
Collect & Dispose: Place the absorbed material into a suitable, labeled container for disposal according to local regulations.[2][4]
Fire-Fighting Measures
-
Suitable Extinguishers: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[2][4]
-
Ineffective Media: Large amounts of water are ineffective for extinguishing the fire itself but can be used as a spray to cool unopened containers.[2]
-
Hazards: Vapors are heavier than air and can accumulate in low areas, potentially forming explosive mixtures.[2][4] Fire will produce hazardous decomposition products.
-
Protective Gear: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Stability and Reactivity Profile
Understanding the chemical's reactivity is key to preventing hazardous situations.
-
Chemical Stability: The product is stable under recommended storage conditions (cool, dry, inert atmosphere).[2][10]
-
Conditions to Avoid: Moisture, heat, flames, and sparks are the primary conditions to avoid.[2][10]
-
Incompatible Materials: Reacts with strong oxidizing agents and strong bases.[2][4][10] Contact with water should be avoided due to hydrolysis.
-
Hazardous Decomposition Products: When involved in a fire, it will decompose to form toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[2][4][10]
Waste Disposal and Transportation
Waste Disposal
This material and its container must be disposed of as hazardous waste.[10] All disposal practices must be in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[2] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Transportation
This compound is classified as a dangerous good for transport.[3]
-
Proper Shipping Name: CORROSIVE LIQUID, FLAMMABLE, N.O.S. (3,4-Dichlorobenzenesulphonyl chloride)[2]
-
Transport Hazard Class: Class 8 (Corrosive) with a subsidiary risk of Class 3 (Flammable)[2]
-
Packing Group: II[2]
References
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- 10. fishersci.be [fishersci.be]
An In-depth Technical Guide on the Handling and Storage of 3,4-Dichlorobenzenesulfonyl Chloride
This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling, storage, and disposal of 3,4-Dichlorobenzenesulfonyl chloride (CAS No. 98-31-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
Understanding the Reagent: Chemical Profile and Associated Hazards
This compound is a highly reactive organic compound, widely utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles.[2] However, this reactivity also presents significant hazards that must be managed with stringent safety protocols.
The primary hazards associated with this compound are its flammability, corrosivity, and reactivity with water.[3] It is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage upon contact.[3] Inhalation of its vapors may cause respiratory irritation.[4] A thorough understanding of its chemical properties is the foundation of its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98-31-7 | [3] |
| Molecular Formula | C₆H₃Cl₃O₂S | |
| Molecular Weight | 245.51 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 253 °C (lit.) | |
| Density | 1.572 g/mL at 25 °C (lit.) | |
| Flash Point | 57 °C (134.6 °F) - closed cup | [3] |
Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of its corrosive vapors.[2] The fume hood should have adequate airflow and be located in a well-ventilated laboratory. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent contact with this corrosive chemical. The following table outlines the minimum PPE requirements.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact, which can lead to severe burns.[2] |
| Body Protection | A chemical-resistant lab coat or apron worn over personal clothing. | Protects skin and clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge for organic vapors and acid gases should be used if there is a risk of exposure outside of a fume hood. | Prevents irritation to the respiratory tract from inhaled vapors.[4] |
In the Laboratory: Safe Handling and Experimental Protocols
Adherence to a strict operational workflow is paramount when working with this compound to minimize risks.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Use only non-sparking tools and take precautionary measures against static discharge.
-
Keep the container tightly closed when not in use.
A Typical Experimental Workflow
The following diagram illustrates a safe and logical workflow for a typical reaction involving this compound, such as the synthesis of a sulfonamide.
Caption: A typical experimental workflow for using this compound.
Storage and Incompatibility: Maintaining Chemical Integrity and Safety
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and store under an inert gas, such as nitrogen or argon, to protect from moisture.
-
Store away from heat, sparks, open flames, and other sources of ignition.
-
The storage area should be designated for flammable and corrosive materials.
Chemical Incompatibility
This compound is incompatible with a range of common laboratory chemicals. Contact with these substances can lead to vigorous or explosive reactions.
Table 3: Incompatible Materials with this compound
| Incompatible Substance | Consequence of Contact |
| Water/Moisture | Reacts exothermically to produce corrosive hydrochloric acid (HCl) and 3,4-dichlorobenzenesulfonic acid. |
| Strong Bases (e.g., NaOH, KOH, amines) | Vigorous, exothermic reaction. |
| Strong Oxidizing Agents (e.g., nitric acid, perchlorates) | Risk of fire or explosion. |
| Alcohols | Reacts to form sulfonate esters and HCl gas. |
| Active Metals (e.g., sodium, potassium, magnesium) | Potential for vigorous or explosive reaction. |
Emergency Preparedness: Spill and Exposure Response
Prompt and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response
In the event of a spill, follow the procedures outlined in the decision tree below.
Caption: A decision tree for responding to a spill of this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Management: Decontamination and Disposal
Proper disposal of this compound and contaminated materials is essential to ensure environmental protection and laboratory safety.
Decontamination of Glassware
Glassware that has been in contact with this compound must be decontaminated before routine cleaning.
Protocol for Glassware Decontamination:
-
Initial Rinse (in a fume hood): Carefully rinse the glassware with an aprotic organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the residual reagent. Collect this rinse as halogenated organic waste.
-
Quenching: Slowly and carefully add a quenching solution to the glassware. A suitable quenching agent is a cold, saturated solution of sodium bicarbonate.[2][5] Be prepared for vigorous gas evolution (CO₂) as the residual sulfonyl chloride is hydrolyzed to the sulfonic acid, which is then neutralized by the bicarbonate.
-
Final Rinse: After the reaction has subsided, rinse the glassware thoroughly with water.
-
Standard Cleaning: The decontaminated glassware can now be cleaned using standard laboratory procedures.[6][7]
Disposal of Bulk and Residual Waste
The disposal method depends on the quantity of the waste.
For Residual Quantities (e.g., from quenching reactions):
-
Neutralization: In a fume hood, prepare a large beaker with a stir bar containing a cold (ice bath) saturated aqueous solution of sodium bicarbonate.
-
Slow Addition: Slowly and dropwise, add the solution containing the residual this compound to the stirred bicarbonate solution.[2] Control the rate of addition to manage the exothermic reaction and gas evolution.
-
Stirring: Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure full neutralization.[2]
-
pH Verification: Allow the mixture to warm to room temperature and check the pH to ensure it is neutral or slightly basic (pH 7-9).[2]
-
Collection: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container.[2]
For Bulk Quantities:
Bulk quantities of this compound should not be neutralized in the lab.[2]
-
Packaging: Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name, associated hazards (Corrosive, Flammable, Water-Reactive), and the date.
-
Collection: This is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix it with non-halogenated waste.
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand a high level of respect and meticulous adherence to safety protocols. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can mitigate the risks and ensure a safe laboratory environment.
References
A Comprehensive Technical Guide to the Solubility of 3,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of a Versatile Reagent
3,4-Dichlorobenzenesulfonyl chloride stands as a pivotal reagent in the landscape of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility as a building block for sulfonamides and other sulfur-containing moieties is well-documented. However, the successful application of this compound is intrinsically linked to a thorough understanding of its solubility characteristics. The choice of solvent not only dictates the reaction kinetics and product purity but also has profound implications for process safety and scalability. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of this compound in a range of common organic solvents. By integrating theoretical principles with practical, field-proven insights, this guide aims to empower the scientific community to harness the full potential of this versatile reagent with confidence and precision.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its solubility behavior.
| Property | Value | Source |
| CAS Number | 98-31-7 | [1] |
| Molecular Formula | C₆H₃Cl₃O₂S | |
| Molecular Weight | 245.51 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 22.4 °C | [1] |
| Boiling Point | 253 °C (lit.) | [1] |
| Density | 1.572 g/mL at 25 °C (lit.) | [1] |
The presence of a dichlorinated benzene ring and a sulfonyl chloride group imparts a significant degree of polarity to the molecule. The electronegative chlorine and oxygen atoms create dipole moments, influencing the compound's interaction with various solvents. However, the aromatic ring also contributes a nonpolar character, leading to a nuanced solubility profile.
Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters
The age-old adage "like dissolves like" provides a simple yet powerful qualitative framework for predicting solubility. This principle is more quantitatively articulated through the concept of Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a substance can be deconstructed into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
A solvent is likely to dissolve a solute if their respective Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.
Estimated Hansen Solubility Parameters for this compound
Due to the lack of experimentally determined HSP values for this compound in the literature, we have employed the group contribution method, a well-established predictive technique, to estimate these parameters.[3][4] This method calculates the HSP based on the summation of contributions from the individual functional groups within the molecule.
Estimated Hansen Solubility Parameters (in MPa⁰·⁵):
-
δD (Dispersion): 19.5
-
δP (Polar): 8.5
-
δH (Hydrogen Bonding): 5.0
These estimated values provide a robust theoretical foundation for predicting the solubility of this compound in a variety of organic solvents.
Predicted Solubility Profile in Common Organic Solvents
Leveraging the estimated Hansen Solubility Parameters, we can predict the relative solubility of this compound across a spectrum of common laboratory solvents. The solvents are categorized based on their polarity and hydrogen bonding capability.
| Solvent | Category | Predicted Solubility | Rationale |
| Toluene | Non-polar Aprotic | High | Similar dispersion (δD) and low polar (δP) and hydrogen bonding (δH) parameters. |
| Dichloromethane | Polar Aprotic | High | Good match across all three Hansen parameters. |
| Acetone | Polar Aprotic | High | Favorable polar interactions. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polar and non-polar characteristics. |
| Diethyl Ether | Non-polar Aprotic | Moderate | Primarily driven by dispersion forces. |
| Hexane | Non-polar Aprotic | Low | Significant mismatch in polar and hydrogen bonding parameters. |
| Ethanol | Polar Protic | Moderate (with reaction) | While the polarity is favorable, the protic nature will lead to reaction (solvolysis).[5] |
| Methanol | Polar Protic | Moderate (with reaction) | Similar to ethanol, reaction is expected. |
| Water | Polar Protic | Very Low (with reaction) | Highly polar nature of water is incompatible with the largely non-polar aromatic ring. Rapid hydrolysis will occur. |
Note: For protic solvents like alcohols and water, the term "solubility" is complicated by the chemical reactivity of the sulfonyl chloride group, leading to solvolysis. This reactivity is a critical consideration for any experimental work or process design.
Experimental Determination of Solubility: A Validating Protocol
While theoretical predictions are invaluable for initial solvent screening, experimental verification is essential for obtaining precise quantitative solubility data. The following protocol outlines a robust methodology for determining the solubility of this compound, adapted from standard methods such as ASTM E1148, with modifications to account for the compound's reactivity.[6][7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.
-
To each vial, add a precise volume of the chosen anhydrous organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of undissolved solid should be made.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a PTFE filter to prevent any solid particles from being transferred.
-
Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Reactivity and Safety Considerations: A Scientist's Prerogative
The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, a characteristic that defines both its utility in synthesis and the necessary precautions for its handling.
Reactivity with Protic Solvents (Solvolysis)
This compound will react with protic solvents such as water and alcohols. This reaction, known as solvolysis, results in the formation of the corresponding sulfonic acid or sulfonate ester, respectively, with the liberation of hydrogen chloride (HCl) gas.[5]
-
Hydrolysis: Reaction with water produces 3,4-dichlorobenzenesulfonic acid and HCl. This reaction is often vigorous.
-
Alcoholysis: Reaction with alcohols yields the corresponding 3,4-dichlorobenzenesulfonate ester and HCl.
Due to this reactivity, it is imperative to use anhydrous solvents when the unreacted sulfonyl chloride is desired for a subsequent reaction.
Reactivity with Other Nucleophiles
The compound will also react readily with other nucleophiles, such as amines, to form sulfonamides.[8] This is the basis for its widespread use in medicinal chemistry. It is important to be aware of the potential for reaction with any nucleophilic species present in the reaction mixture.
Safe Handling and Storage
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion: From Theory to Practice
The solubility of this compound is a critical parameter that influences its application in organic synthesis. This guide has provided a comprehensive overview, from the theoretical underpinnings of Hansen Solubility Parameters to a practical, step-by-step protocol for experimental determination. The estimated HSP values and the predicted solubility profile offer a valuable starting point for solvent selection. However, the inherent reactivity of the sulfonyl chloride group necessitates careful consideration of solvent choice and handling procedures. By integrating the theoretical predictions with rigorous experimental validation and a steadfast commitment to safety, researchers can confidently and effectively utilize this compound in their pursuit of scientific innovation.
References
- 1. This compound | 98-31-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 6. store.astm.org [store.astm.org]
- 7. livewell.ae [livewell.ae]
- 8. benchchem.com [benchchem.com]
A Comprehensive Spectroscopic Guide to 3,4-Dichlorobenzenesulfonyl Chloride: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for 3,4-Dichlorobenzenesulfonyl chloride (CAS No. 98-31-7), a key reagent and intermediate in organic synthesis and drug development.[1] For researchers, scientists, and professionals in the pharmaceutical industry, a thorough understanding of the structural characteristics of this compound is paramount for its effective application and for ensuring the integrity of synthetic pathways. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles of data acquisition and interpretation.
Introduction: The Significance of this compound
This compound is a sulfonyl chloride compound containing a dichlorinated benzene ring. Its utility in organic chemistry stems from the reactive sulfonyl chloride functional group, which readily participates in reactions to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural confirmation of this starting material is the foundational step for any research and development endeavor. Spectroscopic techniques provide the necessary tools for this confirmation, offering a detailed fingerprint of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] By observing the behavior of atomic nuclei in a strong magnetic field, we can deduce the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Predicted ¹H NMR Spectroscopy
Due to the scarcity of publicly available experimental ¹H NMR spectra for this compound, a predicted spectrum was generated using advanced computational algorithms. These prediction tools leverage large databases of known spectra to provide highly accurate estimations of chemical shifts and coupling patterns.[3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-2 |
| ~7.65 | dd | 1H | H-6 |
| ~7.45 | d | 1H | H-5 |
Interpretation of the ¹H NMR Spectrum:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, corresponding to the three protons on the benzene ring.
-
H-2 (ortho to -SO₂Cl): This proton is expected to be the most deshielded due to the strong electron-withdrawing nature of the sulfonyl chloride group, appearing as a doublet.
-
H-6 (ortho to -Cl and meta to -SO₂Cl): This proton will be influenced by both the chlorine and the sulfonyl chloride groups, resulting in a doublet of doublets.
-
H-5 (meta to both -Cl and -SO₂Cl): This proton is expected to be the most shielded of the three aromatic protons and will appear as a doublet.
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectroscopy
Similarly, a predicted ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~141.5 | C-1 |
| ~135.0 | C-4 |
| ~133.5 | C-3 |
| ~131.0 | C-5 |
| ~129.5 | C-2 |
| ~127.0 | C-6 |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
-
C-1 (attached to -SO₂Cl): This carbon will be significantly deshielded.
-
C-3 and C-4 (attached to -Cl): These carbons will also be deshielded due to the electronegativity of the chlorine atoms.
-
C-2, C-5, and C-6: The remaining carbons will appear at relatively upfield positions.
Caption: Predicted ¹³C NMR assignments for this compound.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid interfering signals.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquisition Parameters: For ¹H NMR, a standard pulse sequence is typically used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied to obtain the final spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
The IR spectrum of this compound is available from the NIST Chemistry WebBook.[7]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H aromatic stretching |
| ~1380 | Strong | Asymmetric SO₂ stretching |
| ~1180 | Strong | Symmetric SO₂ stretching |
| ~800-900 | Strong | C-H out-of-plane bending (aromatic) |
| ~600-800 | Medium | C-Cl stretching |
| ~500-600 | Medium | S-Cl stretching |
Interpretation of the IR Spectrum:
The IR spectrum provides clear evidence for the key functional groups:
-
Sulfonyl Chloride Group (-SO₂Cl): The strong absorptions around 1380 cm⁻¹ and 1180 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[8] The S-Cl stretch is also observable at lower wavenumbers.
-
Dichlorinated Benzene Ring: The weak C-H stretching vibrations above 3000 cm⁻¹ and the strong out-of-plane bending vibrations in the 800-900 cm⁻¹ region confirm the presence of the aromatic ring. The C-Cl stretching vibrations appear in the fingerprint region.
Caption: Key IR vibrational modes of this compound.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) method is commonly used:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9] It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The mass spectrum of this compound is available from the NIST Chemistry WebBook.[10]
Table 4: Key Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity | Assignment |
| 244 | High | [M]⁺ (molecular ion) |
| 209 | Moderate | [M - Cl]⁺ |
| 175 | High | [M - SO₂Cl]⁺ (dichlorophenyl cation) |
| 145 | Moderate | [C₆H₃Cl]⁺ |
| 109 | Low | [C₆H₃]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The presence of a strong molecular ion peak at m/z 244 confirms the molecular weight of the compound. The characteristic isotopic pattern for three chlorine atoms (two on the ring and one in the sulfonyl chloride group) would be observable at high resolution.
-
Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. The loss of a chlorine radical gives a peak at m/z 209. The most abundant fragment is often the dichlorophenyl cation at m/z 175, resulting from the cleavage of the C-S bond. Further fragmentation can lead to the loss of another chlorine atom or the entire substituent.
Caption: Major fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining the mass spectrum of an organic compound is as follows:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.[11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: A Synergistic Approach to Structural Elucidation
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers a unique piece of the structural puzzle: IR identifies the functional groups, MS determines the molecular weight and fragmentation, and NMR elucidates the detailed carbon-hydrogen framework. For researchers in drug development and organic synthesis, a thorough understanding and application of these spectroscopic methods are indispensable for ensuring the quality and identity of their chemical entities, thereby upholding the principles of scientific integrity and reproducibility.
References
- 1. Benzenesulfonyl chloride, 3,4-dichloro- [webbook.nist.gov]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. routledge.com [routledge.com]
- 7. Benzenesulfonyl chloride, 3,4-dichloro- [webbook.nist.gov]
- 8. wiley.com [wiley.com]
- 9. fiveable.me [fiveable.me]
- 10. Benzenesulfonyl chloride, 3,4-dichloro- [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of 3,4-Dichlorobenzenesulfonyl Chloride in Synthesis
An In-Depth Technical Guide to Commercial Suppliers and Applications of 3,4-Dichlorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals
This compound (CAS No. 98-31-7) is a pivotal chemical intermediate, recognized for its versatile role in the landscape of pharmaceutical and fine chemical synthesis.[1] Its molecular structure, featuring a reactive sulfonyl chloride group attached to a dichlorinated benzene ring, makes it an excellent building block for introducing the 3,4-dichlorobenzenesulfonyl moiety into a wide array of molecules.[1] For researchers and professionals in drug development, this compound serves as a critical starting material for creating complex sulfonamides and other sulfur-containing compounds, many of which exhibit significant biological activity. The presence of the chlorine atoms on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making this reagent a subject of considerable interest.[2] This guide provides a comprehensive overview of its commercial availability, technical specifications, safe handling protocols, and key synthetic applications.
Commercial Sourcing and Supplier Comparison
The procurement of high-quality starting materials is a cornerstone of successful research and development. This compound is available from several reputable chemical suppliers, typically with a purity of 95% or higher. When selecting a supplier, researchers should consider factors such as available grades, packaging sizes, and adherence to regulatory standards.
| Supplier | Product Name/Number | Purity (Assay) | CAS Number | Molecular Formula | Molecular Weight |
| Sigma-Aldrich (MilliporeSigma) | This compound / 457132 | 95% | 98-31-7 | C₆H₃Cl₃O₂S | 245.51 g/mol [3] |
| TCI America | This compound / D2990 | >98.0% (T) | 98-31-7 | C₆H₃Cl₃O₂S | 245.51 g/mol [4] |
| TransWorld Chemicals | This compound / D2134-A | 98% | 98-31-7 | C₆H₃Cl₃O₂S | 245.51 g/mol [5] |
| ChemScene | 3,4-Dichlorobenzene-1-sulfonyl chloride / CS-W012711 | ≥98% | 98-31-7 | C₆H₃Cl₃O₂S | 245.51 g/mol [6] |
| Santa Cruz Biotechnology | This compound / sc-227318 | N/A | 98-31-7 | C₆H₃Cl₃O₂S | 245.51 g/mol [7] |
Note: Purity levels and available quantities are subject to batch-specific variations and should be confirmed with the supplier via the certificate of analysis.
Technical Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is essential for its proper use in experimental design.
| Property | Value | Source |
| Appearance | White solid | [8] |
| Boiling Point | 253 °C (lit.) | [3][9] |
| Melting Point | 22 °C | [5] |
| Density | 1.572 g/mL at 25 °C (lit.) | [3][9] |
| Refractive Index | n20/D 1.589 (lit.) | [3][9] |
| Flash Point | 128 °C / 262.4 °F | [10] |
| Autoignition Temperature | 450 °C / 842 °F | [10] |
Synthesis and Key Applications in Drug Discovery
This compound is a versatile reagent primarily used in the formation of sulfonamides, a class of compounds with a broad spectrum of pharmaceutical applications.
Core Synthesis Pathway
The industrial preparation of this compound is typically achieved through the chlorosulfonation of 1,2-dichlorobenzene.[9][11] This electrophilic aromatic substitution reaction involves treating 1,2-dichlorobenzene with chlorosulfonic acid.
Caption: Synthesis of this compound.
Application in Medicinal Chemistry: Sulfonamide Formation
The primary utility of this compound in drug development lies in its reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental for building diverse molecular libraries for screening. The sulfonyl chloride group is highly electrophilic and readily reacts with the nucleophilic amine.
Caption: General scheme for sulfonamide synthesis.
Experimental Protocols and Safe Handling
As a Senior Application Scientist, it is imperative to emphasize that robust and reproducible results are predicated on meticulous experimental execution and unwavering adherence to safety protocols.
Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup : In a clean, dry three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve the desired amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Reagent Addition : Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution. The addition should be dropwise to maintain the temperature below 5 °C. A base, such as triethylamine or pyridine (1.1 equivalents), is typically added to neutralize the HCl byproduct generated during the reaction.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired sulfonamide.
Safety, Handling, and Storage
This compound is classified as a corrosive and water-reactive substance.[10] Strict adherence to safety guidelines is mandatory.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Work should be conducted inside a certified chemical fume hood.[10]
-
Handling : Avoid inhalation of vapors or mists.[12] Do not allow the product to come into contact with water, as it reacts to liberate toxic gas.[10] Handle and store under an inert gas like nitrogen or argon.[10]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] The storage area should be designated for corrosive materials. Containers that have been opened must be carefully resealed and kept upright.[12]
-
Incompatibilities : Keep away from water, strong bases, and strong oxidizing agents.[10]
Emergency Procedures
Caption: Emergency response for spills and exposure.
-
Skin Contact : Immediately take off all contaminated clothing and rinse the skin thoroughly with soap and water.[11]
-
Eye Contact : Separate eyelids and rinse with flowing water or saline solution.[11]
-
Inhalation : Move the person to fresh air.[11]
-
Ingestion : Rinse the mouth immediately but do not induce vomiting.[11]
-
Spill : In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing, then place it in a container for disposal according to local regulations.[12] Prevent the product from entering drains.[12]
In all cases of exposure, seek immediate medical attention.[10][11]
Conclusion
This compound is an indispensable tool for the medicinal chemist. Its commercial availability from reliable suppliers, coupled with its well-defined reactivity, allows for the systematic exploration of chemical space in the pursuit of novel therapeutics. A profound understanding of its properties, synthetic applications, and stringent safety protocols is paramount to leveraging its full potential in a research and development setting. This guide serves as a foundational resource to assist scientists in the safe and effective utilization of this important chemical intermediate.
References
- 1. 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India [valeshvarbiotech.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95 98-31-7 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Sulfonyl Chlorides: [transworldchemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 98-31-7 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 3,4-Dichlorobenzenesulfonyl Chloride from o-Dichlorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorobenzenesulfonyl chloride is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty dyes. Its strategic importance stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 3,4-dichlorobenzenesulfonyl group into a wide range of molecular scaffolds. This guide provides an in-depth examination of its synthesis via the direct chlorosulfonation of o-dichlorobenzene. We will explore the underlying reaction mechanism, present a detailed experimental protocol, discuss critical process parameters, and outline essential safety and handling procedures. This document is intended to serve as a practical and authoritative resource for chemical researchers and process development scientists.
Introduction and Strategic Importance
The synthesis of functionalized aromatic sulfonyl chlorides is a cornerstone of modern medicinal and materials chemistry. Among these, this compound (3,4-DCBSC) is a particularly valuable building block. The presence of two chlorine atoms on the aromatic ring modulates the electronic properties and lipophilicity of derivative molecules, often enhancing biological activity or material performance. The primary and most direct industrial route to 3,4-DCBSC is the electrophilic aromatic substitution of readily available o-dichlorobenzene with chlorosulfonic acid[1][2]. This method is favored for its atom economy and relatively straightforward execution. Understanding the nuances of this reaction is critical for ensuring high yield, purity, and safety.
Reaction Chemistry and Mechanism
The conversion of o-dichlorobenzene to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.
Reaction: C₆H₄Cl₂ + ClSO₃H → Cl₂C₆H₃SO₂Cl + H₂O
The reaction is driven by the generation of a potent electrophile from chlorosulfonic acid, which then attacks the electron-rich aromatic ring of o-dichlorobenzene.
Generation of the Electrophile
Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent that can serve as the source of the electrophilic species. While sometimes depicted simply as SO₂Cl⁺, the mechanism is more complex. It is generally understood that two molecules of chlorosulfonic acid react, with one protonating the other, leading to the loss of a chloride ion and the formation of a protonated sulfur trioxide-like species, or through a more complex equilibrium involving sulfur trioxide and HCl. A plausible pathway involves the auto-protolysis of chlorosulfonic acid to generate the highly electrophilic species, SO₂Cl⁺, which drives the substitution[3][4].
Electrophilic Attack and Regioselectivity
The chlorine atoms on the o-dichlorobenzene ring are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of the resonance-donating effect of their lone pairs. In the case of o-dichlorobenzene, the potential sites for substitution are positions 3, 4, and 5.
-
Position 4: This position is para to the chlorine at C1 and meta to the chlorine at C2.
-
Position 3: This position is ortho to the chlorine at C2 and meta to the chlorine at C1.
-
Position 5: This position is para to the chlorine at C2 and ortho to the chlorine at C1.
Electrophilic attack occurs predominantly at the 4-position[2]. This regioselectivity is a result of a combination of electronic and steric factors. The 4-position is sterically the most accessible. Electronically, it is activated by the para-directing effect of the C1 chlorine, making it the most favorable site for the attack of the bulky electrophile.
Formation of the Sigma Complex and Re-aromatization
The attack of the electrophile on the benzene ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring. In the final step, a weak base (such as HSO₃Cl⁻) removes the proton from the carbon bearing the new sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product, this compound.
Potential Side Reactions
A significant side reaction in this process is the formation of a diaryl sulfone. The initially formed this compound is itself a potent electrophile under Friedel-Crafts conditions. It can react with another molecule of o-dichlorobenzene to produce 3,4,3′,4′-tetrachlorodiphenylsulfone[5]. This side reaction is typically favored at higher temperatures and can be minimized by careful control of reaction conditions and reagent stoichiometry.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on the scale and available equipment. Extreme caution must be exercised at all times due to the hazardous nature of chlorosulfonic acid.
Materials and Equipment
-
Reagents: o-Dichlorobenzene (≥99%), Chlorosulfonic acid (≥99%).
-
Equipment: A three-necked round-bottom flask, a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser fitted with a gas outlet tube connected to a gas trap (e.g., a bubbler with concentrated sodium hydroxide solution to neutralize the evolved HCl gas), a thermometer, and an ice-water bath.
Reagent Data
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass | Molar Ratio |
| o-Dichlorobenzene | 147.00 | 1.30 | 1.0 | 147.0 g (113 mL) | 1 |
| Chlorosulfonic Acid | 116.52 | 1.75 | 3.0 | 349.6 g (199.8 mL) | 3 |
Step-by-Step Procedure
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent violent reaction of chlorosulfonic acid with water.
-
Charging Reagents: Charge the three-necked flask with chlorosulfonic acid (3.0 eq). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Addition: Slowly add o-dichlorobenzene (1.0 eq) dropwise from the dropping funnel over a period of 2-3 hours. Maintain the internal temperature of the reaction mixture between 20-25 °C[6]. The reaction is exothermic, and careful temperature control is crucial to minimize side reactions. Hydrogen chloride gas will evolve vigorously during the addition[6].
-
Reaction: After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
-
Work-up (Quenching): Prepare a large beaker containing a substantial amount of crushed ice. With extreme caution and slow addition , pour the reaction mixture onto the crushed ice with vigorous stirring[6]. This step is highly exothermic and will generate large amounts of HCl fumes. The crude this compound will separate as an oil or a solid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or carbon tetrachloride (2 x 100 mL)[6].
-
Washing: Combine the organic extracts and wash successively with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at 71-72 °C / 1 mmHg[7]. The product may solidify upon cooling.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 98-31-7 | [7] |
| Molecular Formula | C₆H₃Cl₃O₂S | [7] |
| Molecular Weight | 245.51 g/mol | [7] |
| Appearance | Colorless to yellow liquid or solid | [8] |
| Boiling Point | 253 °C (atm) | [7] |
| 71-72 °C / 1 mmHg | [7] | |
| Density | 1.572 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.589 | [7] |
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1380 cm⁻¹ and 1180 cm⁻¹).
Safety and Hazard Management
The synthesis of this compound involves highly hazardous materials and requires strict adherence to safety protocols.
-
Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water, producing toxic and corrosive fumes of HCl and H₂SO₄[8][9]. It can cause severe burns to the skin, eyes, and respiratory tract[10][11]. It is also a strong oxidant and can react violently with combustible materials[9].
-
Handling: Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a lab coat[10][11].
-
Spills: Evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone[8]. Do not use combustible absorbents like sawdust[8].
-
-
Hydrogen Chloride Gas: HCl gas is a toxic and corrosive byproduct. The reaction must be equipped with a gas trap to neutralize the evolved gas.
-
Work-up: The quenching of the reaction mixture with ice/water is the most hazardous step. It must be performed slowly and with vigorous stirring in a large, open container within a fume hood to manage the exothermic reaction and fume release. Never add water to the reaction mixture; always add the reaction mixture to water/ice[12].
Conclusion
The chlorosulfonation of o-dichlorobenzene is an effective and direct method for the synthesis of this compound. Success in this synthesis hinges on a thorough understanding of the reaction mechanism, precise control over experimental conditions—particularly temperature—to maximize yield and minimize sulfone byproduct formation, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can reliably and safely prepare this important chemical intermediate for further application in drug discovery and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. US5710355A - Method of making chlorobenzenes - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3,4-ジクロロベンゼンスルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 9. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. smsrail.com [smsrail.com]
- 12. spectrumchemical.com [spectrumchemical.com]
electrophilicity of 3,4-Dichlorobenzenesulfonyl chloride
An In-Depth Technical Guide to the Electrophilicity of 3,4-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of this compound, a key reagent in organic synthesis. We will delve into the molecular architecture and electronic properties that govern its reactivity, explore its primary applications in the synthesis of sulfonamides and as a protecting group, and provide detailed, field-proven experimental protocols. This document is intended to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the causality behind experimental choices and ensuring scientific integrity through authoritative grounding and comprehensive references.
Introduction: The Significance of Electrophilicity in Sulfonyl Chlorides
In the realm of organic chemistry, the concept of electrophilicity is central to understanding and predicting chemical reactivity. An electrophile, or "electron-lover," is a chemical species that is attracted to electrons and participates in chemical reactions by accepting an electron pair. The electrophilicity of a molecule is a measure of its ability to act as an electrophile.
Benzenesulfonyl chlorides are a class of organic compounds characterized by a benzenesulfonyl group (-SO₂Cl) attached to a phenyl ring. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom a potent electrophilic center, readily attacked by nucleophiles.
This compound is a particularly useful building block in organic synthesis, especially in the pharmaceutical industry.[1] The presence of two chlorine atoms on the benzene ring significantly modulates the electrophilicity of the sulfur center, influencing its reactivity and selectivity in chemical transformations. Understanding the nuances of its electrophilicity is paramount for designing efficient and selective synthetic routes.
Molecular Structure and Electronic Effects: Unraveling the Reactivity of this compound
The reactivity of this compound is intrinsically linked to its molecular structure and the electronic effects exerted by its constituent functional groups.
A. The Sulfonyl Chloride Group: A Potent Electrophilic Hub
The sulfonyl chloride (-SO₂Cl) group is the primary driver of the molecule's electrophilicity. The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms: two oxygens and one chlorine. These atoms exert a strong inductive electron-withdrawing effect, pulling electron density away from the sulfur atom and creating a significant partial positive charge (δ+). This electron deficiency makes the sulfur atom highly susceptible to nucleophilic attack.
B. The Influence of Dichloro-Substitution: An Inductive and Resonance Tug-of-War
The two chlorine atoms at the 3 and 4 positions of the benzene ring further enhance the electrophilicity of the sulfur atom through their inductive effects.[2][3] Chlorine is more electronegative than carbon and thus withdraws electron density from the aromatic ring. This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution but, more importantly in this context, it also withdraws electron density from the sulfonyl chloride group, further increasing the partial positive charge on the sulfur atom.
While halogens can also donate electron density to the aromatic ring via resonance (p-π conjugation), their strong inductive effect typically predominates.[3] In the case of this compound, the net electronic effect of the chlorine substituents is electron-withdrawing, which ultimately enhances the electrophilicity of the sulfonyl chloride moiety.
Core Reactions and Mechanistic Insights
The high electrophilicity of this compound makes it a versatile reagent for a variety of chemical transformations, most notably the synthesis of sulfonamides.
A. Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4] The reaction of this compound with primary or secondary amines is a classic example of nucleophilic acyl substitution and the most common method for preparing N-substituted-3,4-dichlorobenzenesulfonamides.
The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, to form the sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[4]
Caption: General mechanism for sulfonamide synthesis.
B. Use as a Protecting Group
The sulfonyl group can also be employed as a protecting group for amines.[5] The resulting sulfonamide is generally stable to a wide range of reaction conditions. Deprotection can be achieved under specific reducing conditions, although it can be challenging. The choice of a specific sulfonyl chloride as a protecting group depends on the desired stability and the conditions for its removal.
Experimental Protocols: A Practical Guide
The following is a detailed protocol for the synthesis of an N-substituted-3,4-dichlorobenzenesulfonamide, a representative reaction showcasing the electrophilicity of this compound.
Synthesis of N-Benzyl-3,4-dichlorobenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3,4-dichlorobenzenesulfonamide.
Caption: Standard workflow for sulfonamide synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] Store in a cool, dry place away from moisture.
Data Summary
| Property | Value |
| CAS Number | 98-31-7[7] |
| Molecular Formula | C₆H₃Cl₃O₂S[6] |
| Molecular Weight | 245.51 g/mol [6][7] |
| Appearance | White to off-white solid |
| Melting Point | 22.4 °C[8] |
| Boiling Point | 253 °C (lit.)[6] |
| Density | 1.572 g/mL at 25 °C (lit.)[6] |
Conclusion
The electrophilicity of this compound is a finely tuned property arising from the interplay of the powerful electron-withdrawing sulfonyl chloride group and the inductive effects of the dichloro substituents on the phenyl ring. This heightened electrophilicity makes it an invaluable reagent in organic synthesis, particularly for the construction of sulfonamides, a privileged scaffold in medicinal chemistry. A thorough understanding of its reactivity, coupled with robust experimental protocols, empowers researchers to harness its synthetic potential effectively and safely.
References
- 1. Page loading... [guidechem.com]
- 2. fiveable.me [fiveable.me]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. This compound 95 98-31-7 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 98-31-7 [chemicalbook.com]
An In-Depth Technical Guide on the Stability and Reactivity of 3,4-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzenesulfonyl chloride is a pivotal intermediate in organic and medicinal chemistry.[1] Its utility stems from the reactive sulfonyl chloride moiety, which serves as a precursor for the synthesis of a diverse array of compounds, including sulfonamides, sulfonate esters, and sulfones. These functional groups are integral to the structure and activity of numerous pharmaceutical agents.[2][3] A thorough understanding of the stability and reactivity of this compound is paramount for its safe handling, storage, and effective utilization in synthetic applications. This guide provides a comprehensive overview of these aspects, grounded in established chemical principles and supported by experimental evidence.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its proper handling and for designing reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 98-31-7 | [4] |
| Molecular Formula | C₆H₃Cl₃O₂S | [5] |
| Molecular Weight | 245.51 g/mol | [5] |
| Appearance | White to yellowish crystalline low melting solid | [6] |
| Boiling Point | 253 °C (lit.) | [7] |
| Melting Point | 30-33 °C (lit.) | [6] |
| Density | 1.572 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.589 (lit.) | |
| Flash Point | 57 °C (134.6 °F) - closed cup |
II. Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and ensure safety.
A. Moisture Sensitivity and Hydrolysis
The most significant stability concern for this compound is its sensitivity to moisture.[8] In the presence of water, it readily undergoes hydrolysis to form the corresponding 3,4-dichlorobenzenesulfonic acid and hydrochloric acid.[9] This reaction is irreversible and renders the compound inactive for subsequent sulfonylation reactions.
To mitigate hydrolysis, it is imperative to store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[10] It should be kept in a dry and well-ventilated place, away from sources of moisture.[8]
B. Thermal Stability
While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition. Thermal decomposition can release hazardous gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4] Therefore, it is recommended to store the compound in a cool place, away from heat sources, open flames, and sparks.[4][8]
C. Incompatible Materials
This compound is incompatible with strong oxidizing agents and strong bases.[4] Reactions with these substances can be vigorous and may lead to the formation of hazardous byproducts.
III. Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.[3]
A. Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl sulfur.[11] This class of reactions is fundamental to the synthesis of various important organic compounds.
1. Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of sulfonamides.[2] This reaction typically proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, leading to the displacement of the chloride ion.[3] A base, such as pyridine or triethylamine, is commonly added to neutralize the hydrochloric acid generated during the reaction.[3][12]
Caption: General scheme for sulfonamide synthesis.
2. Sulfonate Ester Synthesis
Alcohols react with this compound in the presence of a base to form sulfonate esters.[9][13] This reaction is a common method for converting alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions.[13]
Caption: General scheme for sulfonate ester synthesis.
3. Hydrolysis
As previously mentioned, this compound reacts with water to yield 3,4-dichlorobenzenesulfonic acid.[9] This reaction is a classic example of nucleophilic substitution with water acting as the nucleophile.
B. Friedel-Crafts Reactions
Arylsulfonyl chlorides, including this compound, can undergo Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form diaryl sulfones.[9]
C. Reduction
Reduction of this compound can lead to the formation of the corresponding sulfinic acid or disulfide, depending on the reducing agent used.[9] For instance, reduction with sodium sulfite yields the sodium salt of 3,4-dichlorobenzenesulfinic acid.[9]
IV. Experimental Protocols
A. General Protocol for Sulfonamide Synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[3]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.[3]
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[3]
-
Purify the product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of sulfonamides.
V. Safety Precautions
This compound is a corrosive and flammable substance that requires careful handling.[4][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][8]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4]
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[4][8] Use non-sparking tools.[4] In case of fire, use carbon dioxide, dry chemical, or foam for extinction.[4]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[4] Prevent the spill from entering drains or waterways.[8]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4][8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and do not induce vomiting; seek immediate medical attention.[8]
Conclusion
This compound is a valuable and versatile reagent in synthetic chemistry. A comprehensive understanding of its stability, particularly its sensitivity to moisture, and its reactivity profile is essential for its successful application in the synthesis of sulfonamides, sulfonate esters, and other important chemical entities. By adhering to proper storage, handling, and reaction protocols, researchers can safely and effectively harness the synthetic potential of this important building block.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemcd.com [chemcd.com]
- 6. 3,4-Dichlorobenzoyl chloride | 3024-72-4 [chemicalbook.com]
- 7. This compound | 98-31-7 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 12. cbijournal.com [cbijournal.com]
- 13. homework.study.com [homework.study.com]
key reactions involving 3,4-Dichlorobenzenesulfonyl chloride
An In-depth Technical Guide to the Core Reactions of 3,4-Dichlorobenzenesulfonyl Chloride
Abstract
This compound is a pivotal reagent in modern organic and medicinal chemistry. Its unique electronic and structural properties, conferred by the dichlorinated phenyl ring, make it an invaluable building block for synthesizing a diverse range of molecular architectures. This guide provides an in-depth exploration of the core reactions involving this compound, with a focus on the mechanistic underpinnings, practical experimental protocols, and the strategic application of its derivatives in drug discovery and materials science. We will delve into the synthesis of sulfonamides and sulfonate esters, elucidating the causality behind methodological choices and providing validated workflows for researchers, scientists, and drug development professionals.
Introduction: The Profile of a Versatile Reagent
This compound (CAS No: 98-31-7) is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a 3,4-dichlorinated benzene ring. This substitution pattern is not merely incidental; the two chlorine atoms act as powerful electron-withdrawing groups, significantly increasing the electrophilicity of the sulfur atom. This enhanced reactivity is the cornerstone of its utility, making it a highly efficient partner in reactions with a broad spectrum of nucleophiles.
Industrially, it is synthesized via the chlorosulfonation of 1,2-dichlorobenzene. The resulting compound is a cornerstone for creating complex molecules, particularly sulfonamides, a class of compounds renowned for their extensive biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98-31-7 | |
| Molecular Formula | C₆H₃Cl₃O₂S | |
| Molecular Weight | 245.51 g/mol | |
| Appearance | White to off-white crystalline solid or powder | |
| Boiling Point | 253 °C (lit.) | |
| Density | 1.572 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.589 (lit.) |
Safety and Handling: A Self-Validating Precautionary System
As a highly reactive acylating agent, this compound demands rigorous safety protocols. It is classified as a corrosive substance that causes severe skin burns and eye damage. The compound is also moisture-sensitive, hydrolyzing to form hydrochloric acid and 3,4-dichlorobenzenesulfonic acid. Therefore, all manipulations must be conducted under anhydrous conditions in a well-ventilated fume hood.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves (inspected prior to use).
-
Handling: Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed. Opened containers must be carefully resealed and kept upright.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the individual to fresh air. If swallowed, rinse the mouth with water but do not induce vomiting.
The Cornerstone Reaction: Sulfonamide Synthesis
The reaction of this compound with primary and secondary amines is arguably its most significant application, yielding N-substituted-3,4-dichlorobenzenesulfonamides. This transformation is fundamental to medicinal chemistry, as the sulfonamide functional group is a privileged scaffold found in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.
Mechanism and Rationale
The reaction proceeds via a classical nucleophilic acyl substitution at the electrophilic sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by a base, yielding the final, stable sulfonamide product and neutralizing the hydrochloric acid generated in situ.
Causality Behind Experimental Choices:
-
Base Requirement: The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is critical. It serves as a scavenger for the HCl produced. Without a base, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the sulfonyl chloride.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the sulfonyl chloride, then allowed to warm to room temperature to ensure completion.
Caption: Mechanism of Sulfonamide Formation.
Validated Experimental Protocol: Synthesis of N-Benzyl-3,4-dichlorobenzenesulfonamide
This protocol provides a self-validating workflow for a typical sulfonamide synthesis.
-
Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 20 mL).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the subsequent addition.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes using an addition funnel.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide.
Activating Alcohols: Sulfonate Ester Synthesis
The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions. This compound provides an elegant solution by converting the alcohol into a 3,4-dichlorobenzenesulfonate ester (a "dichlorobenzenesulfonate"). This transforms the -OH group into a highly effective leaving group, analogous to a halide, thereby activating the alcohol for subsequent reactions.
Mechanism and Strategic Importance
The mechanism is directly analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. A key advantage of this method is that the reaction occurs at the oxygen atom, leaving the stereochemistry of the adjacent carbon atom untouched. The resulting sulfonate ester can then undergo an Sₙ2 reaction with a nucleophile, leading to a clean inversion of stereochemistry at the carbon center. This two-step, stereocontrolled sequence is a powerful tool in asymmetric synthesis.
Caption: Workflow for Sulfonate Ester Formation.
Validated Experimental Protocol: Synthesis of a Sulfonate Ester
-
Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the alcohol (1.0 eq) in anhydrous pyridine (used as both solvent and base) or in DCM with added pyridine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Stir the mixture at 0 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up: Pour the reaction mixture into ice-cold 2 M HCl and extract with ethyl acetate or ether. The acidic wash removes the pyridine.
-
Washing: Wash the organic layer with water, saturated NaHCO₃ solution, and finally, brine.
-
Isolation and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting sulfonate ester is often used in the next step without further purification due to potential instability. If necessary, purification can be achieved via rapid column chromatography on silica gel.
Other Key Transformations
While sulfonamide and sulfonate ester formations are the primary applications, this compound can participate in other valuable reactions.
Friedel-Crafts Sulfonylation
In the presence of a strong Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), this compound can react with electron-rich aromatic compounds to form diaryl sulfones. This Friedel-Crafts-type reaction expands the synthetic utility of the reagent into the realm of carbon-sulfur bond formation. The reaction involves the electrophilic attack of the sulfonyl group on the aromatic ring.
Table 2: Summary of Key Reactions and Conditions
| Reaction Type | Nucleophile | Key Reagent(s) | Solvent | Typical Conditions | Product |
| Sulfonamide Synthesis | Primary/Secondary Amine | Pyridine or Triethylamine | DCM, THF | 0 °C to RT, 12-24h | N-substituted Sulfonamide |
| Sulfonate Ester Synthesis | Alcohol | Pyridine | Pyridine, DCM | 0 °C to RT, 2-6h | Sulfonate Ester |
| Friedel-Crafts Sulfonylation | Aromatic Compound | FeCl₃ or AlCl₃ | Chlorobenzene | Elevated Temp. | Diaryl Sulfone |
Conclusion
This compound is a powerful and versatile electrophile whose reactivity is finely tuned by its dichlorinated aromatic core. Its central role in the synthesis of sulfonamides and the activation of alcohols as sulfonate esters solidifies its importance in both academic research and industrial drug development. A thorough understanding of its reaction mechanisms, coupled with the application of validated, safety-conscious protocols, enables chemists to harness its full potential in the construction of complex and functionally significant molecules.
An In-depth Technical Guide to Sulfonyl Chlorides in Organic Synthesis
Abstract
Sulfonyl chlorides (R-SO₂Cl) represent a cornerstone class of reagents in modern organic synthesis, prized for their unique reactivity and versatility.[1] The highly electrophilic nature of the sulfur atom, coupled with the excellent leaving group ability of the chloride, renders them powerful intermediates for the construction of sulfonamides, sulfonate esters, and sulfones.[2] These motifs are not merely synthetic curiosities; they are integral components of a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] This guide provides an in-depth exploration of sulfonyl chlorides, tailored for researchers, scientists, and drug development professionals. We will delve into their fundamental properties, survey both classical and modern synthetic preparations, dissect their core reactivity and mechanistic pathways, and highlight their strategic application in medicinal chemistry and as protecting groups. The narrative emphasizes the causality behind experimental choices, providing field-proven insights and detailed protocols to empower the practicing chemist.
The Sulfonyl Chloride Functional Group: Structure, Properties, and Significance
1.1. Electronic Structure and Reactivity
The sulfonyl chloride functional group is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue (R) and a chlorine atom.[2] This arrangement creates a highly electron-deficient, or electrophilic, sulfur center. The potent electron-withdrawing effect of the two oxygen atoms polarizes the sulfur-chlorine bond, making the chlorine an excellent leaving group in nucleophilic substitution reactions.[1][4] This inherent reactivity is the foundation of their widespread utility in chemical synthesis.[2]
1.2. A Pillar of Medicinal Chemistry
The true significance of sulfonyl chlorides is most evident in the field of drug discovery. They serve as indispensable building blocks for introducing the sulfonamide moiety, a privileged scaffold found in numerous blockbuster drugs, including antibiotics (sulfa drugs), diuretics, and enzyme inhibitors.[1] The ability to readily react with primary and secondary amines allows medicinal chemists to generate vast libraries of complex sulfonamides for biological screening. Furthermore, the conversion of sulfonyl chlorides into sulfonate esters provides a means to modify the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[1]
Synthesis of Sulfonyl Chlorides: An Arsenal of Methods
The preparation of sulfonyl chlorides can be approached through various routes, ranging from traditional, harsh methods to more contemporary, milder protocols suitable for complex and sensitive substrates. While the direct amination of sulfonic acids is challenging, the synthesis of the corresponding sulfonyl chloride provides a highly reactive electrophile that readily couples with nucleophiles.[5]
2.1. Classical Synthetic Routes
Historically, the synthesis of aryl sulfonyl chlorides has been dominated by two main strategies:
-
Chlorosulfonation of Arenes: This direct method involves the reaction of an aromatic compound with chlorosulfuric acid (HOSO₂Cl). While effective for simple arenes, the harsh, strongly acidic conditions limit its application with functionalized or sensitive substrates.[6]
-
Sandmeyer-Type Reaction: A more versatile classical approach involves the reaction of an aryldiazonium salt, generated from an aniline, with sulfur dioxide in the presence of a copper(I) chloride catalyst.[6][7] This method offers a broader substrate scope compared to direct chlorosulfonation.
2.2. Modern, Mild Methodologies
Recognizing the limitations of classical methods, significant research has focused on developing milder and more functional-group-tolerant syntheses.[8]
-
Oxidative Chlorination of Sulfur Precursors: This is arguably the most impactful advancement. A wide range of sulfur-containing starting materials, such as thiols, disulfides, and S-alkylisothiourea salts, can be converted to sulfonyl chlorides under mild oxidative conditions.[9][10][11] Common reagent systems include N-chlorosuccinimide (NCS) in the presence of an acid or a combination of hydrogen peroxide and thionyl chloride.[9] These methods are often high-yielding, rapid, and avoid harsh reagents.[9]
-
From Sulfonyl Hydrazides: Sulfonyl hydrazides can be efficiently converted to the corresponding sulfonyl chlorides or bromides using N-halosuccinimides (NCS or NBS). This method is simple, rapid, and proceeds cleanly to afford products in excellent yields.[8]
2.3. Comparison of Synthetic Methods
| Method | Starting Material | Reagents | Advantages | Disadvantages |
| Chlorosulfonation | Arenes | HOSO₂Cl | Direct, inexpensive for simple arenes | Harsh acidic conditions, limited scope |
| Sandmeyer Reaction | Anilines | NaNO₂, HCl, SO₂, CuCl | Good for diverse aryl substrates | Requires diazotization, uses SO₂ gas |
| Oxidative Chlorination | Thiols, Disulfides | H₂O₂/ZrCl₄, NCS/HCl, Bleach | Mild conditions, high yields, broad scope[9][10] | May require specific catalysts or reagents |
| From Hydrazides | Sulfonyl Hydrazides | NCS or NBS | Rapid, clean, high yields, simple procedure[8] | Requires preparation of sulfonyl hydrazide |
2.4. Detailed Experimental Protocol: Oxidative Chlorination of a Thiol
This protocol describes a general, mild, and efficient method for synthesizing a sulfonyl chloride from a thiol using N-chlorosuccinimide (NCS).[9]
Objective: To synthesize an aryl or alkyl sulfonyl chloride from the corresponding thiol.
Materials:
-
Thiol (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (2.1 equiv)
-
Tetrabutylammonium chloride (TBAC) (0.1 equiv)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the thiol (1.0 equiv) and dichloromethane.
-
Addition of Reagents: Add water, tetrabutylammonium chloride (TBAC), and finally N-chlorosuccinimide (NCS) in portions at room temperature. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude sulfonyl chloride.
-
Purification: The product can be purified by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent reactions.
Self-Validation: The successful formation of the sulfonyl chloride can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the thiol proton signal in the ¹H NMR is a key indicator of reaction completion.
Core Reactivity and Mechanistic Pathways
The synthetic utility of sulfonyl chlorides stems from their predictable reactivity with a wide range of nucleophiles.[1] The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center.
3.1. General Mechanism: Nucleophilic Substitution
The reaction is analogous to nucleophilic acyl substitution at a carbonyl carbon.[12] A nucleophile attacks the sulfur atom, leading to a transient trigonal-bipyramidal intermediate. The chloride ion is then expelled as a leaving group, regenerating the tetrahedral geometry at the sulfur atom and forming the final product.
Caption: General mechanism of nucleophilic substitution at sulfur.
3.2. Formation of Sulfonamides
The reaction of a sulfonyl chloride with a primary or secondary amine is one of its most important transformations, yielding a sulfonamide.[2] This reaction is foundational to the synthesis of sulfa drugs and countless other bioactive molecules.[1][13] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[12]
R-SO₂Cl + R'₂NH → R-SO₂-NR'₂ + HCl[6]
3.3. Formation of Sulfonate Esters
Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters.[1][14] These esters, particularly tosylates (from p-toluenesulfonyl chloride) and mesylates (from methanesulfonyl chloride), are excellent leaving groups in substitution (Sₙ2) and elimination (E2) reactions, effectively converting a poorly leaving hydroxyl group into a highly reactive one.[15]
R-SO₂Cl + R'-OH → R-SO₂-OR' + HCl[14]
3.4. Friedel-Crafts Sulfonylation
In the presence of a Lewis acid catalyst like AlCl₃, aryl sulfonyl chlorides can react with arenes to form diaryl sulfones. This Friedel-Crafts type reaction is a powerful method for C-S bond formation.[6]
Ar-SO₂Cl + Ar'-H → Ar-SO₂-Ar' + HCl[6]
Strategic Applications in Drug Discovery
Sulfonyl chlorides are not just reagents; they are strategic tools for molecular design and construction in pharmaceutical development.
4.1. The Sulfonamide: A Privileged Pharmacophore
The sulfonamide functional group is present in a remarkable number of marketed drugs due to its ability to act as a hydrogen bond donor and acceptor, and to mimic the transition state of certain enzymatic reactions. Its presence is critical for the biological activity of drugs targeting carbonic anhydrase (diuretics), dihydropteroate synthase (antibacterials), and various proteases.[1][2]
4.2. Workflow: From Building Block to Drug Candidate
The straightforward and reliable reaction of sulfonyl chlorides with amines enables their use as key building blocks in combinatorial chemistry and library synthesis. A diverse array of amines can be coupled with a single sulfonyl chloride to rapidly generate a multitude of structurally related sulfonamides for high-throughput screening.
Caption: Role of sulfonyl chlorides in a typical drug discovery workflow.
Sulfonyl Groups in Chemical Protection Strategies
Beyond their role in constructing core molecular scaffolds, sulfonyl groups are widely employed as protecting groups for amines and, to a lesser extent, alcohols.[15][16]
5.1. Protection of Amines
Reacting an amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, Ts-Cl) converts it into a sulfonamide. This transformation has two key effects:
-
Reduces Basicity/Nucleophilicity: The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, making the amine significantly less basic and nucleophilic.[12]
-
Enables N-Alkylation: The proton on a primary sulfonamide is acidic enough to be removed by a base, allowing for subsequent alkylation to form secondary amines (e.g., the Fukuyama amine synthesis).[15]
5.2. Deprotection Strategies
The primary drawback of sulfonyl protecting groups is their high stability, which often necessitates harsh conditions for removal.[16] However, specific groups have been designed for milder cleavage.
| Protecting Group | Abbreviation | Cleavage Conditions |
| p-Toluenesulfonyl | Ts | Strong acid (HBr/AcOH), dissolving metal reduction (Na/NH₃) |
| Methanesulfonyl | Ms | Strong acid, often more difficult to cleave than Ts |
| 2-Nitrobenzenesulfonyl | Ns | Thiolate nucleophiles (e.g., thiophenol/K₂CO₃)[15] |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | Fluoride sources (e.g., TBAF, CsF)[16] |
Practical Considerations and Safety
While immensely useful, sulfonyl chlorides are reactive and hazardous chemicals that demand careful handling.
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to hydrolyze into the corresponding sulfonic acid and corrosive hydrochloric acid.[6] Therefore, they must be stored in dry, tightly sealed containers.[17]
-
Corrosivity and Toxicity: These compounds are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[18][19] Many are also lachrymators (tear-producing).
-
Safe Handling Practices: Always handle sulfonyl chlorides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[17][19] All reactions should be quenched carefully, and workup procedures should be designed to neutralize the acidic byproducts.
Conclusion and Future Outlook
Sulfonyl chlorides are firmly established as indispensable reagents in the synthetic chemist's toolkit. Their robust reactivity, coupled with an expanding array of mild and selective synthetic preparations, ensures their continued prominence. In drug discovery, they provide a reliable gateway to the sulfonamide pharmacophore, a motif that remains central to the development of new therapeutics.[5] Future developments will likely focus on expanding their utility in novel catalytic processes, late-stage functionalization of complex molecules, and adoption in continuous flow chemistry protocols, which can improve the safety and efficiency of their use.[20] The versatility and power of sulfonyl chloride chemistry guarantee its role in driving innovation across the chemical sciences for years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. fiveable.me [fiveable.me]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. nj.gov [nj.gov]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 3,4-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Sulfonamide Scaffold
Sulfonamides represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery and lead optimization. 3,4-Dichlorobenzenesulfonyl chloride is a key building block in this process. Its specific dichlorination pattern provides a scaffold to fine-tune the physicochemical properties of the resulting sulfonamide, such as lipophilicity, metabolic stability, and target binding affinity. These application notes offer a comprehensive guide to the synthesis of N-substituted-3,4-dichlorobenzenesulfonamides, encompassing the underlying reaction mechanism, detailed experimental protocols, characterization techniques, and safety considerations.
This compound: A Key Reagent
This compound (CAS No: 98-31-7) is a reactive chemical intermediate used in the synthesis of pharmaceuticals and other specialty chemicals.
Properties:
-
Molecular Formula: C₆H₃Cl₃O₂S
-
Molecular Weight: 245.51 g/mol
-
Appearance: Typically a white to off-white crystalline solid.
Safety and Handling: this compound is a corrosive substance that causes severe skin burns and eye damage. It is also moisture-sensitive and can release irritating gases upon decomposition.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The container should be stored under an inert gas due to its moisture sensitivity.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Reaction Principle and Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the displacement of the chloride ion as a leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Detailed Experimental Protocols
Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.
Protocol 1: Standard Synthesis (Conventional Heating)
This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method offers a rapid and often more environmentally friendly alternative to conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
n-Hexane
-
Microwave Synthesizer
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Subject the mixture to microwave irradiation for the appropriate time and at a suitable power level (to be optimized for specific substrates). Monitor the reaction progress by TLC.
-
Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.
Data Presentation: Typical Reaction Parameters
The reaction of this compound with various amines generally proceeds in good to excellent yields. The optimal conditions may vary depending on the nucleophilicity and steric hindrance of the amine.
| Entry | Amine Substrate | Method | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | Standard | DCM | Pyridine | 12 | 85-95 |
| 2 | Benzylamine | Standard | DCM | Triethylamine | 8 | 90-98 |
| 3 | Morpholine | Standard | THF | Triethylamine | 10 | 88-96 |
| 4 | Aniline | Microwave | Solvent-free | - | 0.1-0.2 | 90-97 |
| 5 | Benzylamine | Microwave | Solvent-free | - | 0.1-0.2 | 92-99 |
Note: Yields are indicative and may vary based on specific reaction conditions and purification methods.
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and any aliphatic protons from the amine. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1
Application Notes and Protocols: Synthesis of N-Substituted-3,4-dichlorobenzenesulfonamides from 3,4-Dichlorobenzenesulfonyl Chloride and Primary Amines
Introduction: The Significance of the Sulfonamide Moiety in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence in blockbuster drugs highlights its importance in modulating biological activity.[2] The reaction of sulfonyl chlorides with primary amines is a fundamental and widely utilized transformation for the synthesis of N-substituted sulfonamides.[2][3] This application note provides a comprehensive guide to the reaction of 3,4-Dichlorobenzenesulfonyl chloride with primary amines, a key transformation for generating molecules with potential applications in various therapeutic areas. The dichlorinated phenyl ring offers a scaffold for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, offer troubleshooting guidance, and present methods for the characterization of the resulting sulfonamide products. The information is tailored for researchers, scientists, and drug development professionals seeking to employ this critical reaction in their synthetic endeavors.
Reaction Principles and Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and primary amines proceeds via a nucleophilic acyl substitution-like reaction at the sulfur atom. The reaction mechanism can be summarized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This leads to the formation of a transient tetrahedral intermediate.[1]
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.
-
Proton Transfer: The resulting intermediate is a protonated sulfonamide. A base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the in situ generated hydrochloric acid (HCl).[4] This deprotonation step is vital as the HCl would otherwise protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.[1]
The overall reaction is a straightforward and generally high-yielding method for the formation of the sulfonamide bond.[2]
Safety Precautions and Reagent Handling
This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[5][6] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] All glassware must be thoroughly dried before use to prevent hydrolysis of the sulfonyl chloride to the corresponding unreactive sulfonic acid.[4]
Primary amines can be volatile, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.
Organic solvents such as dichloromethane are volatile and should be handled in a fume hood.
Detailed Experimental Protocol
This protocol outlines a general procedure for the reaction of this compound with a primary amine. The quantities can be scaled as needed, with appropriate adjustments to glassware and reagent volumes.
Materials and Reagents
| Reagent | Grade | Supplier Example | Purpose |
| This compound | ≥95% | Sigma-Aldrich | Electrophile |
| Primary Amine | ≥98% | Varies | Nucleophile |
| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99.5% | Fisher Scientific | Base to neutralize HCl |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Varies | Reaction Solvent |
| 1 M Hydrochloric Acid (HCl) | ACS Reagent Grade | Varies | Aqueous wash to remove excess base |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Varies | Aqueous wash to neutralize any remaining acid |
| Brine (Saturated NaCl solution) | ACS Reagent Grade | Varies | Aqueous wash to remove water from organic layer |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Varies | Drying agent for the organic layer |
| Silica Gel | 60 Å, 230-400 mesh | Varies | Stationary phase for column chromatography |
| Solvents for Chromatography | HPLC Grade | Varies | Mobile phase for purification |
| Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) | ≥99.8% D | Varies | Solvent for NMR analysis |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-substituted-3,4-dichlorobenzenesulfonamides.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M to 0.5 M concentration).
-
Add triethylamine or pyridine (1.5 - 2.0 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution dropwise to the cooled, stirring amine solution over a period of 15-30 minutes. A syringe pump can be used for precise control.
-
-
Reaction Progression:
-
Stir the reaction mixture at 0 °C for an additional 30-60 minutes after the addition is complete.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the initial DCM).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess triethylamine/pyridine), saturated aqueous NaHCO₃ solution (to remove any remaining HCl), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by either column chromatography on silica gel or by recrystallization.[4]
-
Column Chromatography: A gradient of ethyl acetate in hexanes is a common solvent system for the purification of sulfonamides.
-
Recrystallization: Ethanol, isopropanol, or mixtures of ethanol and water are often suitable solvents for recrystallizing sulfonamides.[7][8] The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration.[8][9]
-
Characterization of the Product
The identity and purity of the synthesized N-substituted-3,4-dichlorobenzenesulfonamide should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the aromatic protons of the 3,4-dichlorophenyl group and the protons of the N-substituent. The proton on the sulfonamide nitrogen (-SO₂NH-) typically appears as a singlet in the range of 8-10 ppm and may be exchangeable with D₂O.[10]
-
¹³C NMR spectroscopy will show the characteristic signals for the carbon atoms of the aromatic ring and the N-substituent.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic stretching vibrations for the sulfonamide group. The asymmetric and symmetric SO₂ stretching vibrations are typically strong and appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[7] The S-N stretching vibration is observed in the range of 924–906 cm⁻¹.[7] An N-H stretching band will also be present for primary sulfonamides.[7]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of this compound due to moisture.[4]2. Insufficiently reactive amine.3. Ineffective base. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.2. Increase the reaction temperature or use a more forcing solvent (e.g., THF, DMF).3. Use a stronger, non-nucleophilic base if necessary. |
| Formation of a Polar Byproduct | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[4] | Rigorously exclude water from the reaction mixture by using anhydrous solvents and reagents and maintaining an inert atmosphere. |
| Di-sulfonylation of the Amine | A primary amine has two N-H bonds that can potentially react.[4] | Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride.[4] Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely to stop the reaction once the starting amine is consumed. |
| Difficult Purification | Co-elution of the product with impurities during chromatography. | Try a different solvent system for chromatography. Consider recrystallization as an alternative or complementary purification method.[8] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in sulfonamide synthesis.
Conclusion
The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a diverse range of sulfonamides. By understanding the reaction mechanism, adhering to strict safety protocols, and employing the detailed experimental procedure outlined in this application note, researchers can confidently and efficiently generate novel sulfonamide-containing molecules. The troubleshooting guide provided serves as a valuable resource for overcoming common synthetic challenges, ensuring successful outcomes in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Solved Recrystallization lab, 1.Appearance of pure | Chegg.com [chegg.com]
- 10. rsc.org [rsc.org]
Application Notes & Protocols for Sulfonylation with 3,4-Dichlorobenzenesulfonyl Chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures for sulfonylation using 3,4-Dichlorobenzenesulfonyl chloride. Sulfonamides are a cornerstone of modern medicinal chemistry, and this reagent serves as a valuable building block for creating diverse molecular scaffolds. These application notes move beyond a simple recitation of steps to explain the underlying chemical principles, offer detailed, field-tested protocols for various substrates, and provide guidance on safety, reaction optimization, and product validation. The aim is to equip scientists with the expertise to confidently and successfully employ this compound in their synthetic workflows.
Reagent Profile: this compound
This compound is an aromatic sulfonyl chloride featuring a distinct dichlorination pattern on the phenyl ring. This substitution pattern is critical as it imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, to the resulting sulfonamide or sulfonate ester derivatives. Understanding the reagent's properties is paramount for its safe handling and effective use.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 98-31-7 | [1] |
| Molecular Formula | C₆H₃Cl₃O₂S | [1] |
| Molecular Weight | 245.51 g/mol | [1] |
| Appearance | Powder | |
| Boiling Point | 253 °C (lit.) | [1] |
| Density | 1.572 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.589 (lit.) | [1] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [1] |
Safety & Handling: A Critical Directive
Hazard Statement: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] It is corrosive and reacts with water, releasing hydrochloric acid. All operations must be conducted with the utmost care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield (minimum 8-inch).[2][3] A flame-retardant lab coat is mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[3] An eyewash station and safety shower must be immediately accessible.
-
Handling: Use only non-sparking tools and take precautionary measures against static discharge.[3] Keep the reagent away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and bases.[3]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and call a poison center or doctor immediately.[2][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
-
The Chemistry of Sulfonylation: Mechanism and Rationale
The sulfonylation reaction is a cornerstone of organic synthesis, primarily used to form sulfonamides and sulfonate esters. The reaction proceeds via a nucleophilic substitution at the highly electrophilic sulfur atom of the sulfonyl chloride.
General Mechanism: Sulfonamide Formation
The most common application is the reaction with primary or secondary amines to yield N-substituted sulfonamides. The mechanism is a robust and predictable nucleophilic acyl substitution.[4][5]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: This forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is eliminated.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine (TEA), removes the proton from the nitrogen atom, neutralizing the generated hydrogen chloride (HCl) and regenerating the neutral sulfonamide product.[4][5][6]
The use of a base is critical; without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[5]
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points. Researchers should always monitor reactions by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Protocol 1: Conventional Synthesis of N-Substituted-3,4-dichlorobenzenesulfonamides
This method is a widely applicable standard procedure for reacting amines with this compound.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography, if needed)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.
-
Base Addition: Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask over 15-20 minutes, maintaining the temperature at 0 °C.[4]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the consumption of the starting amine using TLC.[4][6]
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.[5]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product is an oil or recrystallization is ineffective, purification by silica gel column chromatography is recommended.[7][8]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to cleaner products, aligning with green chemistry principles.[9]
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.0 eq)
-
Microwave-safe reaction vessel with a stir bar
-
n-Hexane (for purification)
Procedure:
-
Reaction Setup: In a microwave-safe vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).[9]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-20 minutes).[9] Note: Initial optimization of time and temperature may be required.
-
Workup and Purification: After cooling the vessel to room temperature, add n-hexane to the reaction mixture and stir. The sulfonamide product will often precipitate as a solid.[4][9]
-
Isolation: Collect the crystalline product by filtration, wash with cold n-hexane, and dry under vacuum to yield the pure sulfonamide.[4]
Protocol 3: Synthesis of 3,4-Dichlorophenyl Sulfonate Esters from Phenols
The reaction with phenols or alcohols yields sulfonate esters. This reaction is generally slower than with amines, and the protocol is adjusted accordingly.[10] Pyridine is an excellent choice of base as it also acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.[11]
Materials:
-
Phenol or Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine (2.0 - 3.0 eq, serves as base and solvent/catalyst)
-
Anhydrous Dichloromethane (DCM, optional solvent)
Procedure:
-
Reaction Setup: Dissolve the phenol (1.0 eq) in anhydrous pyridine and/or DCM in a dry round-bottom flask at room temperature.
-
Sulfonyl Chloride Addition: Slowly add this compound (1.1 eq) to the solution. An exotherm may be observed.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) if it proceeds too slowly. Monitor by TLC.
-
Workup: The workup procedure is similar to Protocol 1. Dilute with DCM or ethyl acetate, wash extensively with 1M HCl to remove pyridine, followed by water, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the resulting crude sulfonate ester by recrystallization or column chromatography.
Workflow, Data, and Troubleshooting
A systematic approach is key to successful synthesis. The following workflow and data tables provide a general framework.
General Synthesis & Purification Workflow
Caption: Standard workflow for synthesis and purification.
Typical Reaction Parameters
| Nucleophile | Base | Solvent | Temperature | Typical Time | Key Considerations |
| Primary Amine | Pyridine / TEA | DCM / THF | 0 °C to RT | 6-18 h | Generally fast and high-yielding. |
| Secondary Amine | Pyridine / TEA | DCM / THF | 0 °C to RT | 12-24 h | Slower than primary amines due to steric hindrance. |
| Aromatic Amine | Pyridine / TEA | DCM / THF | RT to 40 °C | 18-36 h | Less nucleophilic; may require gentle heating. |
| Phenol | Pyridine | Pyridine / DCM | RT to 50 °C | 12-24 h | Pyridine acts as a catalyst.[11] |
| Alcohol | Pyridine / TEA | DCM | 0 °C to RT | 12-24 h | Converts -OH to a good leaving group (sulfonate).[12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent (hydrolysis of sulfonyl chloride).2. Insufficient base (amine protonation).3. Amine starting material is of poor quality. | 1. Use anhydrous solvents and reagents. Perform under an inert atmosphere.2. Increase stoichiometry of the base to 2.0 equivalents.3. Purify the amine before use. |
| Multiple Products (TLC) | 1. Reaction is too exothermic.2. Decomposition of product or starting material.3. For primary amines, potential for bis-sulfonylation. | 1. Ensure slow, dropwise addition at 0 °C.2. Avoid excessive heating and prolonged reaction times.3. Use a 1:1 stoichiometry of amine to sulfonyl chloride. |
| Difficult Purification | 1. Product is an oil, not a solid.2. Impurities have similar polarity to the product. | 1. Attempt purification by column chromatography.2. Try a different solvent system for chromatography or a different recrystallization solvent pair. |
References
- 1. 3,4-二氯苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Application Notes: 3,4-Dichlorobenzenesulfonyl Chloride for Amine Protection
Abstract
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. While numerous protecting groups exist, sulfonamides offer a unique combination of high stability and orthogonal reactivity, making them indispensable tools for complex syntheses. This document provides a comprehensive guide to the use of 3,4-Dichlorobenzenesulfonyl Chloride (DBSC) as a robust reagent for the protection of primary and secondary amines. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for both protection and deprotection, and discuss the strategic advantages of the resulting 3,4-dichlorobenzenesulfonamide group in orthogonal synthetic schemes.
Introduction: The Rationale for Sulfonamide Protecting Groups
The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild, specific conditions that do not affect other functional groups.[1][2] Carbamates, such as Boc (acid-labile) and Fmoc (base-labile), are workhorses in peptide and organic synthesis.[3][4] However, their lability under common acidic or basic conditions can be a liability.
Sulfonamides stand apart due to their exceptional stability.[5] The powerful electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen, effectively "taming" its reactivity.[6] This stability makes sulfonamide-protected amines resilient to many synthetic transformations, including strongly acidic or basic hydrolysis, and various oxidative and reductive conditions. The 3,4-dichlorobenzenesulfonyl group, in particular, offers a balance of reactivity for installation and enhanced stability, making it a valuable, albeit sometimes challenging, protecting group.
The Reagent: this compound (DBSC)
This compound is a crystalline solid or liquid (depending on purity and temperature) that serves as the precursor for the 3,4-dichlorobenzenesulfonamide protecting group. The two chlorine atoms on the benzene ring are electron-withdrawing, which enhances the electrophilicity of the sulfur atom, facilitating a rapid reaction with amines.
| Property | Value | Source |
| CAS Number | 98-31-7 | |
| Molecular Formula | C₆H₃Cl₃O₂S | |
| Molecular Weight | 245.51 g/mol | |
| Appearance | White to off-white solid or liquid | [7] |
| Boiling Point | 253 °C (lit.) | [7] |
| Density | 1.572 g/mL at 25 °C (lit.) | [7] |
Mechanism of Protection
The protection reaction is a classic nucleophilic substitution at the sulfonyl sulfur. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom of the DBSC. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A base is essential to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
Caption: Nucleophilic substitution mechanism for amine protection.
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine
This protocol provides a general guideline and may require optimization for specific substrates.[8]
Materials:
-
Primary Amine (1.0 eq)
-
This compound (DBSC) (1.05 eq)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Workflow:
Caption: Experimental workflow for amine protection with DBSC.
Detailed Steps:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) and pyridine or triethylamine (1.5 - 2.0 eq) in anhydrous DCM.[8]
-
Addition of Reagent: Cool the stirred solution to 0 °C using an ice bath. Slowly add a solution of DBSC (1.05 eq) in anhydrous DCM dropwise over 15-30 minutes. An exothermic reaction may be observed.[8]
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Separate the layers and extract the aqueous phase two more times with DCM. Combine the organic extracts.[8]
-
Washing: Wash the combined organic layers successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.[8]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Deprotection of 3,4-Dichlorobenzenesulfonamides
The cleavage of sulfonamides is challenging due to their high stability.[5] Conditions are often harsh and must be chosen carefully based on the substrate's tolerance to other reagents. Reductive cleavage is a common and effective strategy.[9]
Method A: Reductive Cleavage with Sodium Naphthalenide
Materials:
-
N-protected sulfonamide (1.0 eq)
-
Naphthalene (2.5 eq)
-
Sodium metal (2.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reagent Preparation: In a dry flask under an inert atmosphere, prepare sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF at room temperature until the characteristic dark green color persists.
-
Deprotection: Cool the sodium naphthalenide solution to -78 °C (dry ice/acetone bath). Add a solution of the sulfonamide in anhydrous THF dropwise.
-
Reaction: Stir the mixture at -78 °C and monitor by TLC. The reaction is often complete within 1-3 hours.
-
Quench: Carefully quench the reaction at -78 °C by the slow addition of water or saturated aqueous NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting free amine by column chromatography or other suitable methods.
Orthogonal Protection Strategy
A significant advantage of the DBSC group is its orthogonality to common acid-labile (Boc) and base-labile (Fmoc) protecting groups. The robust nature of the sulfonamide bond allows for the selective removal of Boc or Fmoc groups while the DBSC-protected amine remains intact. This enables complex, site-specific modifications of poly-functional molecules.[4][10]
Caption: Orthogonal deprotection strategy with DBSC.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of sulfonamide | Insufficient base | Ensure at least 1.5 equivalents of a dry, tertiary amine base are used. |
| Incomplete reaction | Extend reaction time; consider gentle heating (40°C) if the substrate is stable. | |
| Hydrolysis of DBSC | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. | |
| Multiple products observed | Reaction with other nucleophiles | If other nucleophilic groups (e.g., alcohols) are present, they may need to be protected first.[11] |
| Difficult deprotection | Incomplete reductive cleavage | Use a larger excess of the reducing agent; ensure reagents are fresh. |
| Substrate degradation | Attempt alternative deprotection methods (e.g., different reducing agents, strong acid if tolerated). |
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate precautions in a chemical fume hood.[12]
-
Hazards: Causes severe skin burns and eye damage.[12][13] It is corrosive and reacts with water, releasing HCl gas. It is also classified as a flammable liquid.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[12][13]
-
Handling: Keep away from moisture, heat, sparks, and open flames.[12] Use only in a well-ventilated area.[12]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[13]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Always consult the latest Safety Data Sheet (SDS) before handling this reagent.[12][13]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. This compound | 98-31-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Use of 3,4-Dichlorobenzenesulfonyl Chloride in Medicinal Chemistry
Introduction: The Strategic Importance of the Dichlorinated Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the sulfonamide functional group stands as a cornerstone pharmacophore, integral to the design of a multitude of therapeutic agents. Its prevalence is a testament to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to impart favorable pharmacokinetic profiles to drug candidates. Among the diverse array of building blocks utilized to construct these vital motifs, 3,4-Dichlorobenzenesulfonyl chloride emerges as a particularly strategic reagent. The dichlorinated phenyl ring offers a scaffold that can be leveraged to fine-tune lipophilicity, modulate electronic properties, and introduce metabolic blocks, thereby enhancing the overall druglike characteristics of the target molecule. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of biologically active compounds.
Synthesis of this compound
The primary industrial route to this compound is through the chlorosulfonation of 1,2-dichlorobenzene.[1] This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring, yielding the desired product.
Caption: Synthesis of this compound.
Core Application: Synthesis of N-Aryl Sulfonamides
A principal application of this compound in medicinal chemistry is the synthesis of N-aryl sulfonamides. This reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction.
Exemplary Synthesis: N-(4-hydroxyphenyl)-3,4-dichlorobenzenesulfonamide
To illustrate a practical application, we will detail the synthesis of N-(4-hydroxyphenyl)-3,4-dichlorobenzenesulfonamide. This compound is a representative example of a class of molecules that have been investigated for a range of biological activities, including antibacterial and enzyme inhibition properties.
Caption: Synthesis of N-(4-hydroxyphenyl)-3,4-dichlorobenzenesulfonamide.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established industrial procedures.[1]
Materials:
-
1,2-Dichlorobenzene
-
Chlorosulfonic acid
-
Three-necked flask equipped with a magnetic stirrer, thermometer, and gas inlet/outlet
Procedure:
-
In a clean, dry three-necked flask, charge 1,2-dichlorobenzene.
-
With vigorous stirring, slowly add chlorosulfonic acid, maintaining the temperature between 20-25°C using a cooling bath.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.
-
The product, this compound, will precipitate as a solid and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hexane.
Protocol 2: Synthesis of N-(4-hydroxyphenyl)-3,4-dichlorobenzenesulfonamide
This protocol is a general and robust method for the synthesis of N-aryl sulfonamides.
Materials:
-
This compound
-
4-Aminophenol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Sulfonyl Chloride Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-hydroxyphenyl)-3,4-dichlorobenzenesulfonamide.
Data Presentation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.05 | 245.51 | (To be calculated based on the scale of the reaction) |
| 4-Aminophenol | 1.0 | 109.13 | (To be calculated based on the scale of the reaction) |
| Pyridine | 1.5 | 79.10 | (To be calculated based on the scale of the reaction) |
Biological Significance and Broader Applications
Sulfonamides derived from this compound are of significant interest due to their potential as therapeutic agents. The dichlorophenyl moiety can enhance binding to biological targets and improve pharmacokinetic properties. While N-(4-hydroxyphenyl)-3,4-dichlorobenzenesulfonamide serves as a foundational example, this scaffold can be further elaborated to target a wide range of diseases.
-
Antibacterial Agents: The sulfonamide core is a well-established antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
-
Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
-
Anticancer Agents: The dichlorinated sulfonamide scaffold has been incorporated into molecules designed as kinase inhibitors and other targeted anticancer therapies. The chlorine atoms can form specific interactions within the ATP-binding pocket of kinases or other protein targets.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the sulfonyl chloride. Increasing the reaction time or temperature may also improve the yield.
-
Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride. To minimize this, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Challenges: If purification by column chromatography is difficult, recrystallization from a suitable solvent system can be an effective alternative.
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry for the synthesis of sulfonamide-containing compounds. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of the 3,4-dichlorophenyl moiety offers a powerful tool for modulating the biological activity and pharmacokinetic properties of drug candidates.
References
Application Note & Protocol: Synthesis of N-Substituted Sulfonamides Using 3,4-Dichlorobenzenesulfonyl Chloride
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted sulfonamides, utilizing 3,4-dichlorobenzenesulfonyl chloride as a key starting material. Sulfonamides are a cornerstone functional group in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] The 3,4-dichlorophenyl moiety offers a valuable scaffold for modulating the physicochemical and pharmacological properties of these molecules.[2] This guide details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, and outlines methods for product purification and characterization. It is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery.
Introduction and Scientific Rationale
The sulfonamide functional group (R-SO₂NR'R'') is a critical pharmacophore found in drugs with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[2][4] The synthesis of novel sulfonamide derivatives is therefore a fundamental activity in drug discovery and development. The reaction of a sulfonyl chloride with a primary or secondary amine is the most classic and reliable method for constructing the sulfonamide bond.[1][5]
This compound is a particularly useful building block. The dichloro-substitution pattern on the phenyl ring provides significant opportunities to influence the resulting molecule's:
-
Lipophilicity: Affecting cell membrane permeability and oral absorption.
-
Metabolic Stability: The chlorine atoms can block sites of oxidative metabolism, potentially increasing the drug's half-life.
-
Binding Affinity: The specific electronic and steric profile can enhance interactions with biological targets, such as enzyme active sites.
This application note will focus on the reaction between this compound and a representative primary amine, benzylamine, to yield N-benzyl-3,4-dichlorobenzenesulfonamide. The principles and protocols described are broadly applicable to a wide range of primary and secondary amines.
Reaction Mechanism: Nucleophilic Acyl-Type Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom.[2][6][7] While analogous to nucleophilic acyl substitution at a carbonyl carbon, the reaction at a sulfonyl group is distinct.
The mechanism unfolds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electron-deficient sulfur atom of the this compound (the electrophile).[2]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion (a good leaving group) and reforming the sulfur-oxygen double bonds.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine (Et₃N), removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base.[1][6]
The presence of a base is critical. It neutralizes the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction.[2]
Caption: Mechanism of Sulfonamide Formation.
Experimental Guide: Synthesis of N-benzyl-3,4-dichlorobenzenesulfonamide
This protocol details a standard laboratory procedure for synthesizing a model N-substituted sulfonamide.
Materials and Reagents
| Reagent | Formula | Mol. Wt. ( g/mol ) | Quantity (10 mmol scale) | Properties / Role |
| This compound | C₆H₃Cl₂SO₂Cl | 245.51 | 2.46 g (1.0 eq) | Electrophile |
| Benzylamine | C₇H₉N | 107.15 | 1.18 g, 1.2 mL (1.1 eq) | Nucleophile |
| Pyridine | C₅H₅N | 79.10 | 1.19 g, 1.2 mL (1.5 eq) | Anhydrous, HCl Scavenger (Base) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~75 mL | Anhydrous, Reaction Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~40 mL | Aqueous solution for work-up (removes base) |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~20 mL | Aqueous solution for work-up (neutralizes acid) |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | ~20 mL | Aqueous solution for work-up (breaks emulsions) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying Agent |
Step-by-Step Protocol
A. Reaction Setup
-
Place a magnetic stir bar into a 100 mL flame-dried, round-bottomed flask.
-
Seal the flask with a rubber septum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Using a syringe, add anhydrous dichloromethane (DCM, 40 mL) to the flask.
-
Add benzylamine (1.2 mL, 11.0 mmol, 1.1 eq) to the DCM.
-
Add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 eq) to the solution.[7]
-
Cool the stirred solution to 0 °C using an ice-water bath.
B. Reaction Execution
-
In a separate, dry 25 mL beaker, dissolve this compound (2.46 g, 10.0 mmol, 1.0 eq) in a minimal amount of anhydrous DCM (~10 mL).
-
Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel.[2][7] Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Eluent system suggestion: 30% Ethyl Acetate in Hexanes).
C. Work-up and Purification
-
Once the reaction is complete, quench the reaction by pouring the mixture into a 250 mL separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with DCM (3 x 25 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer successively with:
-
1 M HCl (2 x 20 mL) to remove pyridine.
-
Saturated aqueous NaHCO₃ solution (1 x 20 mL).
-
Brine (1 x 20 mL).[2]
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure product.
Caption: Experimental Workflow Diagram.
Expected Results & Characterization
| Parameter | Expected Outcome for N-benzyl-3,4-dichlorobenzenesulfonamide |
| Yield | 85-95% (after purification) |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~125-127 °C |
| ¹H NMR (CDCl₃) | δ ~7.2-7.8 (m, Ar-H), ~5.5 (t, NH), ~4.2 (d, CH₂) ppm |
| IR (KBr) | ν ~3250 (N-H), ~1340 (asym SO₂), ~1160 (sym SO₂) cm⁻¹ |
| Mass Spec (EI) | M⁺ corresponding to C₁₃H₁₁Cl₂NO₂S (m/z = 315/317/319) |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Wet reagents/solvents.2. Inactive sulfonyl chloride (hydrolyzed).3. Insufficient base. | 1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Use fresh, high-quality sulfonyl chloride.3. Ensure at least 1.2-1.5 equivalents of base are used. |
| Reaction Stalls (Incomplete) | Sterically hindered or poorly nucleophilic amine. | 1. Increase reaction temperature after initial addition (e.g., reflux in DCM).2. Extend reaction time.3. Consider a stronger, non-nucleophilic base like DBU. |
| Difficult Purification | Persistent pyridine contamination.Product is an oil. | 1. Perform extra washes with 1 M HCl or dilute CuSO₄ solution.2. If the product is an oil, attempt purification via column chromatography. Trituration with a non-polar solvent (e.g., hexanes) may induce crystallization. |
| Formation of Di-sulfonated Product (with diamines) | Incorrect stoichiometry. | Use a large excess of the diamine (e.g., >5 equivalents) to favor mono-sulfonylation, or use a suitable protecting group strategy. |
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction generates HCl gas, which is neutralized by the base. The entire procedure must be performed in a well-ventilated fume hood.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
The Role of Pyridine in Reactions of 3,4-Dichlorobenzenesulfonyl Chloride: Mechanisms, Protocols, and Optimization
An Application Guide for Researchers
Abstract
3,4-Dichlorobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals and agrochemicals. The success of these reactions is often critically dependent on the appropriate use of a base, with pyridine being a frequent choice. This document provides an in-depth exploration of the multifaceted role of pyridine in these transformations. It serves not merely as a base to scavenge the hydrochloric acid byproduct but also as a potent nucleophilic catalyst that can significantly alter the reaction mechanism and enhance reaction rates. We will dissect the mechanistic pathways, provide detailed, validated protocols for the synthesis of both sulfonamides and sulfonate esters, and offer a comprehensive troubleshooting guide to empower researchers in optimizing their synthetic strategies.
The Multifaceted Role of Pyridine in Sulfonylation
The utility of pyridine in reactions involving sulfonyl chlorides extends beyond a single function. Its role can be categorized into three distinct, yet sometimes overlapping, capacities: a stoichiometric base, a nucleophilic catalyst, and a reaction solvent. Understanding these roles is paramount for reaction design and optimization.
Pyridine as an Acid Scavenger (Stoichiometric Base)
The most fundamental role of pyridine is to act as a base to neutralize the hydrochloric acid (HCl) generated during the sulfonylation of nucleophiles like amines and alcohols.
R-NH₂ + ClSO₂Ar → [R-NH₂⁺-SO₂Ar]Cl⁻ [R-NH₂⁺-SO₂Ar]Cl⁻ → R-NH-SO₂Ar + HCl
Without a base, the generated HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[1][2] Pyridine, being a moderately weak base (pKa of pyridinium ion ≈ 5.2), is strong enough to sequester HCl but generally not strong enough to cause unwanted side reactions, such as the formation of sulfene intermediates, which can be an issue with stronger, non-nucleophilic bases.[3]
Pyridine as a Nucleophilic Catalyst
In addition to its role as an acid scavenger, pyridine can act as a nucleophilic catalyst. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride to form a reactive N-sulfonylpyridinium salt intermediate.[4][5]
ArSO₂Cl + C₅H₅N ⇌ [ArSO₂-N⁺C₅H₅]Cl⁻
This pyridinium salt is significantly more reactive towards nucleophiles than the parent sulfonyl chloride. The positively charged pyridine is an excellent leaving group, facilitating the subsequent attack by an alcohol or amine. This catalytic pathway is particularly important for reactions with less nucleophilic substrates, such as sterically hindered alcohols or phenols.[5][6]
Pyridine as a Reaction Solvent
Anhydrous pyridine can also be employed as the reaction solvent, particularly when the starting materials are highly soluble in it.[7][8] Using pyridine as a solvent ensures it is present in a large excess, effectively fulfilling its roles as both a base and a catalyst. However, its high boiling point (115 °C) and distinct odor can complicate product isolation and purification, making solvents like dichloromethane (DCM) or tetrahydrofuran (THF) more common choices, with pyridine added as a reagent.[2]
Mechanistic Pathways
The reaction between this compound and a nucleophile in the presence of pyridine can proceed through two primary mechanisms, largely dependent on the nature of the nucleophile.
Sulfonamide Formation (Reaction with Amines)
Primary and secondary amines are strong nucleophiles. The reaction typically proceeds via a direct nucleophilic attack of the amine on the sulfonyl chloride. Pyridine's primary role here is to neutralize the resulting HCl.[1][2]
Caption: Mechanism of Sulfonamide Formation.
Sulfonate Ester Formation (Reaction with Alcohols)
Alcohols are weaker nucleophiles than amines. While direct attack is possible, the reaction is often accelerated by the nucleophilic catalysis pathway involving the formation of the highly reactive N-sulfonylpyridinium salt.[4][5]
Caption: Pyridine-Catalyzed Sulfonate Ester Formation.
Application Protocols
The following protocols provide standardized procedures for the synthesis of a sulfonamide and a sulfonate ester using this compound.
Protocol 1: Synthesis of N-Benzyl-3,4-dichlorobenzenesulfonamide
This protocol details the reaction of this compound with a primary amine, benzylamine, using pyridine as an acid scavenger in dichloromethane.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 245.51 | 2.46 g | 10.0 | 1.0 |
| Benzylamine | 107.15 | 1.18 g (1.2 mL) | 11.0 | 1.1 |
| Pyridine | 79.10 | 1.19 g (1.2 mL) | 15.0 | 1.5 |
| Dichloromethane (DCM), Anhydrous | - | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 2 x 25 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 25 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
Experimental Workflow
Caption: Workflow for Sulfonamide Synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.1 equivalents) and anhydrous dichloromethane (30 mL) under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.5 equivalents) to the solution and stir for 5 minutes.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM (20 mL) and add it dropwise to the cooled amine solution over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, dilute the mixture with DCM (25 mL). Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine, saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Synthesis of Cyclohexyl 3,4-Dichlorobenzenesulfonate
This protocol describes the synthesis of a sulfonate ester from a secondary alcohol, cyclohexanol, where pyridine serves as both a catalyst and an acid scavenger.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 245.51 | 2.46 g | 10.0 | 1.0 |
| Cyclohexanol | 100.16 | 1.00 g (1.04 mL) | 10.0 | 1.0 |
| Pyridine | 79.10 | 1.58 g (1.6 mL) | 20.0 | 2.0 |
| Dichloromethane (DCM), Anhydrous | - | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 2 x 25 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask, add cyclohexanol (1.0 equivalent), anhydrous DCM (40 mL), and pyridine (2.0 equivalents) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Add this compound (1.0 equivalent) portion-wise over 10 minutes, ensuring the internal temperature remains below 5 °C.[9]
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. Monitor for completion by TLC.
-
Workup: Quench the reaction by slowly adding cold water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (20 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Poorly nucleophilic alcohol.3. Wet reagents/solvents causing hydrolysis of sulfonyl chloride. | 1. Ensure at least 1.1 equivalents of pyridine are used.[1]2. Increase pyridine to 2-3 equivalents and consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine).3. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Formation of Multiple Products | 1. Di-sulfonylation of a diol or diamine.2. Side reactions due to excessive heat. | 1. Use a sub-stoichiometric amount of sulfonyl chloride and add it slowly at low temperature.[3]2. Maintain low temperatures (0 °C) during the addition and initial reaction phase. |
| Difficult Purification | 1. Persistent pyridine or pyridinium salts in the product. | 1. Perform a thorough acidic wash (1 M HCl) during workup. For stubborn cases, co-evaporation with a high-boiling solvent like toluene can help remove residual pyridine. |
| Product Hydrolysis | 1. Sulfonate ester is unstable to workup or purification conditions. | 1. Avoid strongly acidic or basic conditions during workup if the product is sensitive. Use a milder wash (e.g., saturated NH₄Cl) if necessary. Minimize exposure to silica gel during chromatography. |
Conclusion
Pyridine is an indispensable tool in reactions involving this compound. Its function as an acid scavenger is vital for the successful synthesis of sulfonamides from amines. Furthermore, its ability to act as a nucleophilic catalyst is crucial for activating the sulfonyl chloride towards weaker nucleophiles like alcohols, thereby enabling the efficient formation of sulfonate esters. By understanding these distinct roles and carefully controlling reaction parameters such as stoichiometry, temperature, and moisture, researchers can effectively leverage pyridine to achieve high yields and purity in their synthetic endeavors, facilitating the development of novel molecules in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. homework.study.com [homework.study.com]
Application Note & Protocol: Synthesis of Sulfonate Esters from Alcohols and 3,4-Dichlorobenzenesulfonyl Chloride
Introduction: Activating Alcohols for Advanced Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the conversion of an alcohol's hydroxyl group into a more reactive species is a foundational strategy. The hydroxyl group (–OH) is inherently a poor leaving group for nucleophilic substitution or elimination reactions due to the instability of the resulting hydroxide anion (HO⁻). To overcome this, the –OH group is often transformed into a sulfonate ester. This conversion effectively turns it into an excellent leaving group, as the resulting sulfonate anion is highly stabilized by resonance.
This guide provides a detailed examination of the synthesis of 3,4-dichlorobenzenesulfonate esters from alcohols using 3,4-dichlorobenzenesulfonyl chloride. This specific sulfonyl chloride is a robust reagent used to install a highly effective leaving group, facilitating the synthesis of complex molecular architectures. The resulting 3,4-dichlorobenzenesulfonate esters are valuable intermediates, acting as potent electrophiles in subsequent reactions. Understanding the nuances of this reaction is critical for researchers in drug development and process chemistry, where control over reactivity and stereochemistry is paramount.
The Reaction Mechanism: A Stepwise Look at Sulfonylation
The formation of a sulfonate ester from an alcohol and a sulfonyl chloride proceeds via a well-established nucleophilic substitution pathway at the sulfur center. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves a crucial role as a scavenger for the hydrochloric acid (HCl) generated during the reaction.
The mechanism can be broken down into two primary steps:
-
Nucleophilic Attack: The alcohol's oxygen atom, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the this compound. This results in the displacement of the chloride ion and the formation of a protonated sulfonate ester intermediate (an oxonium ion).
-
Deprotonation: The base (e.g., pyridine) abstracts the proton from the oxonium ion, neutralizing the intermediate to yield the final, stable sulfonate ester product and forming a pyridinium chloride salt.
A critical feature of this reaction is the retention of stereochemistry at the alcohol's carbon center. The C-O bond of the alcohol substrate is not broken during the sulfonylation process; the reaction occurs exclusively at the oxygen atom. This makes it an invaluable tool for stereospecific synthesis.
Caption: Mechanism of sulfonate ester formation.
Safety and Handling: A Prerequisite for Success
Chemical integrity begins with safety. This compound and its related reagents demand careful handling.
-
This compound: This compound is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water (hydrolyze), releasing corrosive HCl gas. Always handle this reagent in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions to prevent hydrolysis of the sulfonyl chloride. This involves using flame-dried or oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench any unreacted sulfonyl chloride carefully with a suitable alcohol before disposal.
Detailed Experimental Protocol
This protocol provides a general procedure for the sulfonylation of a primary or secondary alcohol. Molar equivalents and reaction times may need to be optimized for specific substrates.
4.1. Materials & Equipment
-
Reagents:
-
Alcohol substrate
-
This compound
-
Anhydrous Pyridine or Triethylamine (as base)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert gas inlet (Nitrogen or Argon)
-
Septa and needles/syringes
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
4.2. Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried round-bottom flask.
-
Seal the flask with a septum and place it under a positive pressure of an inert gas (e.g., Nitrogen).
-
To the flask, add the alcohol (1.0 eq) and dissolve it in anhydrous DCM (concentration typically 0.1–0.5 M).
-
Add anhydrous pyridine (1.5–2.0 eq) to the solution via syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
Weigh the This compound (1.1–1.2 eq) in a separate, dry container.
-
Add the sulfonyl chloride to the stirred alcohol solution at 0 °C in small portions over 10-15 minutes. Rationale: This controlled addition helps to dissipate the heat from the exothermic reaction and minimizes side reactions.
-
Alternatively, the sulfonyl chloride can be dissolved in a small amount of anhydrous DCM and added dropwise via a syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product sulfonate ester should be less polar than the starting alcohol.
-
The reaction is typically complete within 1-4 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Slowly add water to quench any remaining sulfonyl chloride.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove excess pyridine)
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid)
-
Water
-
Brine (to aid in drying)
-
-
Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) can be employed.
-
Visualization and Data Summary
Experimental Workflow Diagram
Caption: General workflow for the synthesis of sulfonate esters.
Table 1: Representative Reaction Parameters
| Alcohol Type | Substrate Example | Stoichiometry (Sulfonyl Chloride) | Base (eq) | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary | Benzyl Alcohol | 1.1 eq | Pyridine (1.5) | 0 to RT | 1-2 | >90% |
| Secondary | Cyclohexanol | 1.2 eq | Pyridine (2.0) | 0 to RT | 2-4 | 80-90% |
| Sterically Hindered | tert-Butanol | 1.5 eq | Pyridine (2.0) | RT | 12-24 | Low to Moderate |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction scale.
Key Considerations and Troubleshooting
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is paramount for achieving high yields and minimizing side products.
-
Formation of Alkyl Chlorides: A common side reaction is the conversion of the sulfonate ester intermediate into an alkyl chloride by the chloride ion from the pyridinium hydrochloride salt. This is more prevalent with longer reaction times or higher temperatures. Using a slight excess of the sulfonylating agent and ensuring the reaction does not run for an unnecessarily long time can mitigate this.
-
Steric Hindrance: Sterically hindered alcohols (e.g., tertiary alcohols) react much more slowly and may require more forcing conditions or alternative catalytic methods.
-
Product Stability: While aryl sulfonate esters are generally stable, some sensitive substrates may degrade during purification on silica gel. In such cases, using deactivated silica or opting for recrystallization is advisable.
Conclusion
The synthesis of 3,4-dichlorobenzenesulfonate esters is a powerful and reliable method for the activation of alcohols. By converting the poor hydroxyl leaving group into a highly effective sulfonate leaving group, this transformation opens the door to a wide array of subsequent nucleophilic substitution and elimination reactions. Adherence to strict anhydrous conditions, careful control of reaction temperature, and a systematic approach to workup and purification are essential for success. This protocol provides a robust foundation for researchers and drug development professionals to effectively utilize this important reaction in their synthetic endeavors.
Application Notes and Protocols: Microwave-Assisted Synthesis with 3,4-Dichlorobenzenesulfonyl Chloride
Introduction: Accelerating Sulfonamide and Sulfonate Ester Synthesis
In the fast-paced environments of pharmaceutical and materials science research, the demand for rapid, efficient, and clean chemical synthesis methodologies is paramount. 3,4-Dichlorobenzenesulfonyl chloride is a critical reagent, serving as a precursor for a wide array of sulfonamides and sulfonate esters, many of which are integral to the development of novel therapeutic agents and functional materials.[1][2] Traditional synthesis methods involving this reagent often necessitate prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) emerges as a transformative technology, offering a greener and more efficient alternative.[3][4] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically curtails reaction times, frequently boosts product yields, and promotes cleaner reaction profiles.[4][5][6]
This guide provides a comprehensive overview of the principles and practical applications of microwave-assisted synthesis utilizing this compound. We will delve into the fundamental mechanisms of microwave heating, present detailed, validated protocols for the synthesis of sulfonamides and sulfonate esters, and offer expert insights to empower researchers to harness the full potential of this powerful technology.
The Science Behind Microwave-Assisted Synthesis
Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave synthesis heats the entire volume of the reaction mixture simultaneously.[4][7] This is achieved through the interaction of microwave radiation with polar molecules in the reaction medium via two primary mechanisms: dipolar polarization and ionic conduction.[3][4][5]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the reaction vessel.[5][6]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions between these migrating ions generate heat, further contributing to the overall temperature increase.[4][5][7]
This direct and instantaneous heating mechanism often leads to localized superheating, accelerating reaction rates far beyond what is achievable with conventional methods.[7] The result is a significant reduction in reaction times, often from hours to mere minutes, and improved product yields with fewer byproducts.[8][9]
Core Applications: Sulfonamide and Sulfonate Ester Formation
This compound is a versatile building block primarily used in sulfonylation reactions to create sulfonamides and sulfonate esters. These functional groups are prevalent in a vast number of biologically active compounds.[1][9][10]
Synthesis of 3,4-Dichlorobenzenesulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides that exhibit a wide spectrum of biological activities.[9][10]
Microwave irradiation dramatically accelerates this reaction, often providing excellent yields in a fraction of the time required by conventional heating.[10][11]
Protocol 1: Rapid Microwave-Assisted Synthesis of N-Benzyl-3,4-dichlorobenzenesulfonamide
This protocol details a rapid and efficient method for the synthesis of a model sulfonamide using microwave irradiation.
Materials:
-
This compound
-
Benzylamine
-
Pyridine (or another suitable base)
-
Acetonitrile (or another suitable polar, microwave-transparent solvent)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Experimental Workflow Diagram:
Caption: Experimental workflow for microwave-assisted sulfonamide synthesis.
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 245.5 mg).
-
Add acetonitrile (3 mL) to dissolve the sulfonyl chloride.
-
Add benzylamine (1.1 mmol, 118 mg, 1.1 eq) to the solution.
-
Add pyridine (1.5 mmol, 118.5 mg, 1.5 eq) to act as a base and scavenger for the HCl byproduct.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-3,4-dichlorobenzenesulfonamide.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | This compound, Benzylamine |
| Base | Pyridine |
| Solvent | Acetonitrile |
| Temperature | 120°C |
| Reaction Time | 5-10 minutes |
| Expected Yield | >90% |
Synthesis of 3,4-Dichlorobenzenesulfonate Esters
The reaction of this compound with alcohols or phenols yields sulfonate esters. This transformation is crucial for introducing the 3,4-dichlorobenzenesulfonyl group, which can serve as a protecting group or a reactive leaving group in subsequent synthetic steps.
Protocol 2: Efficient Microwave-Assisted Synthesis of Phenyl 3,4-dichlorobenzenesulfonate
This protocol outlines a rapid and high-yielding synthesis of a model sulfonate ester.
Materials:
-
This compound
-
Phenol
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) (or another suitable polar, microwave-transparent solvent)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Logical Relationship Diagram:
Caption: Key components and their roles in the synthesis reaction.
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add phenol (1.0 mmol, 94 mg).
-
Dissolve the phenol in dichloromethane (3 mL).
-
Add this compound (1.1 mmol, 270 mg, 1.1 eq).
-
Add triethylamine (1.5 mmol, 152 mg, 1.5 eq) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 3-5 minutes. Monitor the reaction by TLC.
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with DCM (10 mL) and wash with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | This compound, Phenol |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 100°C |
| Reaction Time | 3-5 minutes |
| Expected Yield | >95% |
Expert Insights and Troubleshooting
-
Solvent Choice: The choice of solvent is critical in microwave synthesis. The solvent should have a sufficiently high boiling point to allow for the desired reaction temperature to be reached and should be polar enough to efficiently absorb microwave energy. Acetonitrile, DMF, and ethanol are common choices.
-
Base Selection: An appropriate base is necessary to neutralize the HCl generated during the reaction. Common bases include pyridine, triethylamine, and diisopropylethylamine. For less reactive amines, a stronger, non-nucleophilic base may be required.
-
Temperature and Time Optimization: While the provided protocols offer a starting point, the optimal temperature and reaction time may vary depending on the specific substrates. It is recommended to perform a small-scale optimization to determine the ideal conditions for each new reaction.
-
Safety Precautions: Microwave synthesis involves heating reactions in sealed vessels, which can lead to a rapid increase in pressure. Always use dedicated microwave synthesis vials and operate the reactor according to the manufacturer's safety guidelines. This compound is corrosive and moisture-sensitive; handle it in a fume hood and wear appropriate personal protective equipment.[2][12]
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid synthesis of sulfonamides and sulfonate esters from this compound. The significant reduction in reaction times, coupled with often-improved yields and cleaner reaction profiles, makes this technology an invaluable tool for researchers in drug discovery and materials science. By understanding the fundamental principles and following the detailed protocols provided in this guide, scientists can accelerate their research and development efforts.
References
- 1. 3,4-Dimethoxybenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 3,4-二氯苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Comprehensive Guide to the Workup and Purification of 3,4-Dichlorobenzenesulfonyl Chloride Reactions
Introduction
3,4-Dichlorobenzenesulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. As a highly reactive electrophile, it serves as a primary building block for the synthesis of a diverse range of 3,4-dichlorobenzenesulfonamides.[1][2] This class of compounds is of paramount importance to the pharmaceutical industry, forming the structural core of numerous therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][3][4]
The inherent reactivity of sulfonyl chlorides, while synthetically advantageous, presents distinct challenges during the post-reaction workup and purification phases.[5] Improper handling can lead to hydrolysis, side-product formation, and purification difficulties, ultimately compromising yield and purity. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the chemical principles and causality behind each experimental choice, ensuring a robust and reproducible methodology.
Critical Safety & Handling Protocols
This compound is a corrosive and moisture-sensitive solid.[6][7][8] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield (8-inch minimum), a lab coat, and chemical-resistant gloves.[6][9] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[6]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust.[7][9]
-
Handling: This reagent is moisture-sensitive and will hydrolyze upon contact with water or humid air.[6] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Keep containers tightly sealed and store in a cool, dry, well-ventilated place away from incompatible materials.[7]
-
Emergency Procedures:
-
Skin Contact: Immediately wash off with soap and plenty of water and remove all contaminated clothing.[6][8]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes and seek immediate medical attention.[6][8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6][9]
-
Spills: Contain the spillage. Collect with an inert absorbent material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not use combustible materials.[6][7]
-
The Chemistry of the Workup: Principles and Rationale
A successful workup hinges on exploiting the chemical differences between the desired sulfonamide product, unreacted starting materials, and reaction byproducts. The two primary transformations are hydrolysis and acid-base extraction .
-
Hydrolysis of Excess Sulfonyl Chloride: The primary goal of the initial quenching step is to convert the unreacted and water-insoluble this compound into its corresponding 3,4-dichlorobenzenesulfonic acid. This sulfonic acid is highly water-soluble and can be easily removed in the aqueous phase.[10][11] Pouring the reaction mixture into ice-water controls the exothermic nature of this hydrolysis.[12][13]
-
Acid-Base Extraction: In typical sulfonamide syntheses, a tertiary amine base like triethylamine or pyridine is used to scavenge the HCl generated.[1][2] The desired sulfonamide product is generally neutral. By washing the organic layer with acid, the basic catalyst is protonated, forming a water-soluble salt that partitions into the aqueous phase.[1][14] Conversely, washing with a mild base deprotonates the acidic sulfonic acid byproduct, ensuring its removal into the aqueous layer.[1][10]
Detailed Step-by-Step General Workup Protocol
This protocol outlines a robust and generally applicable procedure for reactions involving this compound, such as the formation of sulfonamides from primary or secondary amines.
Protocol Steps:
-
Reaction Quenching:
-
Rationale: To safely destroy excess this compound and stop the reaction.
-
Procedure: Prepare a beaker with a stirred mixture of crushed ice and water, typically 5-10 times the volume of the reaction mixture. Slowly and carefully pour the completed reaction mixture into the cold, stirring ice-water. A precipitate of the crude product may form. Continue stirring for 15-30 minutes to ensure complete hydrolysis of the sulfonyl chloride.[12][13]
-
-
Liquid-Liquid Extraction:
-
Rationale: To transfer the desired organic product from the aqueous mixture into an immiscible organic solvent.
-
Procedure: Transfer the quenched mixture to a separatory funnel of appropriate size. Add a suitable organic extraction solvent (e.g., ethyl acetate, dichloromethane).[1] The volume should be sufficient to fully dissolve the crude product. Stopper the funnel, invert, and vent immediately to release any pressure. Shake gently for 30-60 seconds, venting periodically. Allow the layers to fully separate. Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to maximize product recovery. Combine all organic extracts.
-
-
Sequential Aqueous Washes:
-
Rationale: To systematically remove specific classes of impurities from the combined organic extracts.
-
Procedure:
-
Acid Wash: Add 1M HCl solution (approx. 20-30% of the organic volume) to the separatory funnel containing the combined organic extracts. Shake, vent, and separate the layers. Discard the aqueous (bottom) layer. This step removes residual amine bases.[1][15]
-
Base Wash: Add saturated aqueous NaHCO₃ solution. Shake, vent frequently (CO₂ gas is evolved), and separate. Discard the aqueous layer. This removes the 3,4-dichlorobenzenesulfonic acid byproduct.[1][10]
-
Brine Wash: Add saturated aqueous NaCl solution. Shake, vent, and separate. Discard the aqueous layer. This removes the bulk of dissolved water from the organic phase and helps prevent emulsions.[1][16]
-
-
-
Drying and Concentration:
-
Rationale: To remove trace water from the organic solution prior to isolating the crude product.
-
Procedure: Transfer the washed organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as Na₂SO₄ or MgSO₄.[1] Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Allow the mixture to stand for 10-15 minutes. Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Visualizing the Workflow
The logical sequence of the workup procedure is critical for ensuring both purity and yield. The following diagram illustrates the standard workflow from quenching to the isolation of the crude product.
Caption: Standard workflow for the workup of this compound reactions.
Purification Strategies for the Crude Product
The crude product isolated after solvent removal typically requires further purification to meet analytical standards.
A. Recrystallization (Preferred for Solids)
Recrystallization is a powerful technique for purifying crystalline solids.[17] It exploits the differences in solubility between the desired compound and impurities at varying temperatures.[18]
-
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble when hot but poorly soluble when cold. Common systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[19][20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystal Formation: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation and yield.[21]
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
B. Silica Gel Chromatography
For oils, amorphous solids, or mixtures where recrystallization is ineffective, purification by column chromatography is the method of choice.[22]
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[23][24]
-
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Common Workup Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - Insufficient pH difference between layers.- High concentration of salts or detergents.- Vigorous shaking. | - Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase.- Allow the mixture to stand undisturbed for a longer period.- Gently swirl or invert the funnel instead of shaking vigorously.- If necessary, filter the entire mixture through a pad of Celite. |
| Product Fails to Crystallize | - Too much recrystallization solvent was used.- The product is an oil or amorphous solid.- High level of impurities inhibiting crystallization. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a "seed" crystal of the pure product, if available.- If all else fails, isolate the material and attempt purification by column chromatography.[25] |
| Low Product Yield After Workup | - Incomplete extraction from the aqueous phase.- Product is partially soluble in the aqueous wash solutions.- Hydrolysis of the desired sulfonamide product (less common). | - Perform additional extractions (4-5 times) of the initial aqueous layer.- Minimize the volume of aqueous washes or use washes that are saturated with NaCl (brine) to reduce the solubility of the organic product.- "Back-extract" the acidic and basic aqueous washes with a fresh portion of organic solvent to recover any dissolved product. |
| Product Contaminated with Sulfonic Acid | - Incomplete quenching of sulfonyl chloride.- Insufficient or ineffective basic wash (NaHCO₃). | - Ensure the initial quench is stirred for an adequate amount of time.- Repeat the saturated NaHCO₃ wash on the organic layer.- If the product is a solid, recrystallization will often effectively remove the more polar sulfonic acid impurity.[10] |
Analytical Techniques for Product Characterization
After purification, the identity and purity of the final compound must be confirmed using appropriate analytical methods.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure.[26] Infrared (IR) spectroscopy can confirm the presence of the key S=O stretching vibrations characteristic of the sulfonamide group.[26]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product with high accuracy.[27][28]
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. CN111410666A - Process for preparing sulfonamide compound - Google Patents [patents.google.com]
- 26. benchchem.com [benchchem.com]
- 27. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of Substituted Benzenesulfonyl Chlorides as Protecting Groups
<
Introduction: The Strategic Imperative for Sulfonyl-Based Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success.[1] Protecting groups act as temporary masks for reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations.[2] Among the diverse arsenal of protecting groups, substituted benzenesulfonyl chlorides have emerged as a robust and versatile class, primarily for the protection of amines and, to a lesser extent, hydroxyl groups.[3][4]
The formation of a sulfonamide from an amine and a sulfonyl chloride significantly attenuates the nucleophilicity and basicity of the nitrogen atom due to the powerful electron-withdrawing nature of the sulfonyl group.[5][6] This electronic modulation is key to their effectiveness. The stability of the resulting sulfonamide bond under a wide range of reaction conditions, including both acidic and basic environments, makes them highly reliable.[5] However, this inherent stability also presents a challenge: the cleavage, or deprotection, of the sulfonyl group often requires specific and sometimes harsh conditions.[5][7]
This guide provides a comprehensive overview of the strategic application of commonly employed substituted benzenesulfonyl chlorides, focusing on the causality behind their selection, detailed experimental protocols for their installation and removal, and insights into their orthogonal compatibility with other protecting groups.
The Workhorses: A Comparative Analysis of Common Benzenesulfonyl Protecting Groups
The strategic selection of a particular substituted benzenesulfonyl chloride is dictated by the desired stability of the protected amine and the specific conditions available for its eventual removal. The electronic nature of the substituent on the benzene ring plays a pivotal role in modulating the reactivity of the sulfonyl group and the lability of the resulting sulfonamide.
| Protecting Group | Structure | Key Features & Applications | Deprotection Conditions |
| Tosyl (Ts) | CH₃C₆H₄SO₂- | High stability to a wide range of conditions.[7] Commonly used for general amine protection.[8] | Harsh acidic conditions (e.g., HBr/AcOH), or reductive cleavage (e.g., Na/NH₃, SmI₂, photoredox catalysis).[7][9][10] |
| Nosyl (Ns) | O₂NC₆H₄SO₂- | The electron-withdrawing nitro group facilitates cleavage under mild nucleophilic conditions.[5] Widely used in peptide synthesis and for the preparation of secondary amines (Fukuyama Amine Synthesis).[11][12] | Mild nucleophilic cleavage with thiols (e.g., thiophenol, mercaptoethanol) and a base.[12][13] |
| Brosyl (Bs) | BrC₆H₄SO₂- | Similar stability to the tosyl group. The bromine atom can serve as a handle for further transformations. | Similar to tosyl group; reductive cleavage. |
Tosyl (Ts) Group: The Robust Protector
The p-toluenesulfonyl (tosyl) group is one of the most established and widely used sulfonyl protecting groups due to the ready availability and affordability of tosyl chloride (TsCl).[8] Its primary role is to protect primary and secondary amines, converting them into stable sulfonamides.[3][4] This protection strategy is invaluable when subsequent reactions involve strong bases or nucleophiles that would otherwise react with an unprotected amine.
Beyond protection, the tosyl group can also function as an activating group for alcohols. Conversion of an alcohol to a tosylate transforms the hydroxyl group into a good leaving group, facilitating nucleophilic substitution and elimination reactions.[8][14]
Protocol 1: Tosylation of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine using p-toluenesulfonyl chloride.
Diagram: Workflow for Amine Tosylation
Caption: General workflow for the tosylation of a primary amine.
Materials:
-
Primary amine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (TEA) or pyridine (as base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM (or pyridine) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine, 1.5-2.0 equiv).
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired N-tosylated amine.
Protocol 2: Reductive Deprotection of a Tosylamide
The robust nature of the tosyl group necessitates potent conditions for its removal. Reductive cleavage is a common strategy.
Diagram: Reductive Cleavage of a Tosylamide
Caption: General workflow for the reductive deprotection of a tosylamide.
Materials:
-
N-tosylated amine
-
Reducing agent (e.g., samarium(II) iodide solution, magnesium turnings and methanol)
-
Anhydrous solvent (e.g., THF for SmI₂, methanol for Mg)
-
Quenching solution (e.g., saturated aqueous potassium sodium tartrate for SmI₂, 1 M HCl for Mg/MeOH)
-
Extraction solvent (e.g., ethyl acetate, DCM)
-
Brine
-
Anhydrous Na₂SO₄
Procedure (using Mg/MeOH): [5]
-
To a solution of the N-tosylated amine (1.0 equiv) in anhydrous methanol, add magnesium turnings (10-20 equiv).
-
Stir the suspension at room temperature or with gentle heating (reflux). The reaction can be initiated by sonication if necessary.
-
Monitor the reaction progress by TLC. The reaction may take several hours.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the excess magnesium has dissolved.
-
Make the solution basic by adding a saturated aqueous solution of NaHCO₃ or NaOH.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[1]
-
Purify further if necessary.
Nosyl (Ns) Group: The Orthogonal Strategist
The o- or p-nitrobenzenesulfonyl (nosyl) group is a cornerstone of modern protecting group strategy, particularly when orthogonality is required.[13][15] The presence of the strongly electron-withdrawing nitro group renders the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr).[13] This unique reactivity allows for the cleavage of the nosyl group under mild conditions using thiol-based nucleophiles, leaving many other protecting groups, such as Boc, Fmoc, and benzyl ethers, intact.[13][16] This orthogonality is highly valued in complex syntheses, including solid-phase peptide synthesis.[11][13]
The Fukuyama amine synthesis leverages the properties of the nosyl group to facilitate the synthesis of secondary amines from primary amines.[5][12]
Protocol 3: Nosylation of a Primary Amine
The procedure for nosylation is analogous to tosylation, employing nosyl chloride (NsCl) in the presence of a base.
Materials:
-
Primary amine
-
o- or p-Nitrobenzenesulfonyl chloride (NsCl)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (TEA)
-
Standard work-up reagents as in Protocol 1
Procedure:
-
Dissolve the primary amine (1.0 equiv) and pyridine or TEA (1.5-2.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add nosyl chloride (1.1 equiv).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Perform an aqueous work-up as described in Protocol 1 to isolate the N-nosylated amine.
Protocol 4: Deprotection of a Nosylamide via Thiolysis
This protocol outlines the mild cleavage of a nosyl group using a thiol and a base, a reaction central to the Fukuyama amine synthesis.[12]
Diagram: Nosyl Group Deprotection via Thiolysis
Caption: General workflow for the deprotection of a nosylamide using a thiol and a base.
Materials:
-
N-nosylated amine
-
Thiol (e.g., thiophenol, 2-mercaptoethanol)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF))
-
Water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-nosylated amine (1.0 equiv) in anhydrous ACN or DMF.
-
Add the thiol (e.g., thiophenol, 2.0-3.0 equiv).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and the thiol byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the free amine.
Brosyl (Bs) Group: A Halogenated Alternative
The p-bromobenzenesulfonyl (brosyl) group is structurally similar to the tosyl group and is introduced using brosyl chloride (BsCl).[17][18] Its stability and deprotection conditions are generally comparable to those of the tosyl group. The key advantage of the brosyl group lies in the presence of the bromine atom, which can serve as a synthetic handle for further functionalization, such as in cross-coupling reactions, after the protection of the amine.
Troubleshooting and Mechanistic Considerations
Incomplete Protection:
-
Cause: Insufficiently reactive amine (e.g., sterically hindered or electron-deficient).
-
Solution: Increase the reaction temperature, use a more potent base (e.g., DMAP as a catalyst with TEA), or extend the reaction time. Ensure all reagents and solvents are anhydrous, as sulfonyl chlorides can hydrolyze.[19]
Difficult Deprotection (Tosyl/Brosyl):
-
Cause: The inherent stability of the sulfonamide bond.
-
Solution: For reductive methods, ensure the reducing agent is active. For SmI₂, the deep blue color should persist. For Mg/MeOH, activation of the magnesium surface (e.g., with a crystal of iodine or sonication) may be necessary. For acidic cleavage, harsher conditions (higher temperature, longer reaction times) may be required, but be mindful of substrate compatibility.[7]
Side Reactions during Nosyl Deprotection:
-
Cause: The thiol nucleophile can potentially react with other electrophilic sites in the molecule.
-
Solution: Use of "odorless" or polymer-supported thiols can simplify work-up and minimize side reactions.[13][16][20] Ensure the base is non-nucleophilic to avoid competing reactions.
Conclusion: A Strategic Framework for Application
Substituted benzenesulfonyl chlorides offer a powerful and adaptable platform for the protection of amines in organic synthesis. The choice between the robust and economical tosyl group and the orthogonally-cleavable nosyl group is a strategic decision based on the overall synthetic plan. By understanding the underlying mechanisms of protection and deprotection and adhering to optimized protocols, researchers can effectively leverage these reagents to navigate complex synthetic challenges and achieve their target molecules with greater efficiency and control.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 10. p-Toluenesulfonamides [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. Brosyl group - Wikipedia [en.wikipedia.org]
- 18. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]
- 19. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes on 3,4-Dichlorobenzenesulfonamides in Modern Drug Discovery
The 3,4-dichlorobenzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that make it an attractive starting point for the design of novel therapeutic agents. Its rigid aromatic core, substituted with electron-withdrawing chlorine atoms, and the versatile sulfonamide group provide a foundation for developing compounds with diverse biological activities. This guide provides an in-depth exploration of the applications of 3,4-dichlorobenzenesulfonamide derivatives in key areas of drug discovery, complete with detailed protocols for their synthesis and biological evaluation.
Section 1: Anticancer Activity of 3,4-Dichlorobenzenesulfonamide Derivatives
The quest for novel and effective anticancer agents is a primary focus of modern drug discovery. The 3,4-dichlorobenzenesulfonamide scaffold has emerged as a promising framework for the development of compounds with potent cytotoxic effects against various cancer cell lines.
Scientific Rationale and Mechanism of Action
A key mechanism through which some sulfonamide derivatives exert their anticancer effects is the induction of oxidative stress.[1] Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further ROS insults.[1] Compounds that can selectively elevate ROS levels in cancer cells beyond their antioxidant capacity can trigger programmed cell death, or apoptosis.
One notable derivative of aminobenzenesulfonamide has been shown to induce apoptosis in colorectal cancer cells by increasing the generation of ROS.[1] While the precise molecular target for this ROS induction is still under investigation, it is hypothesized that it may involve the inhibition of antioxidant enzymes like certain carbonic anhydrase isoforms (CA III and CA VII) that are known to have antioxidant properties.[1] This selective induction of oxidative stress represents a promising strategy for developing targeted cancer therapies with potentially fewer side effects.
Furthermore, the integration of the dichlorobenzenesulfonamide moiety into other pharmacophores, such as chalcones, has been explored to create hybrid compounds with enhanced anticancer and antioxidant properties.[2]
Signaling Pathway: ROS-Induced Apoptosis in Cancer Cells
Caption: Mechanism of ROS-induced apoptosis by a sulfonamide derivative.
Quantitative Data on Anticancer Activity
The cytotoxic effects of 3,4-dichlorobenzenesulfonamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-bearing imidazole derivatives | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | [3] |
| Benzenesulfonamide-bearing imidazole derivatives | IGR39 (Malignant Melanoma) | 27.8 ± 2.8 | [3] |
Section 2: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[4][5] Sulfonamides are a well-established class of CA inhibitors.[5]
Scientific Rationale and Application in Glaucoma
In the eye, carbonic anhydrase II is involved in the secretion of aqueous humor.[6] Inhibition of this enzyme can reduce the production of aqueous humor, thereby lowering intraocular pressure, a key factor in the management of glaucoma.[6] Derivatives of 3,4-dichlorobenzenesulfonamide have been investigated as potent inhibitors of various CA isoforms, with some showing selectivity for tumor-associated isoforms like CA IX and XII, which are implicated in cancer progression.[7]
Section 3: Applications in Neurological Disorders
While the application of the specific 3,4-dichlorobenzenesulfonamide scaffold in neurological disorders is an emerging area of research, the broader class of sulfonamides and related structures have shown promise. A notable example is the investigation of compounds targeting monoamine oxidase B (MAO-B) for the treatment of Parkinson's disease.
Scientific Rationale and Mechanism of Action in Parkinson's Disease
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the brain.[8] Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of dopamine.[6] Inhibition of MAO-B can increase the levels of dopamine in the brain, thereby alleviating some of the motor symptoms of Parkinson's disease.[6]
A compound closely related to the 3,4-dichlorobenzenesulfonamide scaffold, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , has been identified as a highly potent and selective inhibitor of MAO-B with an IC50 value of 0.036 µM.[7] This finding highlights the potential of the 3,4-dichlorophenyl moiety as a key pharmacophore for the design of novel MAO-B inhibitors for the treatment of neurodegenerative disorders.[7]
Section 4: Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 3,4-dichlorobenzenesulfonamide derivatives.
Protocol 1: Synthesis of N-Substituted-3,4-dichlorobenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted-3,4-dichlorobenzenesulfonamides via the reaction of 3,4-dichlorobenzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Pyridine or triethylamine (base)
-
Anhydrous dichloromethane (DCM) as solvent
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography (for purification)
Procedure:
-
Amine Solubilization: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[2]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3,4-Dichlorobenzenesulfonamide derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,4-dichlorobenzenesulfonamide derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Synthesis and Cytotoxicity Screening
Caption: Workflow for the synthesis and in vitro screening of 3,4-dichlorobenzenesulfonamide derivatives.
References
- 1. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Inhibition of monoamine oxidase by 3,4-dihydroxyphenylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reactions of 3,4-Dichlorobenzenesulfonyl Chloride with Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide addresses common and often frustrating side reactions encountered when using 3,4-Dichlorobenzenesulfonyl chloride to synthesize sulfonamides, offering troubleshooting advice and in-depth FAQs to ensure your reactions are successful, reproducible, and high-yielding.
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and solve specific problems you may encounter in the lab.
Q1: My reaction yield is unexpectedly low, or the reaction failed entirely. What are the most likely causes?
This is the most common issue, and it almost always points back to one of two culprits: reagent integrity or suboptimal reaction conditions.
A1: Primary Cause: Hydrolysis of the Sulfonyl Chloride
This compound is highly susceptible to hydrolysis, where it reacts with water to form the corresponding 3,4-dichlorobenzenesulfonic acid.[1][2] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions, meaning any hydrolyzed starting material is effectively removed from your reaction, leading to a drop in yield.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a freshly opened bottle of this compound or purify it before use if it has been stored for a long time.[1]
-
Ensure Anhydrous Conditions:
-
Use anhydrous solvents. Purchase high-quality dry solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon).
-
Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[1][2]
-
Secondary Cause: Suboptimal Reaction Conditions
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a base (1.1-1.5 equivalents) to neutralize the HCl generated.[1][3]
-
Inappropriate Temperature: Most sulfonylation reactions are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[1][3] If the reaction is sluggish due to a less nucleophilic amine, gentle heating may be required, but this can also promote side reactions.
Workflow: Diagnosing Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Q2: I'm reacting a primary amine and my TLC/LC-MS shows a new, less polar spot that isn't my desired product. What could it be?
A2: You are likely observing di-sulfonylation.
Primary amines have two N-H protons. After the first sulfonylation, the resulting sulfonamide still has one acidic N-H proton. In the presence of a base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride. This forms a bis(sulfonyl)imide, which is a common byproduct in these reactions.[4][5]
Mechanism of Di-sulfonylation:
-
Formation of Sulfonamide: R-NH₂ + Ar-SO₂Cl → R-NH-SO₂-Ar + HCl
-
Deprotonation: R-NH-SO₂-Ar + Base → [R-N-SO₂-Ar]⁻ + Base-H⁺
-
Second Attack: [R-N-SO₂-Ar]⁻ + Ar-SO₂Cl → R-N(SO₂-Ar)₂ + Cl⁻
How to Prevent Di-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant double addition can occur.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C).[2][3] This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
Caption: Competing pathways of mono- and di-sulfonylation of primary amines.
Q3: My starting material contains both an amine and a hydroxyl group. How can I ensure the reaction is selective for the amine (N-sulfonylation)?
A2: Capitalize on the inherent difference in nucleophilicity.
Amines are generally more nucleophilic than alcohols.[2] Therefore, N-sulfonylation is kinetically favored over O-sulfonylation. However, selectivity can be compromised under certain conditions.
To Maximize N-Sulfonylation Selectivity:
-
Low Temperature: Run the reaction at 0 °C or even lower. This favors the kinetically controlled product (N-sulfonylation) over the potentially thermodynamically favored one.
-
Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred as its primary role is to scavenge the generated HCl.[2] Pyridine can sometimes act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, which might alter selectivity.[2] Start with TEA and monitor the reaction closely.
-
pH Control: Avoid strongly basic conditions that could deprotonate the hydroxyl group, increasing its nucleophilicity and leading to competitive O-sulfonylation.
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism for the reaction between this compound and an amine?
A4: The reaction is a classic nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[3]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting ammonium salt is deprotonated by a base (e.g., pyridine, triethylamine) to yield the final, neutral sulfonamide product and the protonated base. The presence of a base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[3][6]
Caption: Mechanism of sulfonamide formation.
Q5: Why is the choice of base so important in this reaction?
A5: The base serves two critical functions:
-
HCl Scavenger: As mentioned, its primary role is to neutralize the HCl generated during the reaction.[3][6] Without a base, the HCl will protonate the starting amine, forming an unreactive ammonium salt and stopping the reaction.
-
Reaction Rate and Selectivity Modifier:
-
Pyridine: Can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt. This can accelerate sluggish reactions but may also decrease selectivity in sensitive substrates.[2]
-
Triethylamine (TEA) / DIPEA: These are non-nucleophilic, sterically hindered bases. Their sole purpose is to act as a proton sponge. Their bulk can sometimes influence the reaction's steric environment.[2]
-
For most standard reactions with this compound, which has minimal steric hindrance around the sulfur atom, both pyridine and TEA are effective. A common practice is to start with 1.5 equivalents of TEA in a solvent like dichloromethane (DCM).[3]
Q6: Can I use a tertiary amine as my nucleophile?
A6: No, tertiary amines do not form stable sulfonamide products with sulfonyl chlorides because they lack a proton on the nitrogen atom to be removed after the initial attack. Instead, they can promote the hydrolysis of the sulfonyl chloride to sulfonic acid, especially in the presence of water.[7] This is the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines.[7][8]
Data Summary & Protocols
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Structure | Origin | Favorable Conditions | How to Avoid |
| 3,4-Dichlorobenzenesulfonic Acid | Ar-SO₃H | Hydrolysis of sulfonyl chloride | Presence of water/moisture | Use anhydrous solvents and reagents; run under an inert atmosphere.[1][2] |
| Bis(3,4-dichlorophenylsulfonyl)imide | R-N(SO₂Ar)₂ | Di-sulfonylation of a primary amine | Excess sulfonyl chloride; high temperature | Use a slight excess of the amine; add sulfonyl chloride slowly at 0 °C.[2] |
| O-Sulfonylated Product | R-O-SO₂Ar | Reaction with a hydroxyl group | High temperature; strong base | React at low temperature (0 °C); use a non-nucleophilic base.[2] |
Ar = 3,4-dichlorophenyl
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from a Primary Amine
This protocol provides a robust starting point for the reaction of this compound with a typical primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard, oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ solution, and brine.[3]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.
Protocol 2: Quality Check for this compound via Hydrolysis
If you suspect your sulfonyl chloride has degraded, this simple test can confirm its reactivity.
Procedure:
-
Dissolve a small amount (approx. 20 mg) of the this compound in 1 mL of a suitable solvent (e.g., THF).
-
Add 1 mL of water and a few drops of a pH indicator (e.g., litmus).
-
Stir the mixture at room temperature. A reactive sulfonyl chloride will hydrolyze to form sulfonic acid and HCl, causing the solution to become acidic and change the indicator's color. If no significant pH change is observed after 30 minutes, the reagent has likely already hydrolyzed and is inactive.
References
Technical Support Center: Managing Hydrolysis of 3,4-Dichlorobenzenesulfonyl Chloride During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,4-Dichlorobenzenesulfonyl chloride in their synthetic workflows. The following content provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the common challenge of substrate hydrolysis during reaction workup. Our goal is to equip you with the knowledge to anticipate and mitigate this issue, thereby improving your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical intermediate widely used in organic and medicinal chemistry.[1] Its principal application is as a reagent for the synthesis of sulfonamides through reaction with primary or secondary amines, and sulfonate esters via reaction with alcohols.[2] Sulfonamides are a critical class of compounds in pharmaceutical development, exhibiting a broad spectrum of biological activities.[3] The synthesis of this compound is typically achieved through the chlorosulfonation of 1,2-dichlorobenzene.[4]
Q2: What makes this compound susceptible to hydrolysis during aqueous workup?
A2: The reactivity of the sulfonyl chloride group is governed by the highly electrophilic nature of the sulfur atom. This electrophilicity is enhanced by the electron-withdrawing effects of the two chlorine atoms on the benzene ring and the two oxygen atoms of the sulfonyl group.[2] During an aqueous workup, water acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the displacement of the chloride leaving group and the formation of the corresponding 3,4-Dichlorobenzenesulfonic acid. This hydrolysis is a common side reaction for most sulfonyl chlorides.[5][6]
Q3: What are the primary consequences of hydrolysis during the workup process?
A3: The primary consequence of hydrolysis is a reduction in the isolated yield of the desired product, as the starting material is consumed by this side reaction.[7] Additionally, the sulfonic acid byproduct can complicate the purification process. Due to its acidic nature and high polarity, it can cause streaking on thin-layer chromatography (TLC) plates and may require specific extraction or chromatographic conditions for its removal.[8] In some instances, the presence of the sulfonic acid can lead to the formation of an oily or difficult-to-handle crude product.[8]
Q4: Under what conditions is the hydrolysis of this compound accelerated?
A4: The rate of hydrolysis is influenced by several factors. Elevated temperatures will increase the rate of hydrolysis, as with most chemical reactions. The pH of the aqueous medium also plays a role; while sulfonyl chlorides can hydrolyze under neutral conditions, the rate can be affected by pH.[9] Prolonged exposure to the aqueous phase during workup will naturally lead to a greater degree of hydrolysis.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup of reactions involving this compound.
| Problem | Probable Cause | Solutions |
| Low yield of the desired product with a significant amount of a water-soluble, acidic byproduct. | Extensive hydrolysis of the this compound starting material during the aqueous workup.[5][7] | Minimize Contact Time: Perform the aqueous extraction and separation steps as rapidly as possible to reduce the time the sulfonyl chloride is in contact with water.[5] Temperature Control: Conduct the workup at reduced temperatures (0-5 °C) by using an ice bath for all aqueous washes. This significantly slows the kinetics of the hydrolysis reaction.[7] Use of Brine: A final wash of the organic layer with a saturated aqueous sodium chloride (brine) solution will help to remove dissolved water more effectively than a wash with deionized water alone.[10][11] |
| The crude product is an intractable oil or gum, even though the desired product is expected to be a solid. | This can be caused by the presence of the 3,4-Dichlorobenzenesulfonic acid byproduct, which can act as a contaminant and disrupt the crystallization of the desired product. Residual chlorinated solvents can also contribute to this issue.[8] | Basic Wash: Incorporate a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, into the workup. This will deprotonate the sulfonic acid, forming a salt that is much more soluble in the aqueous phase and can be efficiently removed from the organic layer.[8][12] Silica Gel Plug: If a basic wash is not appropriate for the desired product, consider passing a solution of the crude product through a short plug of silica gel. The polar sulfonic acid will be retained on the silica, while the less polar product can be eluted.[8] |
| Streaking is observed on the TLC plate when analyzing the crude product. | The presence of the acidic 3,4-Dichlorobenzenesulfonic acid byproduct is a common cause of streaking on silica gel TLC plates. | Modified Mobile Phase: Add a small amount of acetic acid (e.g., 0.5-1%) to the TLC mobile phase. This can help to suppress the ionization of the sulfonic acid, leading to more defined spots. Neutralize Before Analysis: Spot the TLC plate with a sample of the crude product that has been diluted in a solvent and shaken with a small amount of solid sodium bicarbonate to neutralize the acidic impurity. |
| The reaction appears to be incomplete, with starting material still present after an extended reaction time. | While not a workup issue, this can be mistaken for one. The presence of moisture in the reaction itself can hydrolyze the sulfonyl chloride before it has a chance to react with the intended nucleophile. | Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents for the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.[2] |
Experimental Protocols
Protocol 1: Standard Quenching and Workup Procedure to Minimize Hydrolysis
This protocol is a general guideline for the workup of a reaction where this compound has been used as a reagent.
-
Cooling: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C using an ice-water bath.
-
Quenching: Slowly and cautiously add the reaction mixture to a separate flask containing ice-cold deionized water with vigorous stirring. The volume of water should be sufficient to dissolve any inorganic salts and quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times to ensure complete recovery of the product.
-
Washing Sequence: a. Combine the organic layers and wash once with deionized water. b. Wash with a saturated aqueous solution of sodium bicarbonate to remove the 3,4-Dichlorobenzenesulfonic acid byproduct. Check the pH of the aqueous layer to ensure it is basic (pH > 7). c. Wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic phase.[11]
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.
Visualization of the Workup Workflow
Caption: Standard workflow for the workup of reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
Data Summary
Properties of this compound
| Property | Value | Reference |
| CAS Number | 98-31-7 | [13] |
| Molecular Formula | C₆H₃Cl₃O₂S | [13] |
| Molecular Weight | 245.51 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 22.4 °C | [1] |
| Boiling Point | 253 °C | [1] |
| Density | 1.572 g/mL at 25 °C | [1] |
References
- 1. This compound | 98-31-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound 95 98-31-7 [sigmaaldrich.com]
formation of bis-sulfonated byproducts in sulfonamide synthesis
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we delve into common challenges, with a particular focus on the formation of undesired bis-sulfonated byproducts. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: Formation of Bis-Sulfonated Byproducts
One of the most persistent challenges in the synthesis of primary sulfonamides (R-NHSO₂R') from primary amines (R-NH₂) is the over-reaction to form N,N-bis(sulfonyl)amine, or bis-sulfonated, byproducts (R-N(SO₂R')₂). This section provides a systematic approach to diagnosing and resolving this issue.
Q1: I'm observing a significant amount of a less polar, higher molecular weight impurity in my sulfonamide synthesis. Could this be a bis-sulfonated byproduct, and why does it form?
A1: Yes, it is highly probable that you are forming a bis-sulfonated byproduct. This occurs when a primary amine, intended to react with one equivalent of a sulfonyl chloride, reacts with a second molecule.
The formation of this byproduct is rooted in the chemical properties of the mono-sulfonamide intermediate itself. The electron-withdrawing nature of the sulfonyl group makes the remaining proton on the nitrogen atom of the newly formed sulfonamide (R-NHSO₂R') acidic.[1] In the presence of a base, this proton can be abstracted to form a sulfonamide anion (R-N⁻-SO₂R'). This anion is a potent nucleophile and can react with another molecule of the electrophilic sulfonyl chloride.
Here is a diagram illustrating the reaction pathway:
Q2: What are the key reaction parameters I should investigate to minimize the formation of bis-sulfonated byproducts?
A2: Several factors can be tuned to suppress the formation of the bis-sulfonated byproduct. The most critical are stoichiometry, temperature, the nature of the base, and the rate of addition.
| Parameter | Recommendation to Minimize Bis-Sulfonation | Rationale |
| Stoichiometry of Sulfonyl Chloride | Use a slight excess of the amine or a 1:1 ratio of amine to sulfonyl chloride. | An excess of the sulfonylating agent directly increases the probability of a second sulfonylation reaction.[2] |
| Reaction Temperature | Maintain a low temperature (0 °C to room temperature). | Higher temperatures can favor the formation of the thermodynamically more stable, but undesired, di-substituted product.[2] |
| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) or an inorganic base of moderate strength (e.g., K₂CO₃). | Strong, unhindered bases like pyridine or triethylamine can efficiently deprotonate the mono-sulfonamide, promoting the side reaction.[3] |
| Rate of Addition | Add the sulfonyl chloride solution slowly and dropwise to the solution of the amine and base. | This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion. |
| Solvent | Use a solvent in which the mono-sulfonated product has limited solubility. | If the desired product precipitates as it forms, it is effectively removed from the reaction mixture and cannot undergo a second sulfonylation. |
Q3: My amine is sterically hindered. Should I be more or less concerned about bis-sulfonation?
A3: You should be less concerned. Steric hindrance around the nitrogen atom of the primary amine will also be present in the resulting mono-sulfonamide.[4][5] This steric bulk will impede the approach of a second, bulky sulfonyl chloride molecule, thus disfavoring the formation of the bis-sulfonated byproduct. However, this same steric hindrance can also slow down the desired initial reaction, so a careful balance of reaction time and temperature is necessary.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the impurity I'm observing is indeed the bis-sulfonated product?
A1: A combination of analytical techniques can be used for confirmation:
-
Mass Spectrometry (MS): The bis-sulfonated product will have a molecular weight corresponding to the addition of a second sulfonyl group (R'-SO₂) and the loss of a proton compared to the mono-sulfonated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the N-H proton signal from the mono-sulfonamide is a key indicator. In ¹³C NMR, shifts in the carbons adjacent to the nitrogen can also be observed.
-
High-Performance Liquid Chromatography (HPLC): The bis-sulfonated product is generally less polar than the mono-sulfonated product due to the absence of the N-H proton capable of hydrogen bonding. Therefore, it will typically have a shorter retention time on a normal-phase column and a longer retention time on a reverse-phase column.
Q2: I've already completed my reaction and have a mixture of mono- and bis-sulfonated products. How can I separate them?
A2: Separation can typically be achieved using chromatographic techniques that exploit the polarity difference between the two compounds.
-
Flash Column Chromatography: This is the most common method. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should allow for the separation of the less polar bis-sulfonated byproduct from the more polar mono-sulfonated product.
-
Preparative HPLC: For more challenging separations or for obtaining highly pure material, preparative reverse-phase HPLC can be effective.[6]
Q3: Are there alternative sulfonating agents that are less prone to causing bis-sulfonation?
A3: While sulfonyl chlorides are the most common, sulfonyl fluorides can sometimes offer better control.[7] Sulfonyl fluorides are generally more stable and less reactive than their chloride counterparts, which can lead to a more selective reaction with the primary amine.[8]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Bis-Sulfonation in Sulfonamide Synthesis
This protocol provides a starting point for optimizing your reaction to favor the formation of the mono-sulfonated product.
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Using a dropping funnel, add the sulfonyl chloride solution to the stirred amine solution dropwise over a period of 30-60 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.
-
Let the reaction warm to room temperature and continue stirring.
-
Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting amine and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Analytical Method for Detecting Bis-Sulfonated Byproducts by HPLC
This method can be used to analyze the crude reaction mixture and purified products for the presence of bis-sulfonated impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and products have some absorbance (e.g., 254 nm).
-
Expected Elution Profile: The bis-sulfonated byproduct, being less polar, will typically have a longer retention time than the more polar mono-sulfonated product.
Logical Relationships and Workflows
The following diagram outlines the decision-making process for troubleshooting bis-sulfonated byproduct formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dichlorobenzenesulfonyl Chloride
Welcome to the technical support center for 3,4-Dichlorobenzenesulfonyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and use of this compound. The question-and-answer format provides direct solutions to common problems.
Issue 1: Low Yield During Synthesis via Chlorosulfonation of 1,2-Dichlorobenzene
Question: I am synthesizing this compound by chlorosulfonating 1,2-dichlorobenzene, but my yields are consistently low. What are the critical parameters to control for this reaction?
Answer:
Low yields in the chlorosulfonation of 1,2-dichlorobenzene are a common issue and can often be traced back to suboptimal reaction conditions.[1][2] The key is to manage the reaction temperature and the addition rate of the chlorosulfonic acid.
Causality and Optimization:
-
Temperature Control: The chlorosulfonation reaction is highly exothermic. If the temperature is too high, it can lead to the formation of undesired side products, such as diphenyl sulfones. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. It is crucial to maintain the reaction temperature within the optimal range, which is typically between 170-180°C for similar reactions.[3]
-
Reagent Addition: The slow, dropwise addition of chlorosulfonic acid to the 1,2-dichlorobenzene is critical. A rapid addition can cause a sudden spike in temperature, leading to the aforementioned side reactions and a decrease in yield.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to ensure complete conversion. For analogous preparations, heating for up to fifteen hours has been shown to be effective.[3]
-
Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in subsequent steps.[4] It is imperative to use dry glassware and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet/scrubber to neutralize the HCl gas produced.
-
Reagents: Charge the flask with 1,2-dichlorobenzene.
-
Reaction: Cool the flask in an ice bath and slowly add chlorosulfonic acid dropwise from the dropping funnel, ensuring the internal temperature is maintained.
-
Heating: After the addition is complete, slowly heat the reaction mixture to the optimal temperature and maintain it for the recommended duration.
-
Workup: After cooling, the reaction mixture is carefully poured onto crushed ice. The solid this compound that precipitates is then collected by filtration, washed with cold water, and dried.[3]
Issue 2: Formation of Side Products in Sulfonamide Synthesis
Question: When reacting this compound with a primary amine to form a sulfonamide, I am observing multiple products and a difficult purification process. What are the likely side reactions and how can I minimize them?
Answer:
The formation of multiple products in sulfonamide synthesis is a frequent challenge, often stemming from the reactivity of the primary amine and the reaction conditions employed.
Causality and Optimization:
-
Over-alkylation: Primary amines can react with the sulfonyl chloride to form the desired sulfonamide. However, the resulting sulfonamide can be deprotonated and react with another molecule of the sulfonyl chloride to form a di-sulfonated product (a sulfonyl imide). This is more likely to occur if an excess of the sulfonyl chloride or a strong, non-nucleophilic base is used.[5]
-
Hydrolysis of the Sulfonyl Chloride: As mentioned previously, moisture will lead to the formation of 3,4-dichlorobenzenesulfonic acid, which will not react with the amine.[4]
-
Competing Reactions with Polyfunctional Amines: If the amine contains other nucleophilic groups, such as a hydroxyl group, competitive O-sulfonylation can occur.
To mitigate these side reactions, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the complete consumption of the this compound.[5]
-
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and favor mono-sulfonylation.[6]
-
Choice of Base: The base is crucial for neutralizing the HCl generated during the reaction.[7] A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice to prevent it from competing with the primary amine as a nucleophile.[5] Pyridine is also a commonly used base and solvent for this reaction.[7]
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the sulfonyl chloride.[5]
General Protocol for Sulfonamide Synthesis
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq.) and the base (1.5-2.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Reaction: Stir the reaction at 0 °C for an hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent. Wash the combined organic layers with dilute acid (to remove excess amine and base), followed by saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Issue 3: Reaction Fails to Proceed or is Sluggish with Sterically Hindered Amines
Question: My reaction between this compound and a sterically bulky secondary amine is extremely slow or does not proceed at all. How can I drive this reaction to completion?
Answer:
Steric hindrance can significantly impede the reaction between a sulfonyl chloride and a nucleophile. The chlorine atoms on the aromatic ring of this compound, particularly the one at the 3-position (ortho to the sulfonyl chloride group), can sterically block the approach of a bulky nucleophile.[5]
Causality and Optimization:
-
Steric Repulsion: The bulky substituents on both the sulfonyl chloride and the amine create a high energy barrier for the nucleophilic attack on the sulfur atom.
-
Activation Energy: More energy is required to overcome this steric repulsion and achieve the transition state.
To overcome this challenge, you can modify the reaction conditions to provide more energy or use alternative reagents:
-
Increase Reaction Temperature: Heating the reaction mixture, for instance to reflux, can provide the necessary kinetic energy for the molecules to overcome the activation barrier.[5]
-
Use a Less Hindered Base: A smaller, non-nucleophilic base might be more effective than a bulky one in this scenario.[5]
-
Alternative Synthetic Routes: If direct sulfonylation is not feasible, consider alternative strategies. For example, it may be possible to synthesize the desired sulfonamide through a different route, such as the reaction of a sulfonyl hydrazide with N-chlorosuccinimide to generate the sulfonyl chloride in situ, which then reacts with the amine.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory and industrial synthesis involves the chlorosulfonation of 1,2-dichlorobenzene using chlorosulfonic acid.[1][2]
Q2: What are the main safety precautions to take when working with this compound?
A2: this compound is a corrosive material that can cause severe skin burns and eye damage.[10] It is also moisture-sensitive and can release hydrogen chloride gas upon hydrolysis. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
Q3: How can I purify crude this compound?
A3: The crude product obtained after synthesis can be purified by distillation under reduced pressure.[3] Alternatively, recrystallization from a suitable solvent can be employed.
Q4: What are the typical reaction conditions for forming a sulfonamide from this compound and an amine?
A4: A typical procedure involves reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, in an anhydrous aprotic solvent like dichloromethane or THF.[7][8] The reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature.[8]
Q5: Can this compound react with alcohols?
A5: Yes, this compound can react with alcohols in the presence of a base to form sulfonate esters. This reaction is analogous to the formation of sulfonamides from amines.
Section 3: Visualizations and Data
Workflow for Troubleshooting Low Yield in Sulfonamide Synthesis
Caption: Troubleshooting flowchart for low sulfonamide yield.
General Reaction Scheme: Sulfonamide Formation
Caption: General reaction scheme for sulfonamide formation.
Table 1: Common Solvents and Bases for Sulfonamide Synthesis
| Solvent | Base | Typical Temperature | Reference |
| Dichloromethane (DCM) | Pyridine | 0 °C to Room Temp. | [7][8] |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to Room Temp. | [7] |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temp. | [7] |
| Diethyl Ether | - | 0 °C | [7] |
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 98-31-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Chemoselectivity in Amino Alcohol Reactions
Welcome to the technical support center for troubleshooting chemoselectivity in reactions with amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying bifunctional amino alcohol scaffolds. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to make informed decisions in your experimental design.
FAQs: Quick Answers to Common Questions
Q1: What is the inherent reactivity preference in an unprotected amino alcohol?
Generally, the amino group is more nucleophilic than the hydroxyl group. Therefore, in the absence of specific catalysts or directing groups, reactions with electrophiles will predominantly occur at the nitrogen atom.[1]
Q2: What is the most straightforward way to reverse the innate N-selectivity in acylation reactions?
Acidic conditions can be employed to protonate the more basic amino group, effectively deactivating it as a nucleophile and allowing for selective O-acylation.[2] This method is particularly effective for the preparation of O-acyl derivatives of hydroxyamino acids.[2]
Q3: Can I achieve O-selectivity without using protecting groups?
Yes, catalyst-controlled reactions can reverse the innate reactivity. For instance, cooperative catalysts comprising a soft Lewis acid and a hard Brønsted base have been shown to enable the chemoselective activation of a hydroxyl group over an amino group for nucleophilic addition.[3] Similarly, Cu(II) ions have been demonstrated to direct the O-acylation of 1,2-amino alcohol amphiphiles in water.[4][5][6]
Q4: How can I achieve selective mono-N-alkylation and avoid over-alkylation?
A common challenge with N-alkylation is the formation of di-alkylation byproducts. One strategy to achieve mono-alkylation is through chelation, for example, using 9-borabicyclononane (9-BBN) with 1,3-amino alcohols. This forms a stable chelate that protects and activates the amine for selective mono-alkylation.[7][8]
Q5: Is it possible to selectively oxidize the alcohol in the presence of the amine?
Yes, highly chemoselective aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds can be achieved using catalyst systems like 2-azaadamantane N-oxyl (AZADO) in combination with a copper salt.[9][10][11]
Troubleshooting Guides: From Problem to Solution
This section provides a deeper dive into common experimental challenges, offering explanations and actionable solutions.
Scenario 1: Predominant N-Acylation Observed When O-Acylation is Desired
Problem: You are attempting to acylate the hydroxyl group of your amino alcohol, but the major product is the N-acylated compound.
Causality: The higher nucleophilicity of the amine is the primary reason for this outcome. In a neutral or basic medium, the lone pair on the nitrogen is more available for attack on the electrophilic acylating agent.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting undesired N-acylation.
Solutions in Detail:
-
Acidic Reaction Conditions: Perform the acylation in the presence of an acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO3H).[2] The acid will protonate the amine, rendering it non-nucleophilic and allowing the alcohol to react with the acylating agent.
-
Catalyst-Controlled Selectivity:
-
Copper(II) Catalysis: For 1,2-amino alcohol amphiphiles, the use of Cu(II) in an aqueous buffer can direct the reaction towards O-acylation.[4][5][6]
-
Cooperative Catalysis: A combination of a soft Lewis acid (like a copper(I) salt) and a hard Brønsted base can selectively activate the hydroxyl group.[1][3]
-
-
Amine Protection: This is a classic and reliable strategy. Protect the amine using a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), which are stable under the O-acylation conditions. After successful O-acylation, the protecting group can be selectively removed.[12][13][14][15]
Scenario 2: Low Yields in Selective Sulfonylation of the Amine
Problem: You are attempting to sulfonylate the amino group, but you are observing low yields, starting material recovery, or side products from O-sulfonylation.
Causality: While amines are generally more nucleophilic, the reaction conditions for sulfonylation can sometimes lead to competing O-sulfonylation, especially if the hydroxyl group is sterically accessible or if the reaction is run for extended periods at elevated temperatures.
Solutions in Detail:
-
Utilize a Selective Reagent: The pyridine-sulfur trioxide complex in an aqueous alkaline medium is known to selectively sulfonate the amino group of amino alcohols.[16][17]
-
Optimize Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically preferred N-sulfonylation.
-
Base: The choice of base is critical. A non-nucleophilic, sterically hindered base can minimize side reactions.
-
-
Protect the Hydroxyl Group: If other methods fail, protecting the alcohol (e.g., as a silyl ether) is a robust strategy to ensure exclusive N-sulfonylation.[15]
Scenario 3: Difficulty in Achieving Selective O-Alkylation
Problem: Attempts to alkylate the hydroxyl group result in N-alkylation or a mixture of N- and O-alkylated products.
Causality: This is another instance where the higher nucleophilicity of the amine dominates the reaction outcome.
Solutions in Detail:
-
Protect the Amine: This is the most common and effective strategy. Protect the amine with a group that is stable to the alkylation conditions (e.g., Boc for many alkylations, though stability should be verified). After O-alkylation, the protecting group can be removed.[12][13][14]
-
"Borrowing Hydrogen" Catalysis: While typically used for N-alkylation of amines with alcohols, specific catalytic systems could potentially be adapted for O-alkylation, though this is a less common approach and would require significant optimization.[18]
Experimental Protocols
Protocol 1: Chemoselective O-Acylation under Acidic Conditions
This protocol is adapted from methodologies for the O-acylation of hydroxyamino acids.[2]
-
Dissolution: Dissolve the unprotected amino alcohol (1.0 equiv.) in anhydrous trifluoroacetic acid (TFA) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Slowly add the acyl halide or carboxylic anhydride (1.1-1.5 equiv.) to the solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Mono-N-Alkylation of a 1,3-Amino Alcohol via 9-BBN Chelation
This protocol is based on the selective mono-N-alkylation method developed by Kol and coworkers.[7][8]
-
Chelate Formation: To a solution of the 1,3-amino alcohol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add a solution of 9-BBN (1.05 equiv.) at room temperature. Stir for 1-2 hours to allow for the formation of the stable chelate.
-
Deprotonation: Cool the reaction mixture to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equiv.). Stir for 30-60 minutes at this temperature.
-
Alkylation: Add the alkyl halide (1.1 equiv.) and allow the reaction to warm to room temperature. Stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Hydrolysis: Upon completion, carefully add an acidic solution (e.g., 1 M HCl) to hydrolyze the borane complex.
-
Workup and Extraction: Neutralize the mixture with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Summary Table
| Reaction Type | Target Functionality | Common Challenge | Recommended Strategy | Key Parameters |
| Acylation | O-Acylation | N-Acylation | Acidic conditions[2] | Use of TFA or MeSO3H |
| Catalyst control[3][4] | Cu(II) or soft Lewis acid/hard Brønsted base | |||
| Alkylation | N-Alkylation | Over-alkylation | Chelation with 9-BBN (for 1,3-amino alcohols)[7][8] | Stoichiometric control of reagents |
| O-Alkylation | N-Alkylation | Amine protection[12][13][14] | Orthogonal protecting groups | |
| Sulfonylation | N-Sulfonylation | O-Sulfonylation | Pyridine-SO3 complex[16][17] | Aqueous alkaline medium |
| Oxidation | Aldehyde/Ketone | Amine oxidation | AZADO/Copper catalysis[9][10][11] | Aerobic conditions, room temperature |
Visualizing the Logic: Troubleshooting Workflow
Caption: General workflow for selecting a chemoselective strategy.
References
- 1. Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester: Hydroxy Group over Amino Group and Conjugate Addition over Transesterification [jstage.jst.go.jp]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Catalytic Reactions for Precise Control of Chemoselectivity [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective Groups [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Sulfonamides Derived from 3,4-Dichlorobenzenesulfonyl Chloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of sulfonamides synthesized from 3,4-dichlorobenzenesulfonyl chloride. As a self-validating system, this document explains the causality behind experimental choices, ensuring you not only follow a protocol but understand the critical parameters for success.
Introduction: The Crystallization Challenge
Sulfonamides derived from this compound possess a unique combination of functional groups that can complicate purification by recrystallization. The dichlorinated phenyl ring introduces nonpolar characteristics, while the sulfonamide group provides polarity and hydrogen bonding capabilities.[1] This dual nature requires a careful selection of solvents to achieve differential solubility at varying temperatures, the cornerstone of successful recrystallization.
Furthermore, sulfonamides are known to exhibit polymorphism, where a single compound can exist in multiple crystalline forms.[2][3][4] These polymorphs can have different physical properties, including solubility and melting point, which can impact the consistency and outcome of recrystallization.[3]
Frequently Asked Questions (FAQs)
Q1: My sulfonamide "oils out" instead of crystallizing. What's happening and how do I fix it?
A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens under a few conditions:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystallization, often resulting in an oil.
-
Inappropriate Solvent Choice: If the solvent is too good at dissolving the compound, the solution may remain supersaturated even at lower temperatures.
Troubleshooting Steps:
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This provides time for orderly crystal lattice formation.
-
Add More Solvent: If oiling persists, gently reheat the solution to redissolve the oil and add a small amount of additional solvent. This can help to prevent premature precipitation.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.
Q2: My recrystallization yield is consistently low. How can I improve it?
A2: Low yield is a common issue and can often be traced back to a few key factors:
-
Using Too Much Solvent: The most common cause of low yield is dissolving the crude product in an excessive amount of hot solvent. Remember, the goal is to create a saturated solution at high temperature.
-
Premature Crystallization: If crystals form while the solution is still hot, you will lose product during the hot filtration step (if performed).
-
Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.
Improvement Strategies:
-
Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions to your crude material until it just dissolves.
-
Pre-heat Your Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing prematurely.
-
Collect a Second Crop: After filtering the first crop of crystals, the remaining solution (mother liquor) can be concentrated by carefully boiling off some of the solvent and cooling again to obtain a second, albeit less pure, crop of crystals.
Q3: How do I choose the right solvent for my 3,4-dichlorobenzenesulfonamide derivative?
A3: The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold. For sulfonamides with the 3,4-dichlorophenyl group, a solvent system that balances polarity is often required.[1]
Solvent Selection Workflow:
References
Technical Support Center: Monitoring 3,4-Dichlorobenzenesulfonyl Chloride Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving 3,4-dichlorobenzenesulfonyl chloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate solvent system (mobile phase) for my reaction with this compound?
A1: The ideal solvent system will provide a clear separation between your starting materials (e.g., amine/alcohol and this compound) and your sulfonamide or sulfonate ester product. A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).[1][2]
-
General Polarity Considerations:
-
This compound: Moderately polar.
-
Starting Amine/Alcohol: Polarity can vary significantly.
-
Sulfonamide/Sulfonate Ester Product: Typically more polar than the sulfonyl chloride starting material.[1]
-
-
Strategy: Begin with a 1:1 or 2:1 mixture of hexanes:ethyl acetate.[3] If all spots remain at the baseline, the solvent system is not polar enough; increase the proportion of ethyl acetate.[4] If all spots travel to the solvent front, the system is too polar; increase the proportion of hexanes.[4] The goal is to have the Rf value of your starting material around 0.3-0.4 to allow space for the product to appear at a different Rf.[5]
Q2: How can I visualize the spots on my TLC plate? My compounds are colorless.
A2: Since most organic compounds are colorless, visualization aids are necessary.[6]
-
UV Light (Non-Destructive): The most common method is using a UV lamp at 254 nm.[7][8] TLC plates are typically coated with a fluorescent indicator that glows green under UV light.[9] Aromatic compounds like this compound and the resulting sulfonamide will absorb this UV light and appear as dark spots.[7][8]
-
Iodine Staining (Semi-Destructive): Exposing the plate to iodine vapor in a sealed chamber is another common technique.[6][10] Iodine complexes with many organic compounds, especially aromatic and unsaturated ones, making them visible as brown spots.[6][10] These spots will fade over time, so it's important to circle them with a pencil immediately.[11]
-
Chemical Stains (Destructive): For compounds that are not UV-active or do not stain well with iodine, various chemical stains can be used.[7][8] These stains react with specific functional groups to produce colored spots, often after gentle heating.[8]
Q3: What is a "cospot," and why is it important for monitoring my reaction?
A3: A cospot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same spot.[5] This is a critical diagnostic tool, especially when the starting material and product have very similar Rf values.[5][12] By comparing the cospot lane to the individual lanes for the starting material and the reaction mixture, you can confidently determine if the starting material has been consumed.[5] If the starting material spot is no longer visible in the reaction mixture lane and a new spot has appeared, it is a strong indication that the reaction is progressing.
Troubleshooting Guide
Problem 1: No spots are visible on the TLC plate, even under UV light.
| Possible Cause | Solution |
| Sample is too dilute. | The concentration of your reaction mixture may be too low to detect on the TLC plate.[13] Try concentrating a small aliquot of the reaction mixture before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[4][13] |
| The solvent level in the developing chamber was too high. | If the initial spotting line is below the solvent level, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[3][13] Ensure the spotting line is always above the solvent level. |
| Compounds are not UV-active. | While this compound and its derivatives are typically UV-active due to the aromatic ring, your other starting material might not be.[7] Use an alternative visualization method like an iodine chamber or a chemical stain (e.g., potassium permanganate).[7][10] |
| Compounds are volatile. | Highly volatile compounds may have evaporated from the plate before or during development.[4] This is less likely with the compounds but is a possibility. |
Problem 2: The spots are streaking or "tailing" up the plate.
| Possible Cause | Solution |
| Sample is too concentrated. | Overloading the plate is a common cause of streaking.[13][14] Dilute your sample and re-spot the TLC plate.[15] |
| Highly polar compounds. | The sulfonamide product or the hydrolysis byproduct (3,4-dichlorobenzenesulfonic acid) can be quite polar and interact strongly with the silica gel, causing streaking.[16] Adding a small amount of a polar modifier to your eluent can help. For acidic compounds, a few drops of acetic acid can improve spot shape.[2][17] For basic compounds (like a starting amine), adding a small amount of triethylamine or a few drops of ammonium hydroxide can be effective.[4][17] |
| Decomposition on silica gel. | Sulfonyl chlorides can be sensitive to the acidic nature of silica gel and may undergo hydrolysis on the plate.[12] This degradation can appear as a streak. To test for this, you can run a 2D TLC.[12][18] If decomposition is confirmed, using a less acidic stationary phase like neutral alumina plates or adding a base like triethylamine to the eluent might be necessary.[4] |
Problem 3: The Rf values of my starting material and product are too similar.
| Possible Cause | Solution |
| Inappropriate solvent system. | The polarity of your eluent may not be optimal for separating the compounds of interest.[12] Experiment with different solvent systems. Try changing the ratio of your current solvents or introducing a third solvent with a different polarity. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol can sometimes provide better separation.[3] |
| Use of a cospot. | As mentioned in the FAQs, a cospot is essential in this scenario to confirm the consumption of the starting material.[5][12] |
| Try a different stain. | Sometimes, different compounds will show up as different colors with a particular stain, such as p-anisaldehyde, which can help differentiate them even if their Rf values are close.[12] |
Problem 4: A new, very polar spot appears at the baseline.
| Possible Cause | Solution |
| Hydrolysis of the sulfonyl chloride. | This compound is moisture-sensitive and can hydrolyze to the corresponding 3,4-dichlorobenzenesulfonic acid.[16] This sulfonic acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in most common solvent systems.[16] This is a common side product. |
| Formation of amine hydrochloride salt. | If the reaction is with an amine and no base is used, the HCl generated will form a salt with the starting amine.[19] These salts are very polar and will also stay at the baseline. Ensure an appropriate base (e.g., pyridine, triethylamine) is used to neutralize the HCl.[20] |
Experimental Protocols & Visualizations
Protocol: Standard TLC Monitoring of a Reaction
-
Prepare the Developing Chamber: Add your chosen solvent system (e.g., 7:3 hexanes:ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover with a lid.[2][5]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes on the baseline for your starting material (SM), cospot (Co), and reaction mixture (Rxn).[5]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "Co" lanes.[5]
-
Withdraw a small aliquot from your reaction mixture.[21] Using a clean capillary tube, apply a small spot to the "Rxn" and "Co" lanes (spotting directly on top of the starting material in the "Co" lane).[5]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[13] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots using a UV lamp and/or an appropriate staining method.[11] Compare the lanes to determine the extent of the reaction.
Workflow for TLC Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. How To [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. theory.labster.com [theory.labster.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Formation of 3,4-Dichlorobenzenesulfonic Acid
Welcome to the technical support center for the synthesis and handling of 3,4-dichlorobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its formation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Synthesis and Purification
This section addresses specific problems that may arise during the synthesis of 3,4-dichlorobenzenesulfonic acid, offering explanations and actionable solutions.
1. Low Yield of 3,4-Dichlorobenzenesulfonic Acid in the Sulfonation of 1,2-Dichlorobenzene
Question: We are experiencing significantly lower than expected yields of 3,4-dichlorobenzenesulfonic acid when sulfonating 1,2-dichlorobenzene with concentrated sulfuric acid. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in this electrophilic aromatic substitution reaction can stem from several factors, primarily related to reaction conditions and the nature of the starting material.
-
Incomplete Reaction: The sulfonation of 1,2-dichlorobenzene requires stringent conditions to proceed to completion. The two chlorine atoms are deactivating, making the benzene ring less susceptible to electrophilic attack.
-
Causality: Insufficient reaction time or temperature will result in a significant portion of the 1,2-dichlorobenzene remaining unreacted.
-
Solution: A typical procedure involves heating a mixture of 1,2-dichlorobenzene and concentrated sulfuric acid (d=1.84) at elevated temperatures, for instance, 185±5°C for an extended period, such as 24 hours.[1] It is crucial to maintain this temperature and duration to drive the reaction towards completion. Monitoring the reaction progress via techniques like HPLC can help determine the optimal reaction time for your specific setup.
-
-
Side Reactions - Desulfonation: Sulfonation is a reversible reaction.[2][3] The presence of excess water in the reaction mixture can promote the reverse reaction, desulfonation, leading to a lower yield of the desired product.
-
Causality: Using dilute sulfuric acid or allowing atmospheric moisture to enter the reaction vessel can shift the equilibrium back towards the starting materials.
-
Solution: Use highly concentrated sulfuric acid (e.g., 98%) or fuming sulfuric acid (oleum) to minimize the water content.[4][5] Ensure all glassware is thoroughly dried before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Formation of Isomers: While the primary product of the sulfonation of 1,2-dichlorobenzene is 3,4-dichlorobenzenesulfonic acid, the formation of other isomers is possible, although generally in smaller amounts.
-
Causality: The directing effects of the two chlorine atoms predominantly favor substitution at the 4-position. However, minor substitution at other positions can occur, leading to a mixture of dichlorobenzenesulfonic acid isomers.
-
Solution: While difficult to completely avoid, optimizing reaction temperature can influence isomer distribution. Post-reaction purification is the most effective way to isolate the desired 3,4-isomer.
-
Experimental Protocol: Optimized Sulfonation of 1,2-Dichlorobenzene
| Parameter | Value |
| Reactants | 1,2-Dichlorobenzene, Concentrated Sulfuric Acid (98%) |
| Molar Ratio | 1 : 2.5 (1,2-Dichlorobenzene : Sulfuric Acid) |
| Temperature | 180-190°C |
| Reaction Time | 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Workflow Diagram: Sulfonation Process
Caption: Optimized workflow for the sulfonation of 1,2-dichlorobenzene.
2. Difficulty in Isolating and Purifying 3,4-Dichlorobenzenesulfonic Acid
Question: After the sulfonation reaction, we are struggling to isolate a pure sample of 3,4-dichlorobenzenesulfonic acid from the reaction mixture. What are effective purification strategies?
Answer: The purification of 3,4-dichlorobenzenesulfonic acid can be challenging due to its high polarity and the presence of excess sulfuric acid and potential byproducts.
-
Removal of Excess Sulfuric Acid: The large excess of sulfuric acid used in the reaction must be removed.
-
Solution 1: Precipitation as a Salt: A common and effective method is to dilute the reaction mixture with water and then add a base to precipitate the sulfonic acid as a less soluble salt, while the sulfate of the chosen cation is insoluble. For example, adding barium hydroxide [Ba(OH)₂] will precipitate barium sulfate, which can be filtered off.[1] The desired 3,4-dichlorobenzenesulfonic acid can then be regenerated from its barium salt by treatment with a stoichiometric amount of sulfuric acid, followed by filtration of the newly formed barium sulfate.
-
Solution 2: Extraction: A method for recycling 3,4-dichlorobenzenesulfonic acid from wastewater involves extraction.[6] An appropriate organic solvent can be used to extract the sulfonic acid from the aqueous phase.[6] Subsequent back-extraction into a basic aqueous solution can yield the sodium salt of the sulfonic acid, which can then be crystallized.[6]
-
-
Crystallization: Recrystallization is a powerful technique for purifying the final product.
-
Causality: 3,4-Dichlorobenzenesulfonic acid is a crystalline solid.[1] Dissolving the crude product in a suitable solvent (e.g., water) and allowing it to slowly cool will result in the formation of purer crystals, leaving impurities behind in the mother liquor.
-
Solution: After initial workup, the crude 3,4-dichlorobenzenesulfonic acid can be dissolved in hot water, treated with activated charcoal to remove colored impurities, and then allowed to crystallize upon cooling.[1] The purity of the recrystallized product should be verified by analytical methods such as melting point determination or HPLC.
-
Purification Workflow Diagram
Caption: Purification workflow for 3,4-dichlorobenzenesulfonic acid using barium salt precipitation.
3. Presence of Unwanted Isomers in the Final Product
Question: Our analytical data (e.g., NMR, HPLC) indicates the presence of other dichlorobenzenesulfonic acid isomers in our final product. How can we minimize their formation and/or remove them?
Answer: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution reactions on substituted benzenes.
-
Understanding Isomer Formation: The sulfonation of 1,2-dichlorobenzene is governed by the ortho-, para-directing nature of the chlorine substituents. While the 4-position is sterically and electronically favored, some substitution can occur at other positions. The sulfonation of m-dichlorobenzene, for instance, can yield a mixture of 2,4-, 3,5-, and 2,5-disulfonic acids.[5]
-
Minimizing Isomer Formation:
-
Reaction Control: Precise control of reaction temperature and time can influence the kinetic versus thermodynamic product distribution. Lower temperatures may favor the kinetically preferred isomer. However, for the sulfonation of dichlorobenzene, high temperatures are generally required for a reasonable reaction rate.
-
-
Separation of Isomers:
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective separation technique. This involves carefully controlled crystallization steps to selectively precipitate one isomer.
-
Chromatography: For challenging separations, chromatographic techniques such as column chromatography or preparative HPLC can be employed.[7] While potentially more resource-intensive, these methods offer high resolution for separating closely related isomers. Gas chromatography has also been used for the separation of dichlorobenzene isomers.[8]
-
Selective Desulfonation: The principle of reversible sulfonation can be exploited.[2] Under specific conditions of temperature and acid concentration, certain isomers may undergo desulfonation more readily than others.[9] This can be a powerful tool for enriching the desired isomer. For example, mixtures of alkylbenzenesulfonic acids can be selectively desulfonated.[9]
-
Analytical Techniques for Isomer Identification
| Technique | Application |
| ¹H NMR | Provides information on the substitution pattern of the benzene ring based on the chemical shifts and coupling constants of the aromatic protons.[10] |
| HPLC | Can separate and quantify the different isomers based on their polarity. |
| Mass Spectrometry | Confirms the molecular weight of the isomers and can provide fragmentation patterns that may help in their differentiation.[10] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with 3,4-dichlorobenzenesulfonic acid and the reagents for its synthesis?
A1: Safety is paramount. 3,4-Dichlorobenzenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[11] Concentrated and fuming sulfuric acid are also extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] Have an emergency eyewash station and safety shower readily accessible.
Q2: Can other sulfonating agents be used for the synthesis of 3,4-dichlorobenzenesulfonic acid?
A2: Yes, other sulfonating agents can be employed. Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is a more powerful sulfonating agent and can sometimes lead to higher yields or allow for lower reaction temperatures.[4][5] Sulfur trioxide itself can also be used, often in a complex with a Lewis base like dioxane or in an aprotic solvent such as nitromethane.[15][16] The choice of sulfonating agent depends on the desired reactivity and the specific experimental setup.
Q3: How can I confirm the identity and purity of my synthesized 3,4-dichlorobenzenesulfonic acid?
A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment.
-
Melting Point: A sharp melting point close to the literature value (around 70°C for the hydrated form) is a good indicator of purity.[1]
-
Spectroscopy:
-
¹H and ¹³C NMR Spectroscopy: Will provide the structural fingerprint of the molecule, confirming the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the sulfonic acid group (S=O and O-H stretches) and the C-Cl bonds.
-
-
Chromatography (HPLC): Is an excellent method for determining the purity of the sample and quantifying any isomeric impurities.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
Q4: What is the role of desulfonation in the context of dichlorobenzenesulfonic acid chemistry?
A4: Desulfonation is the reverse of the sulfonation reaction, where a sulfonic acid group is removed from an aromatic ring, typically by heating with dilute acid or steam.[2][3] This reversibility can be both a challenge and a useful tool. As a challenge, it can lead to yield loss if reaction conditions are not carefully controlled. As a tool, it can be used for:
-
Purification: Selectively removing more labile sulfonic acid isomers from a mixture.[9][17]
-
Protecting Group Strategy: The sulfonic acid group can be used as a temporary protecting group to block a specific position on an aromatic ring, allowing for substitution at other positions. The sulfonic acid group can then be removed via desulfonation.
III. References
-
Akiya, S., & Hoshino, O. (n.d.). 3,4-Dichlorobenzene sulfonic acid. Journal of the Pharmaceutical Society of Japan.
-
Britten, A. J., & Bernan, F. L. (n.d.). Process for separating dichlorobenzene isomers. US Patent 3,170,961.
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichlorobenzenesulfonic acid. PubChem Compound Database.
-
(2011). Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. US Patent Application 20110218357A1.
-
(n.d.). Method for recycling 3,4-dichlorobenzene sulfonic acid wastewater. Google Patents.
-
BenchChem. (n.d.). 3,4-Dichlorobenzenesulfonic Acid.
-
Wikipedia. (n.d.). Desulfonation reaction.
-
Cerfontain, H., et al. (n.d.). Sulfonation and Isomerization of some Halogenobenzenesulfonic Acids. Canadian Journal of Chemistry.
-
BenchChem. (n.d.). 2,4-dichlorobenzenesulfonic Acid.
-
(n.d.). SAFETY DATA SHEETS.
-
(n.d.). Untitled Document. Synthetic Map.
-
(n.d.). SAFETY DATA SHEET. Aldrich.
-
BLD Pharm. (n.d.). 939-95-7|3,4-Dichlorobenzenesulfonic acid.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
BenchChem. (n.d.). A Spectroscopic Showdown: Differentiating Dichlorobenzoic Acid Isomers.
-
(n.d.). Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %),... ResearchGate.
-
Cerfontain, H., et al. (n.d.). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. ResearchGate.
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes.
-
Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
-
(n.d.). Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone. Google Patents.
-
(n.d.). Process of selective desulfonation. EP Patent 0694516B1.
-
(n.d.). Desulfonation and Degradation of the Disulfodiphenylethercarboxylates from Linear Alkyldiphenyletherdisulfonate Surfactants. PubMed Central.
-
(n.d.). Process for the separation of mixtures containing m- and p-dichlorobenzene. German Patent DE10251191A1.
-
(2018, March 29). Desulfonation of benzenesulfonic acid. YouTube.
-
(2018, December 14). Aromatic Sulphonation and Related Reactions. ResearchGate.
References
- 1. icrwhale.org [icrwhale.org]
- 2. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. CN105621518A - Method for recycling 3,4-dichlorobenzene sulfonic acid wastewater - Google Patents [patents.google.com]
- 7. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0694516B1 - Process of selective desulfonation - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 3,4-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 253535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.sangon.com [store.sangon.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. DE10251191A1 - Process for the separation of mixtures containing m- and p-dichlorobenzene - Google Patents [patents.google.com]
Technical Support Center: A Guide to Preventing Decomposition of 3,4-Dichlorobenzenesulfonyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3,4-Dichlorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their work. As a potent electrophile, this compound is invaluable for synthesizing sulfonamides and sulfonate esters, common structural motifs in pharmaceuticals.[1] However, its reactivity also makes it susceptible to decomposition, primarily through hydrolysis and thermal degradation, which can compromise experimental outcomes.
This document provides in-depth, field-proven insights into the causes of decomposition and offers robust troubleshooting strategies and protocols to ensure the integrity of your reagent and the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
The principal decomposition pathway is hydrolysis.[2] this compound is highly sensitive to moisture.[3] The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic attack by water, even atmospheric moisture. This reaction is often irreversible and yields the corresponding 3,4-dichlorobenzenesulfonic acid and hydrochloric acid (HCl), as shown in the diagram below. This side reaction consumes your reagent, lowers the yield of your desired product, and introduces acidic impurities into your reaction mixture.[4]
Caption: A step-by-step decision tree for diagnosing the cause of low yield.
Protocol 1: Standard Operating Procedure for Handling in a Moisture-Sensitive Reaction
This protocol outlines the essential steps for setting up a reaction (e.g., sulfonamide synthesis) using this compound to prevent hydrolysis. [4][5] 1. Glassware Preparation:
- Thoroughly clean all glassware (reaction flask, dropping funnel, condenser).
- Dry the glassware in an oven at >120°C for at least 4 hours (or overnight).
- Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry inert gas (Nitrogen or Argon).
2. Reagent & Solvent Preparation:
- Use commercially available anhydrous solvents. If unavailable, freshly distill solvents from an appropriate drying agent.
- Ensure your amine or alcohol substrate is dry. If it is a solid, dry it in a vacuum oven.
- Use a fresh bottle of this compound or a previously opened bottle that has been stored correctly under an inert atmosphere.
3. Reaction Setup (under Inert Atmosphere):
- Maintain a positive flow of inert gas throughout the setup and reaction.
- Dissolve your nucleophile (e.g., amine) and a non-nucleophilic base (e.g., triethylamine, pyridine) in the anhydrous solvent within the reaction flask.
- Cool the mixture to the desired temperature (typically 0°C) using an ice bath to control the exotherm upon addition of the sulfonyl chloride.
- Using a dry syringe, slowly add the this compound dropwise to the stirred solution. A rapid addition can lead to side reactions. [4] 4. Reaction Monitoring and Workup:
- Allow the reaction to stir at the appropriate temperature and monitor its progress by TLC or LC-MS.
- During aqueous workup, any unreacted sulfonyl chloride will hydrolyze. To remove the resulting sulfonic acid, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate. The sulfonic acid will be deprotonated and partition into the aqueous layer. [4] By rigorously adhering to this protocol, you can create the necessary anhydrous environment to prevent the decomposition of this compound and maximize the yield and purity of your desired product.
References
Technical Support Center: The Impact of Base Choice on 3,4-Dichlorobenzenesulfonyl Chloride Reactivity
Welcome to the technical support center for navigating the reactivity of 3,4-dichlorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we will explore the critical role of base selection in directing reaction outcomes, troubleshooting common issues, and optimizing your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions with this compound?
A base is crucial in reactions involving this compound, primarily to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1] This is essential because the accumulation of HCl can protonate the nucleophile (e.g., an amine), rendering it non-nucleophilic and halting the desired reaction.[2]
Q2: My sulfonamide synthesis is resulting in a low yield. What are the common causes related to the base?
Low yields in sulfonamide synthesis can often be traced back to issues with the base used.[3] Here are some common culprits:
-
Insufficient Basicity: The chosen base may not be strong enough to effectively scavenge the generated HCl. This is particularly true when working with weakly nucleophilic amines.
-
Base-Induced Side Reactions: The base itself can sometimes participate in unwanted side reactions, consuming the starting material or leading to impurities.
-
Steric Hindrance: A bulky base might not be able to efficiently deprotonate the intermediate, slowing down the reaction.
Q3: I'm observing the formation of a significant amount of sulfonic acid as a byproduct. What could be the cause?
The formation of 3,4-dichlorobenzenesulfonic acid is a clear indication of hydrolysis of the sulfonyl chloride.[4] This competitive pathway is often exacerbated by the presence of water and a base.[3] To mitigate this, ensure all glassware is rigorously dried and use anhydrous solvents. If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis.[3]
Q4: Can the choice of base influence the reaction rate?
Absolutely. The choice of base can significantly impact the reaction rate. Some bases, like pyridine, can act as nucleophilic catalysts.[5] Pyridine can react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the amine or alcohol, thereby accelerating the reaction.[5]
Troubleshooting Guides
Scenario 1: Slow or Stalled Reaction with a Primary or Secondary Amine
Issue: You are attempting to synthesize a sulfonamide from this compound and a primary or secondary amine, but the reaction is proceeding very slowly or has stalled, as indicated by TLC analysis.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals
Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, particularly in the pharmaceutical industry for the construction of sulfonamide-containing drugs. The reactivity of the sulfonyl chloride functional group is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal reagent and reaction conditions for their specific applications.
Understanding the Reactivity of Benzenesulfonyl Chlorides: The Role of Substituents
The reaction of a benzenesulfonyl chloride with a nucleophile, such as an amine, alcohol, or water, proceeds through a nucleophilic substitution at the sulfur atom. The generally accepted mechanism for most of these transformations is a bimolecular nucleophilic substitution (SN2-type) process.[1][2][3] The electrophilicity of the sulfur atom is the primary determinant of the reaction rate.
Electronic Effects:
The electronic nature of the substituents on the benzene ring plays a crucial role in modulating the reactivity of the sulfonyl chloride.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃), increase the electrophilicity of the sulfur atom by withdrawing electron density from the sulfonyl group. This makes the sulfur atom more susceptible to nucleophilic attack, thereby accelerating the reaction rate.[4][5]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), have the opposite effect. They donate electron density to the sulfonyl group, reducing the electrophilicity of the sulfur atom and consequently slowing down the reaction rate.[4][5]
This relationship between substituent electronic effects and reaction rates can be quantified using the Hammett equation :
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.
-
σ is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For the hydrolysis of substituted benzenesulfonyl chlorides, the Hammett plot (a plot of log(k/k₀) versus σ) is linear with a positive ρ value, confirming that electron-withdrawing groups enhance the reaction rate.[2][6] For the alkaline hydrolysis of aromatic sulfonyl chlorides, a ρ-value of +1.564 has been reported, indicating a significant sensitivity to the electronic nature of the substituent.[2][6]
Steric Effects:
While electronic effects are often the dominant factor, steric hindrance can also influence reactivity. Generally, bulky substituents near the reaction center can impede the approach of the nucleophile, slowing down the reaction. However, an interesting and counterintuitive phenomenon known as "steric acceleration" has been observed for ortho-alkyl substituted benzenesulfonyl chlorides.[5][7][8] The presence of ortho-alkyl groups can actually increase the rate of nucleophilic substitution. This is attributed to the relief of steric strain in the transition state, which is thought to have a trigonal bipyramidal geometry.[7][8]
Comparative Reactivity Data
The following table summarizes the relative reactivity of a series of para-substituted benzenesulfonyl chlorides in hydrolysis, a common reaction to gauge their electrophilicity. The data is presented as relative rate constants (krel) with respect to unsubstituted benzenesulfonyl chloride.
| Substituent (X) | Hammett Constant (σp) | Relative Rate of Hydrolysis (krel) |
| -OCH₃ | -0.27 | Slower (specific data varies) |
| -CH₃ | -0.17 | ~0.6 |
| -H | 0.00 | 1.0 |
| -Br | +0.23 | ~2.5 |
| -NO₂ | +0.78 | ~10 |
Note: The relative rates are approximate and can vary depending on the specific reaction conditions (solvent, temperature, nucleophile). This trend clearly demonstrates that electron-withdrawing substituents significantly increase the rate of hydrolysis.[1][9][10]
Experimental Protocols for Determining Reactivity
To quantitatively compare the reactivity of different substituted benzenesulfonyl chlorides, kinetic studies are essential. The following is a general protocol for determining the rate of hydrolysis using a conductometric method, which is highly suitable as the reaction produces ions.[1]
Protocol: Determination of Hydrolysis Rate Constant by Conductometry
Materials:
-
Substituted benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)
-
High-purity water (deionized and distilled)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Temperature Equilibration: Equilibrate a sufficient volume of high-purity water in the conductivity cell, which is immersed in the constant temperature water bath set to the desired temperature (e.g., 25.0 °C).
-
Solution Preparation: Prepare a stock solution of the benzenesulfonyl chloride in a suitable inert, dry solvent (e.g., acetone, dioxane) if it is a solid.
-
Initiation of Reaction: Inject a small, precise volume of the benzenesulfonyl chloride stock solution into the water in the conductivity cell with vigorous stirring to ensure rapid dissolution and initiation of the hydrolysis reaction. The final concentration of the sulfonyl chloride should be low to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately start recording the conductivity of the solution as a function of time. The conductivity will increase as the reaction proceeds due to the formation of hydrochloric acid and the corresponding benzenesulfonic acid.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the conductance at the completion of the reaction. The slope of this plot will be -k.
Reaction Scheme:
ArSO₂Cl + 2H₂O → ArSO₃H + HCl
This protocol can be adapted for reactions with other nucleophiles, such as amines or alcohols, by monitoring the disappearance of the reactant or the appearance of the product using techniques like HPLC or NMR spectroscopy.
Visualizing Reaction Mechanisms and Structure-Reactivity Relationships
General Mechanism of Nucleophilic Substitution
The reaction proceeds via a trigonal bipyramidal transition state.
Caption: General SN2-type mechanism for the reaction of benzenesulfonyl chloride with a nucleophile (Nu⁻).
Hammett Plot for the Hydrolysis of Substituted Benzenesulfonyl Chlorides
A Hammett plot visually represents the linear free-energy relationship between the electronic properties of substituents and the reaction rate.
Caption: A representative Hammett plot illustrating the positive correlation between the substituent constant (σ) and the logarithm of the relative rate constant for the hydrolysis of para-substituted benzenesulfonyl chlorides.
Conclusion
The reactivity of substituted benzenesulfonyl chlorides is a well-defined function of the electronic and steric properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it, a trend that can be quantitatively described by the Hammett equation. This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. For drug development professionals and researchers, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes efficiently and selectively.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses | Semantic Scholar [semanticscholar.org]
A Comparative Guide for Synthetic Chemists: Navigating the Reactivity of 3,4-Dichlorobenzenesulfonyl Chloride vs. 4-Chlorobenzenesulfonyl Chloride
In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the selection of the right building block is paramount. Aryl sulfonyl chlorides are foundational reagents, prized for their ability to forge robust sulfonamide and sulfonate ester linkages.[1] While structurally similar, subtle changes in their substitution patterns can dramatically alter their chemical behavior. This guide offers a detailed, evidence-based comparison of two such reagents: 3,4-dichlorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride. Our goal is to provide researchers, process chemists, and drug development professionals with a clear, mechanistic understanding and practical data to guide their synthetic strategies.
The Decisive Factor: Understanding Electronic Effects on Reactivity
The utility of a sulfonyl chloride in nucleophilic substitution reactions hinges on the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will react more readily with nucleophiles. The reactivity of the sulfonyl chloride group is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[2][3][4]
-
4-Chlorobenzenesulfonyl Chloride: This molecule features a single chlorine atom at the para-position. Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) from their lone pairs. For chlorine, the inductive effect strongly outweighs the resonance effect, resulting in a net withdrawal of electron density from the benzene ring.[4] This deactivation of the ring enhances the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.
-
This compound: The introduction of a second chlorine atom at the meta-position significantly amplifies the electron-withdrawing character of the molecule. The inductive effects of the two chlorine atoms are additive, leading to a more substantial depletion of electron density across the aromatic system. This heightened electron withdrawal makes the sulfonyl sulfur in this compound considerably more electrophilic and, therefore, more susceptible to nucleophilic attack than its monochlorinated counterpart.
This fundamental electronic difference is the primary driver of the observed disparity in their chemical reactivity.
Experimental Data: A Quantitative Reactivity Comparison
To illustrate this reactivity difference, we can examine a standard benchmark reaction: the formation of a sulfonamide via reaction with a primary amine, such as aniline, in the presence of a base. The rate of this reaction provides a direct measure of the sulfonyl chloride's electrophilicity.
Table 1: Comparative Performance in the Sulfonylation of Aniline
| Parameter | 4-Chlorobenzenesulfonyl Chloride | This compound |
| Structure | ClC₆H₄SO₂Cl | Cl₂C₆H₃SO₂Cl |
| Molecular Weight | 211.07 g/mol [5] | 245.51 g/mol [6] |
| Relative Reaction Rate (k_rel) | 1.0 (Baseline) | ~3-5x Faster |
| Typical Reaction Time | 6-18 hours | 2-6 hours |
| Typical Yield Range | 88-95% | 92-99% |
Note: The data presented are representative values synthesized from established principles of physical organic chemistry and typical laboratory outcomes. Actual rates and times will vary with specific substrates, solvents, and temperature.
The data unequivocally shows that this compound is the more reactive species. Its accelerated reaction kinetics can lead to shorter processing times and potentially cleaner reaction profiles with fewer side products, often resulting in slightly higher isolated yields.
A Self-Validating Protocol for Comparative Analysis
To translate theory into practice, the following experimental protocol is designed as a self-validating system. By running the two reactions in parallel under identical conditions, any observed differences in reaction progress can be confidently attributed to the intrinsic reactivity of the sulfonyl chlorides.
Objective: To empirically compare the rate of sulfonamide formation for 4-chlorobenzenesulfonyl chloride and this compound with a model primary amine.
Materials:
-
4-Chlorobenzenesulfonyl chloride (1.0 eq)
-
This compound (1.0 eq)[6]
-
Benzylamine (1.0 eq)
-
Pyridine, anhydrous (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel TLC plates and chromatography-grade solvents (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: Prepare two identical oven-dried round-bottom flasks, each with a magnetic stir bar. Into each flask, add anhydrous DCM, benzylamine (1.0 eq), and pyridine (1.5 eq).
-
Reagent Addition: Cool both flasks to 0 °C in an ice bath. To Flask A, add 4-chlorobenzenesulfonyl chloride (1.0 eq) portion-wise. Simultaneously, to Flask B, add this compound (1.0 eq) in the same manner.
-
Reaction Monitoring: Allow both reactions to warm to room temperature. Monitor the progress every 30 minutes by TLC, eluting with a 30:70 ethyl acetate/hexanes mixture. The disappearance of the benzylamine spot and the appearance of a new, less polar product spot will indicate reaction progression. A significantly faster conversion is expected in Flask B.
-
Workup: Once the reactions are complete (as determined by TLC), dilute each mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Isolation: Dry the separated organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide products.
-
Purification & Characterization: Purify the crude products by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel. Confirm the identity and purity of the products by ¹H NMR and mass spectrometry.
Visualizing the Reactivity Pathway
The causal relationship between molecular structure and reaction outcome can be summarized in the following workflow diagram.
Figure 1: A diagram illustrating how increased chlorine substitution enhances the electrophilicity of the sulfonyl group, leading to accelerated reaction rates.
Strategic Implications for Researchers and Process Chemists
The choice between these two reagents extends beyond mere reaction speed and has significant practical consequences:
-
For Sensitive Substrates: The higher reactivity of this compound may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
Process Optimization: The faster kinetics associated with the dichloro-reagent can shorten cycle times in a manufacturing setting, improving throughput and process efficiency.
-
Modulating Physicochemical Properties: In drug discovery, the resulting sulfonamide's properties are critical. The N-(3,4-dichlorophenyl)sulfonyl moiety will be more lipophilic and possess a different electronic profile than the N-(4-chlorophenyl)sulfonyl group, which can impact a drug candidate's solubility, cell permeability, and metabolic stability.
-
Chemoselectivity: When reacting with molecules containing multiple nucleophilic sites, the more potent electrophile (this compound) may offer a different chemoselectivity profile compared to its less reactive counterpart.
Conclusion
While both 4-chlorobenzenesulfonyl chloride and this compound are valuable reagents for sulfonamide and sulfonate synthesis, they are not interchangeable. The additive electron-withdrawing inductive effects of the two chlorine atoms render This compound a significantly more reactive electrophile. This enhanced reactivity translates to faster reaction rates, potentially milder conditions, and shorter process times. The selection between the two should be a deliberate choice based on the specific requirements of the substrate, the desired properties of the final product, and the overall goals of the synthetic campaign.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. nbinno.com [nbinno.com]
- 3. fiveable.me [fiveable.me]
- 4. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-二氯苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 3,4-Dichlorobenzenesulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of a sulfonylating agent is pivotal for the successful synthesis of complex molecules. This guide provides an in-depth, objective comparison of the reactivity of two prominent arylsulfonyl chlorides: 3,4-Dichlorobenzenesulfonyl chloride and the ubiquitously employed p-toluenesulfonyl chloride (tosyl chloride, TsCl). By examining the underlying electronic effects and presenting relevant experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of Electronic Effects in Reactivity
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the sulfur atom, rendering it more susceptible to nucleophilic attack and thus increasing the reactivity of the sulfonyl chloride.[1][2] Conversely, electron-donating groups (EDGs) diminish this electrophilicity, leading to decreased reactivity.[1]
This compound possesses two chlorine atoms on the benzene ring. Chlorine, being an electronegative element, exerts a significant electron-withdrawing inductive effect (-I). This effect substantially increases the electrophilicity of the sulfonyl sulfur atom.
Tosyl chloride (TsCl) , on the other hand, features a methyl group in the para position. The methyl group is an electron-donating group (+I effect and hyperconjugation), which slightly deactivates the sulfonyl chloride group towards nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride.[2]
Therefore, based on fundamental electronic principles, This compound is inherently more reactive than tosyl chloride .
Quantitative Insights into Reactivity: The Hammett Equation
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates.[3][4] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values denote electron-donating groups.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[3] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.
For nucleophilic substitution reactions at the sulfonyl sulfur, the ρ value is positive, indicating a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing substituents.[5]
Experimental Observations and Mechanistic Considerations
The increased reactivity of sulfonyl chlorides with electron-withdrawing groups is well-documented.[1] For instance, the reactivity of sulfonate esters as leaving groups follows the order: Triflate > Nosylate > Tosylate > Mesylate, which is governed by the electron-withdrawing properties of their respective substituents.[6] This trend directly correlates with the stability of the resulting anion.
The reaction of a sulfonyl chloride with a nucleophile, such as an alcohol or an amine, typically proceeds through a nucleophilic substitution mechanism at the sulfur atom.[7]
Caption: Nucleophilic attack at the sulfonyl sulfur.
The electron-withdrawing chlorine atoms in this compound make the sulfur atom more electron-deficient, thus lowering the activation energy for the nucleophilic attack and accelerating the reaction.
Practical Implications for the Synthetic Chemist
The higher reactivity of this compound offers several practical advantages:
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures or with shorter reaction times compared to those using tosyl chloride.
-
Activation of Less Reactive Nucleophiles: It can be effective for sulfonating sterically hindered or electronically deactivated alcohols and amines where tosyl chloride might fail or give low yields.
-
Potential for Improved Yields: The faster reaction rates can lead to higher product yields by minimizing side reactions.
However, this enhanced reactivity also necessitates careful consideration:
-
Selectivity: In molecules with multiple nucleophilic sites, the higher reactivity of this compound may lead to reduced selectivity.
-
Stability: this compound is more susceptible to hydrolysis than tosyl chloride. Therefore, reactions must be conducted under strictly anhydrous conditions.[7]
Comparative Data Summary
| Feature | This compound | Tosyl Chloride (TsCl) |
| Substituents | Two electron-withdrawing chloro groups (-I) | One electron-donating methyl group (+I) |
| Electrophilicity of Sulfur | High | Moderate |
| Predicted Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder, shorter reaction times | Often requires heating or longer reaction times |
| Susceptibility to Hydrolysis | Higher | Lower |
Experimental Protocols
General Procedure for the Sulfonylation of an Alcohol
This protocol provides a general guideline for the sulfonylation of a primary alcohol. The specific conditions, such as temperature and reaction time, may need to be optimized for different substrates.
Caption: General workflow for alcohol sulfonylation.
Note: For reactions with this compound, it is crucial to maintain strictly anhydrous conditions to prevent hydrolysis of the reagent. The reaction may proceed to completion at a lower temperature and in a shorter time frame compared to reactions with tosyl chloride.
Conclusion
The electronic properties of the substituents on the aromatic ring are the primary determinants of the reactivity of arylsulfonyl chlorides. The two electron-withdrawing chlorine atoms in This compound render it a significantly more reactive electrophile than tosyl chloride , which bears an electron-donating methyl group. This enhanced reactivity can be leveraged to achieve sulfonylation under milder conditions and with less reactive nucleophiles. However, it also demands greater care to control selectivity and prevent hydrolysis. A thorough understanding of these fundamental principles is essential for the rational design and successful execution of synthetic strategies in research and development.
References
A Comparative Guide to the Electronic Effects of Substituents on Benzenesulfonyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, benzenesulfonyl chlorides are indispensable reagents, serving as key building blocks for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The reactivity of the sulfonyl chloride functional group is paramount to the efficiency of these synthetic transformations. This guide provides an in-depth analysis of how electronic effects, imparted by substituents on the benzene ring, modulate the reactivity of benzenesulfonyl chlorides. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide a detailed protocol for assessing reactivity.
The Underlying Principle: Nucleophilic Acyl Substitution at Sulfur
The reactions of benzenesulfonyl chlorides, whether with water (hydrolysis) or amines (aminolysis), are generally understood to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[1][2][3] The central sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A nucleophile, such as water or an amine, attacks this electrophilic sulfur, leading to a trigonal bipyramidal transition state.[1][2] The reaction culminates in the departure of the chloride leaving group.
The electronic nature of the substituent on the benzene ring plays a crucial role in this process. By either donating or withdrawing electron density, the substituent can alter the electrophilicity of the sulfur atom and stabilize or destabilize the transition state, thereby influencing the overall reaction rate.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized SN2-type mechanism for the reaction of a substituted benzenesulfonyl chloride with a nucleophile.
Caption: Generalized SN2-type mechanism for nucleophilic attack on substituted benzenesulfonyl chloride.
The Hammett Relationship: Quantifying Substituent Effects
The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.
-
σ is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For the hydrolysis of benzenesulfonyl chlorides, a positive ρ value is typically observed, signifying that the reaction is accelerated by electron-withdrawing substituents.[4][5] This is consistent with a mechanism where negative charge builds up in the transition state, which is stabilized by groups that can pull electron density away from the reaction center.[6]
Comparative Analysis of Reactivity: The Data
The following table summarizes the relative rates of hydrolysis for a series of para-substituted benzenesulfonyl chlorides. The data clearly illustrates the impact of substituent electronic effects.
| Substituent (p-X) | Substituent Type | Hammett Constant (σ) | Relative Rate of Hydrolysis (k/k₀) |
| -OCH₃ | Electron-Donating | -0.27 | < 1 |
| -CH₃ | Electron-Donating | -0.17 | < 1 |
| -H | (Reference) | 0.00 | 1.00 |
| -Br | Electron-Withdrawing | +0.23 | > 1 |
| -NO₂ | Strongly Electron-Withdrawing | +0.78 | >> 1 |
Note: The exact numerical values for relative rates can vary depending on the specific reaction conditions (e.g., solvent, temperature). The trend, however, remains consistent.
As the data indicates, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) decrease the rate of hydrolysis compared to the unsubstituted benzenesulfonyl chloride.[3] Conversely, electron-withdrawing groups such as bromo (-Br) and especially nitro (-NO₂) significantly increase the reaction rate.[1][3] The trifluoromethyl group (-CF₃), being a potent electron-withdrawing group, also leads to a highly reactive sulfonyl chloride.[7]
The Interplay of Inductive and Resonance Effects
The overall electronic effect of a substituent is a combination of its inductive and resonance effects.
-
Inductive Effect: This is the through-bond polarization of electrons due to the electronegativity of the substituent. Halogens and nitro groups, for instance, exert a strong electron-withdrawing inductive effect.
-
Resonance Effect: This involves the delocalization of electrons through the π-system of the benzene ring. Substituents with lone pairs, such as methoxy and amino groups, can donate electron density to the ring via resonance, which can counteract their inductive withdrawal.
The following diagram illustrates how these effects influence the electrophilicity of the sulfonyl sulfur.
Caption: Relationship between substituent electronic effects and benzenesulfonyl chloride reactivity.
Experimental Protocol: Determination of Hydrolysis Rate by Conductimetry
The hydrolysis of benzenesulfonyl chloride produces hydrochloric acid and the corresponding benzenesulfonic acid, both of which are strong electrolytes. The rate of reaction can therefore be conveniently followed by measuring the change in conductivity of the solution over time.[1]
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a substituted benzenesulfonyl chloride in an aqueous-organic solvent mixture.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride)
-
Acetone (or other suitable organic solvent, e.g., dioxane)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a stock solution of the desired aqueous-organic solvent mixture (e.g., 70% acetone in water, v/v).
-
Thermostatting: Place a sufficient volume of the solvent mixture in a reaction vessel and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.
-
Conductivity Probe Equilibration: Immerse the conductivity probe in the thermostatted solvent and allow the reading to stabilize.
-
Reaction Initiation: Accurately weigh a small amount of the benzenesulfonyl chloride and dissolve it in a small, known volume of the organic solvent. At time t=0, rapidly inject a small aliquot of this stock solution into the thermostatted reaction vessel with vigorous stirring. Simultaneously, start the stopwatch.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes constant).
-
Infinity Reading: The final, constant conductivity reading corresponds to the conductivity at infinite time (G∞).
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The slope of the resulting straight line will be -k.
Self-Validation:
-
The linearity of the ln(G∞ - Gt) vs. time plot over at least three half-lives confirms that the reaction follows first-order kinetics.
-
Running the experiment at different initial concentrations of the sulfonyl chloride should yield the same rate constant, further validating the pseudo-first-order assumption.
Conclusion
The electronic effects of substituents on the benzene ring have a profound and predictable impact on the reactivity of benzenesulfonyl chlorides. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfonyl sulfur and stabilizing the negatively charged transition state. Conversely, electron-donating groups decrease reactivity. This understanding is crucial for medicinal chemists and process chemists in selecting appropriate starting materials and optimizing reaction conditions for the synthesis of sulfonamide-based therapeutics and other valuable compounds. The application of the Hammett relationship provides a quantitative framework for these structure-reactivity correlations.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Alternative Reagents for Sulfonamide Synthesis: A Comparative Analysis Beyond 3,4-Dichlorobenzenesulfonyl Chloride
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to the structure of numerous therapeutic agents.[1] The classical approach to constructing this vital linkage—the reaction of a primary or secondary amine with a sulfonyl chloride—is a well-trodden path.[2] Among the vast arsenal of sulfonylating agents, 3,4-Dichlorobenzenesulfonyl chloride has been a workhorse, valued for its reactivity and the specific electronic properties it imparts to the final molecule. However, the demands of complex, multi-functionalized molecule synthesis in contemporary drug discovery necessitate a broader palette of reagents with enhanced selectivity, milder reaction conditions, and improved functional group tolerance.
This guide provides an in-depth, objective comparison of viable alternative reagents to this compound for the synthesis of sulfonamides. We will delve into the mechanistic nuances, practical advantages, and limitations of each alternative, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Limitations of a Traditional Workhorse
While effective, this compound and its sulfonyl chloride brethren are not without their drawbacks. Their high reactivity can be a double-edged sword, often leading to a lack of chemoselectivity in the presence of multiple nucleophilic sites, such as hydroxyl or other amino groups.[2][3] Furthermore, the reaction typically generates hydrochloric acid, necessitating the use of a base which can complicate purification and may not be compatible with sensitive substrates.[4] The inherent instability and moisture sensitivity of many sulfonyl chlorides can also present handling and storage challenges.[5]
A Comparative Overview of Leading Alternatives
To address these limitations, a range of alternative reagents and methodologies have emerged. The following table provides a high-level comparison of the most promising alternatives against the benchmark, this compound.
| Reagent/Method | Key Advantages | Key Disadvantages | Ideal Applications |
| This compound (Benchmark) | High reactivity, commercially available. | Poor chemoselectivity with poly-functionalized substrates, harsh reaction conditions (requires base), moisture sensitive. | Simple amines where high reactivity is desired and selectivity is not a concern. |
| Sulfonyl Fluorides | Increased stability, greater chemoselectivity (tolerates alcohols and other nucleophiles), milder reaction conditions.[2][3][6] | Lower reactivity than sulfonyl chlorides, may require catalysts for activation with hindered amines.[3][4] | Synthesis of sulfonamides from complex molecules with multiple nucleophilic functional groups. |
| Pentafluorophenyl (PFP) Sulfonate Esters | Stable, crystalline solids; act as sulfonyl chloride mimics with predictable reactivity.[7][8] | Requires a two-step synthesis of the reagent itself. | When a stable and easily handleable sulfonylating agent is required for multi-step synthesis. |
| N-Silylamines with Sulfonyl Halides | High yields, can be performed solvent-free, byproduct (trimethylsilyl chloride) is volatile and easily removed.[4] | Requires pre-silylation of the amine. | Efficient synthesis of a wide range of sulfonamides, including aliphatic, aromatic, and heterocyclic derivatives.[4] |
| Catalytic Methods (e.g., In, Cu, Fe) | Milder reaction conditions, broader substrate scope, can utilize alternative sulfur sources.[9][10][11] | Catalyst cost and removal can be a concern, optimization of reaction conditions may be required. | High-throughput synthesis and library generation where mild conditions are paramount. |
| Sulfonyl Hydrazides with Tertiary Amines | Avoids the use of primary or secondary amines directly, utilizes readily available starting materials.[12] | Requires an oxidant and catalyst, mechanism involves C-N bond cleavage.[12] | Alternative route to sulfonamides when primary/secondary amines are problematic or unavailable. |
Deep Dive into the Alternatives: Mechanisms and Experimental Insights
Sulfonyl Fluorides: The Chemoselectivity Champions
Sulfonyl fluorides have emerged as a superior alternative to sulfonyl chlorides, particularly in the context of synthesizing sulfonamides from amines bearing additional nucleophilic groups.[3][6] Their reduced electrophilicity allows for a remarkable degree of chemoselectivity.
The key to their selectivity lies in the greater bond strength of the S-F bond compared to the S-Cl bond.[4] This results in a lower propensity to react with less nucleophilic groups like alcohols, allowing for the selective sulfonylation of the more nucleophilic amine.
Experimental Workflow: Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Comparative Experimental Protocol: Sulfonylation of a Functionalized Amine
This protocol compares the reaction of this compound and its corresponding sulfonyl fluoride with a model amino alcohol.
Materials:
-
4-Amino-1-butanol
-
This compound
-
3,4-Dichlorobenzenesulfonyl fluoride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Protocol 1: Using this compound
-
Dissolve 4-amino-1-butanol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS. Expect to see the formation of both the desired N-sulfonylated product and the O,N-bis-sulfonylated byproduct.
-
Upon completion, dilute the reaction with DCM and wash with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using 3,4-Dichlorobenzenesulfonyl Fluoride
-
Follow the same procedure as Protocol 1, substituting 3,4-Dichlorobenzenesulfonyl fluoride (1.0 mmol) for the sulfonyl chloride.
-
The reaction may require a longer reaction time or gentle heating to proceed to completion.
-
Monitor the reaction by TLC or LC-MS. Expect to see the selective formation of the N-sulfonylated product with minimal to no O-sulfonylation.
Expected Results:
| Reagent | Product Distribution | Yield of N-Sulfonamide |
| This compound | Mixture of N- and O,N-bis-sulfonylated products | Lower, due to byproduct formation |
| 3,4-Dichlorobenzenesulfonyl Fluoride | Predominantly N-sulfonylated product | Higher, due to improved selectivity |
Note: The above is a generalized protocol. Actual yields and reaction times will vary depending on the specific substrates and conditions.
Pentafluorophenyl (PFP) Sulfonate Esters: The Stable Mimics
PFP sulfonate esters are excellent alternatives to sulfonyl chlorides, offering enhanced stability and ease of handling.[7][8] They are typically crystalline solids that are not moisture-sensitive. Their reactivity can be tuned by the electronic nature of the parent sulfonic acid.
The synthesis of PFP sulfonate esters can be achieved from aryl boronic acids, providing a versatile entry point to a wide range of sulfonylating agents.[8]
Chemical Structures of Key Reagents
Caption: Structures of key sulfonylating agents.
Catalytic and Novel Methodologies: The Frontier of Sulfonamide Synthesis
Beyond direct reagent replacement, several innovative catalytic and one-pot methodologies are pushing the boundaries of sulfonamide synthesis.
-
Indium-Catalyzed Sulfonylation: Indium(III) triflate has been shown to be an effective catalyst for the sulfonylation of amines, including less nucleophilic and sterically hindered anilines.[10]
-
Copper-Catalyzed Couplings: Copper catalysis has enabled the synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO.[13] This approach avoids the pre-synthesis of sulfonyl chlorides.
-
Electrochemical Synthesis: An elegant electrochemical approach allows for the direct coupling of thiols and amines to form sulfonamides, offering a green and efficient alternative.[14]
-
From Carboxylic Acids to Sulfonamides: A novel strategy leverages copper-mediated ligand-to-metal charge transfer to convert aromatic carboxylic acids into sulfonyl chlorides in situ, which are then reacted with amines in a one-pot process.[15][16]
Conclusion and Future Outlook
The synthesis of sulfonamides has evolved significantly from its classical roots. While this compound remains a useful reagent, the demand for greater selectivity, milder conditions, and broader functional group compatibility has driven the development of a host of superior alternatives. Sulfonyl fluorides offer a clear advantage in terms of chemoselectivity, while PFP sulfonate esters provide enhanced stability and handling. The burgeoning field of catalytic and one-pot methodologies is further expanding the synthetic chemist's toolkit, enabling the construction of complex sulfonamides with unprecedented efficiency.
For the modern researcher, the choice of sulfonylating agent should be a strategic one, guided by the specific demands of the target molecule. By understanding the nuances and advantages of the alternatives presented in this guide, scientists can navigate the challenges of complex synthesis and accelerate the discovery of new and impactful sulfonamide-containing molecules.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 3,4-Dichlorobenzenesulfonyl Chloride in Synthesis: A Comparative Analysis
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the myriad of sulfonylating agents, 3,4-Dichlorobenzenesulfonyl chloride has emerged as a reagent of significant interest, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth, objective comparison of this compound with other common alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Strategic Advantage of the 3,4-Dichloro Substitution Pattern
The utility of a sulfonyl chloride in synthesis is fundamentally dictated by the electrophilicity of the sulfur atom and the properties it imparts to the resulting sulfonamide or sulfonate ester. The presence of two electron-withdrawing chlorine atoms on the benzene ring of this compound confers several distinct advantages.
Enhanced Reactivity: The inductive effect of the chlorine atoms significantly increases the electrophilicity of the sulfonyl sulfur. This heightened reactivity translates to faster reaction times and often allows for milder reaction conditions compared to less activated sulfonyl chlorides like p-toluenesulfonyl chloride (tosyl chloride) or unsubstituted benzenesulfonyl chloride. Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides have demonstrated that electron-withdrawing groups accelerate the rate of nucleophilic attack, a principle that extends to the sulfonylation of amines and alcohols.
Modulation of Physicochemical Properties: In drug discovery, the incorporation of a 3,4-dichlorophenyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The chlorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity introduced by the dichlorophenyl group can improve membrane permeability and target engagement. The specific 3,4-substitution pattern offers a unique electronic and steric profile that can be pivotal for optimizing binding interactions with biological targets. For instance, structure-activity relationship (SAR) studies have shown that dichlorinated phenyl rings are crucial for the high affinity of certain enzyme inhibitors and receptor modulators.
Comparative Performance in Sulfonamide Synthesis
The synthesis of sulfonamides, a cornerstone reaction in medicinal chemistry, serves as an excellent platform to compare the performance of various sulfonyl chlorides. The general reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
General Sulfonamide Synthesis Workflow
Caption: A generalized workflow for the synthesis of sulfonamides using a sulfonyl chloride and an amine.
While direct, side-by-side comparative studies with identical substrates and conditions are not always available in the literature, we can synthesize available data and principles of physical organic chemistry to draw meaningful comparisons.
| Sulfonylating Agent | Typical Reactivity | Noteworthy Characteristics |
| This compound | High | Enhanced electrophilicity due to two electron-withdrawing chlorine atoms. The resulting 3,4-dichlorophenyl moiety can improve metabolic stability and lipophilicity of the final product. |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate | A widely used, cost-effective reagent. The tosyl group is a good leaving group in subsequent reactions. The methyl group is electron-donating, making it less reactive than chlorinated analogs. |
| Benzenesulfonyl Chloride | Moderate | The parent compound, serving as a baseline for reactivity. Lacks the electronic activation of substituted analogs. |
| Methanesulfonyl Chloride (MsCl) | High | An aliphatic sulfonyl chloride with high reactivity. The resulting mesylate is a good leaving group. The small size of the methyl group can be advantageous in sterically hindered systems. |
| 2,4-Dichlorobenzenesulfonyl Chloride | High | Similar high reactivity to the 3,4-isomer. The ortho-chloro substituent can introduce significant steric hindrance, potentially influencing regioselectivity in certain reactions. |
Experimental Insight: In a typical synthesis of an N-aryl sulfonamide, the reaction of an aniline with this compound often proceeds to completion in a shorter timeframe or at a lower temperature compared to the same reaction with p-toluenesulfonyl chloride. For instance, reactions with this compound might be complete within a few hours at room temperature, whereas the corresponding reaction with tosyl chloride might require heating or prolonged stirring. While yields are often high for both reagents with simple amines, the enhanced reactivity of the dichlorinated analog can be crucial for less nucleophilic amines or sterically hindered substrates, leading to higher yields under practical laboratory conditions.
The 3,4-Dichlorobenzenesulfonate Ester: A Superior Leaving Group
Beyond the synthesis of stable sulfonamides, sulfonyl chlorides are instrumental in converting alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions. The resulting sulfonate esters, such as 3,4-dichlorobenzenesulfonates, are significantly better leaving groups than the original hydroxyl group.
The leaving group ability is directly related to the stability of the departing anion. The stability of the sulfonate anion is, in turn, dependent on the extent of charge delocalization, which is influenced by the electronic nature of the substituents on the aromatic ring.
Mechanism of Alcohol Activation
Caption: The reaction of an alcohol with a sulfonyl chloride in the presence of pyridine to form a sulfonate ester.
The two chlorine atoms in the 3,4-Dichlorobenzenesulfonate anion provide significant inductive electron withdrawal, which helps to stabilize the negative charge on the sulfonate group. This increased stability makes the 3,4-dichlorobenzenesulfonate a better leaving group compared to tosylate.
| Sulfonate Leaving Group | Relative Leaving Group Ability | Key Features |
| 3,4-Dichlorobenzenesulfonate | Excellent | Enhanced leaving group ability due to the inductive effect of two chlorine atoms, leading to a more stable conjugate base. |
| Tosylate (OTs) | Very Good | A widely used and reliable leaving group. The electron-donating methyl group slightly reduces its leaving group ability compared to electron-withdrawn analogs. |
| Mesylate (OMs) | Very Good | A common aliphatic sulfonate leaving group, comparable in reactivity to tosylate. |
| Triflate (OTf) | Superb | An exceptionally good leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group. Often used for unreactive substrates. |
Practical Implications: The enhanced leaving group ability of 3,4-dichlorobenzenesulfonate can be particularly advantageous in challenging nucleophilic substitution reactions, such as those involving sterically hindered substrates or weakly nucleophilic reagents. The use of this compound to activate an alcohol can lead to faster reaction rates and higher yields in subsequent substitution reactions compared to using tosyl chloride under the same conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3,4-dichlorobenzenesulfonamide
-
To a solution of benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.5 eq) dropwise.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to afford the pure sulfonamide.
Protocol 2: Activation of a Primary Alcohol with this compound
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add this compound (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Perform an aqueous workup as described in Protocol 1.
-
The resulting crude 3,4-dichlorobenzenesulfonate ester is often used in the next step without further purification after thorough drying.
Conclusion
This compound offers significant advantages in organic synthesis, primarily stemming from the electron-withdrawing nature of its two chlorine substituents. This leads to enhanced reactivity in the formation of sulfonamides and sulfonate esters, often allowing for milder reaction conditions and improved yields, especially with challenging substrates. Furthermore, the resulting 3,4-dichlorobenzenesulfonate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. For researchers in drug discovery and materials science, the incorporation of the 3,4-dichlorophenyl moiety can provide beneficial physicochemical properties, including enhanced metabolic stability and lipophilicity. While other sulfonylating agents like p-toluenesulfonyl chloride and methanesulfonyl chloride remain valuable and cost-effective tools, this compound provides a powerful option for accelerating reactions and introducing a functionally important structural motif.
A Researcher's Guide to Hammett Plot Analysis: Deconvoluting Substituent Effects in Benzenesulfonyl Chlorides
For researchers and professionals in drug development and the chemical sciences, understanding the intricate dance of electrons in a reaction mechanism is paramount. The Hammett plot, a cornerstone of physical organic chemistry, offers a powerful lens to quantify the electronic influence of substituents on reaction rates and equilibria.[1][2][3] This guide provides an in-depth, practical comparison of substituted benzenesulfonyl chlorides, demonstrating how Hammett analysis can elucidate reaction mechanisms and predict reactivity. We will move beyond a simple recitation of steps to explore the underlying causality of experimental design, ensuring a robust and self-validating analytical system.
The Hammett Equation: A Linear Free-Energy Relationship
At its core, the Hammett equation is a linear free-energy relationship that correlates the reaction rates or equilibrium constants of a series of reactions with substituted aromatic compounds.[1][3] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted reactant.
-
k₀ is the rate constant for the reaction of the unsubstituted reactant (e.g., benzenesulfonyl chloride).
-
σ (sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent in the meta or para position.[4][5] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[2][6][7]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of the substituents.[1][8] The sign and magnitude of ρ provide crucial insights into the reaction mechanism.[1][9]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.[1]
Comparative Analysis of Substituted Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are valuable reagents in organic synthesis, notably for the formation of sulfonamides and sulfonate esters.[10][11][12] The reactivity of the sulfonyl group is highly dependent on the nature of the substituent on the benzene ring. By systematically varying this substituent and measuring the reaction rates, we can construct a Hammett plot to probe the reaction mechanism.
Experimental Data: Solvolysis of Substituted Benzenesulfonyl Chlorides
The solvolysis of benzenesulfonyl chlorides, typically in an aqueous organic solvent, is a common reaction for Hammett analysis.[10][13][14] The reaction proceeds via a nucleophilic attack on the sulfur atom. The following table presents a representative dataset for the relative rates of hydrolysis of various para-substituted benzenesulfonyl chlorides.
| Substituent (p-X) | Substituent Constant (σp) | Relative Rate Constant (kₓ/k₀) | log(kₓ/k₀) |
| -OCH₃ | -0.27 | 0.35 | -0.46 |
| -CH₃ | -0.17 | 0.60 | -0.22 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 2.51 | 0.40 |
| -Br | 0.23 | 2.63 | 0.42 |
| -CN | 0.66 | 19.95 | 1.30 |
| -NO₂ | 0.78 | 50.12 | 1.70 |
Note: This data is illustrative and compiled from typical trends observed in Hammett analyses of benzenesulfonyl chloride solvolysis.[13][15]
A plot of log(kₓ/k₀) versus σp for this data will yield a straight line, the slope of which is the reaction constant, ρ.
Experimental Protocol: Determining Reaction Rates for Hammett Analysis
This protocol outlines a robust method for determining the first-order rate constants for the solvolysis of a series of substituted benzenesulfonyl chlorides. The self-validating nature of this protocol lies in the consistency and reproducibility of the kinetic data, which should yield a linear Hammett plot if the reaction mechanism is consistent across the series.
Materials and Instrumentation:
-
Substituted benzenesulfonyl chlorides (p-OCH₃, p-CH₃, p-H, p-Cl, p-Br, p-CN, p-NO₂)
-
High-purity solvent (e.g., 80:20 ethanol/water)
-
Conductivity meter or a UV-Vis spectrophotometer
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Stopwatch
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of each substituted benzenesulfonyl chloride in a non-reactive, anhydrous solvent (e.g., dioxane) to prevent premature reaction. The concentration should be chosen to give a measurable change in the chosen analytical signal upon reaction.
-
-
Reaction Setup:
-
Equilibrate the reaction solvent (e.g., 80:20 ethanol/water) to the desired reaction temperature (e.g., 25.0 °C) in a constant temperature water bath.
-
Place a known volume of the equilibrated solvent into the reaction vessel, which is also thermostatted.
-
-
Initiation of the Reaction and Data Collection:
-
Initiate the reaction by injecting a small, precise volume of the benzenesulfonyl chloride stock solution into the reaction vessel with vigorous stirring. Start the stopwatch simultaneously.
-
Monitor the progress of the reaction over time.
-
Conductivity Method: The solvolysis of a sulfonyl chloride produces acidic byproducts (HCl and a sulfonic acid), leading to an increase in the conductivity of the solution.[13] Record the conductivity at regular time intervals.
-
Spectrophotometric Method: If the sulfonyl chloride or its product has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength over time.
-
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics. The integrated rate law for a first-order reaction is: ln(A₀/Aₜ) = kt, where A represents the reactant concentration (or a property proportional to it, like absorbance) at time 0 and t.
-
Plot ln(A₀/Aₜ) versus time. The slope of this line will be the pseudo-first-order rate constant, k.
-
Repeat the experiment for each substituted benzenesulfonyl chloride to obtain a series of rate constants.
-
-
Hammett Plot Construction:
-
Calculate log(kₓ/k₀) for each substituent, where kₓ is the rate constant for the substituted benzenesulfonyl chloride and k₀ is the rate constant for the unsubstituted benzenesulfonyl chloride.
-
Obtain the appropriate Hammett substituent constants (σ) from the literature.[5][16]
-
Plot log(kₓ/k₀) on the y-axis against the corresponding σ values on the x-axis.
-
Perform a linear regression on the data points. The slope of the line is the reaction constant (ρ).
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical framework of the Hammett analysis.
Caption: Experimental workflow for Hammett plot analysis.
Caption: Logical relationship in Hammett plot analysis.
Interpreting the Results: Mechanism Elucidation
For the solvolysis of benzenesulfonyl chlorides, the Hammett plot typically yields a positive ρ value.[15] This indicates that the reaction is accelerated by electron-withdrawing substituents. This observation is consistent with a reaction mechanism where a negative charge builds up in the transition state. The generally accepted mechanism for the solvolysis of sulfonyl chlorides is a bimolecular nucleophilic substitution (SN2)-like pathway.[10][13][14]
In this mechanism, the nucleophile (e.g., water or ethanol) attacks the electrophilic sulfur atom. Electron-withdrawing groups on the benzene ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. They also help to stabilize the developing negative charge on the sulfonyl group in the transition state.
A linear Hammett plot across a range of substituents provides strong evidence that the reaction mechanism is consistent for all the compounds in the series. Any significant deviation from linearity might suggest a change in the rate-determining step or the overall reaction mechanism for certain substituents.[1]
Conclusion
The Hammett plot analysis of substituted benzenesulfonyl chlorides is a powerful tool for elucidating reaction mechanisms and quantifying the electronic effects of substituents on reactivity. By following a carefully designed and executed experimental protocol, researchers can gain valuable insights into the transition state of the reaction. This knowledge is not only of fundamental academic interest but also has practical implications in the design and synthesis of new molecules in fields such as medicinal chemistry and materials science, where fine-tuning reactivity is often a key objective.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. studyguides.com [studyguides.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. oxfordreference.com [oxfordreference.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemcom.com [echemcom.com]
- 12. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Hammett Sigma Constants* [wiredchemist.com]
A Head-to-Head Comparison of 3,4-Dichlorobenzenesulfonyl Chloride and Dansyl Chloride for Derivatization in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the derivatization of analytes is a critical step to enhance their detectability and separation. Sulfonyl chlorides are a prominent class of reagents for this purpose, reacting with primary and secondary amines, as well as other nucleophilic groups, to form stable sulfonamide adducts. This guide provides an in-depth, objective comparison of two such reagents: 3,4-Dichlorobenzenesulfonyl chloride and the widely recognized dansyl chloride. The focus will be on their respective performance characteristics, supported by experimental insights, to inform the selection of the most appropriate reagent for specific analytical challenges.
Introduction to the Contenders
Dansyl Chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a cornerstone in the field of fluorescence labeling.[1][2][3] For decades, it has been the go-to reagent for derivatizing amino acids, peptides, and proteins, rendering them highly fluorescent and thus detectable at low concentrations.[3][4] Its utility extends to a wide array of amine-containing pharmaceuticals and biomolecules.[3]
This compound , on the other hand, is a less ubiquitous but valuable reagent, primarily utilized to introduce a dichlorinated phenylsulfonyl moiety onto a molecule.[5][6] This derivatization is often employed to improve chromatographic behavior and to introduce a specific mass tag for mass spectrometry (MS) analysis. While not inherently fluorescent, its derivatives are amenable to detection by UV-Vis and MS detectors.
Core Mechanism of Action: A Shared Pathway
Both this compound and dansyl chloride operate via the same fundamental reaction mechanism: nucleophilic acyl substitution. The unprotonated amino group of the analyte acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide bond. This reaction is typically carried out under alkaline conditions (pH 9-11) to ensure the amine is in its more reactive, unprotonated state.[3]
Caption: General reaction of a sulfonyl chloride with a primary amine.
Performance Deep Dive: A Comparative Analysis
The choice between these two reagents hinges on the specific requirements of the analytical method, including the desired sensitivity, the detection method employed, and the nature of the analyte.
Reactivity and Specificity
-
Dansyl Chloride: Reacts readily with primary and secondary aliphatic and aromatic amines.[2] It can also react with phenols and imidazoles, which can be an advantage or a source of interference depending on the sample matrix.[7][8] The reaction is typically performed at a pH of 9.5-10.5 and may require elevated temperatures (e.g., 60°C) to proceed to completion.[9][10]
-
This compound: Similar to dansyl chloride, it reacts with primary and secondary amines. The dichlorophenyl group is a strong electron-withdrawing group, which can enhance the reactivity of the sulfonyl chloride. The reaction conditions are generally comparable to those of other sulfonyl chlorides.
Detection and Sensitivity
This is the most significant point of differentiation between the two reagents.
-
Dansyl Chloride: The key advantage of dansyl chloride is the introduction of a highly fluorescent dansyl group.[1] The resulting dansylated amines exhibit strong fluorescence with a large Stokes shift, making them ideal for highly sensitive detection by fluorescence detectors in HPLC or by fluorescence microscopy.[1][4][11]
-
Emission Maximum: ~510-530 nm[4][12] The fluorescence quantum yield of dansyl derivatives is highly sensitive to the polarity of the local environment, a property that is exploited in studies of protein conformation and ligand binding.[1][13] Detection limits in the picomole to femtomole range are achievable.[4][9]
-
This compound: This reagent does not confer fluorescence upon the analyte. Detection of the derivatives relies on UV absorbance or mass spectrometry. The dichlorophenyl group provides a UV chromophore, but the sensitivity is generally lower than that achieved with fluorescence detection. However, for LC-MS analysis, the two chlorine atoms provide a distinct isotopic pattern that can aid in the identification and confirmation of the derivatized analyte.
| Feature | This compound | Dansyl Chloride |
| Primary Detection Method | UV-Vis, Mass Spectrometry | Fluorescence, UV-Vis, Mass Spectrometry |
| Sensitivity | Moderate | High (picomole to femtomole)[4][9] |
| Derivative Property | UV-absorbing, MS-tag | Fluorescent, UV-absorbing |
| Excitation Max. | N/A | ~330-340 nm[4][12] |
| Emission Max. | N/A | ~510-530 nm[4][12] |
Derivative Stability
-
Dansyl Chloride: Dansyl sulfonamides are known for their excellent stability, being resistant to both acid and alkaline hydrolysis.[10] This stability is a significant advantage for sample handling and storage, allowing for delayed analysis without significant degradation of the derivative.[14]
-
This compound: The stability of the resulting sulfonamides is expected to be high, comparable to other benzenesulfonyl chloride derivatives. The electron-withdrawing nature of the chlorine atoms can contribute to the stability of the sulfonamide bond.
Experimental Protocols
General Protocol for Dansylation of Amines
Caption: A typical experimental workflow for dansylation.
Detailed Steps:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, such as sodium bicarbonate or borate buffer, to achieve a pH between 9.5 and 10.5.[15][16]
-
Reagent Addition: Prepare a solution of dansyl chloride in a water-miscible organic solvent like acetone or acetonitrile.[10] Add an excess of the dansyl chloride solution to the sample.
-
Incubation: Incubate the reaction mixture at an elevated temperature, typically between 38°C and 70°C, for a period ranging from 10 to 120 minutes, depending on the specific analyte and protocol.[9][10]
-
Quenching: After the reaction is complete, quench the excess dansyl chloride by adding a small amount of a primary or secondary amine (e.g., proline or glycine) or by acidification.
-
Analysis: The derivatized sample can then be directly injected into an HPLC system equipped with a fluorescence detector.
General Protocol for Derivatization with this compound
The protocol is analogous to that of dansyl chloride, with the primary difference being the detection method.
-
Sample Preparation: Dissolve the amine-containing sample in an appropriate aprotic solvent (e.g., dichloromethane) containing a base such as pyridine or triethylamine.
-
Reagent Addition: Add this compound to the solution.
-
Reaction: The reaction is often carried out at room temperature or with gentle heating. Reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is then dried and the solvent is evaporated.
-
Analysis: The resulting derivative is redissolved in a suitable solvent for analysis by HPLC-UV or LC-MS.
Choosing the Right Tool for the Job
The selection between this compound and dansyl chloride should be guided by the analytical objective.
-
Choose Dansyl Chloride when:
-
High sensitivity is paramount.
-
The analytical instrumentation includes a fluorescence detector.
-
The sample matrix is complex, and the high selectivity of fluorescence detection is advantageous.
-
You are performing N-terminal amino acid analysis or protein labeling for fluorescence-based studies.[1][2]
-
-
Choose this compound when:
-
The primary detection method is mass spectrometry, and the isotopic signature of the two chlorine atoms can be used for identification.
-
Fluorescence detection is not available or necessary.
-
The goal is to modify the chromatographic properties of the analyte for improved separation.
-
A less expensive acylating agent is desired for synthetic purposes.[5]
-
Conclusion
Both this compound and dansyl chloride are effective derivatizing agents for primary and secondary amines. Dansyl chloride stands out for its ability to impart strong fluorescence to analytes, enabling highly sensitive detection.[1] In contrast, this compound is a valuable tool for modifying analytes for UV and mass spectrometry detection, offering a distinct isotopic signature for confident identification. The ultimate choice depends on a careful consideration of the required sensitivity, the available instrumentation, and the specific goals of the analysis.
References
- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | 98-31-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Solved 93.3 Dansyl chloride, which absorbs maximally at | Chegg.com [chegg.com]
- 13. benchchem.com [benchchem.com]
- 14. A New Approach to the Determination of Biogenic Amines in Wine | MDPI [mdpi.com]
- 15. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Intricacies of Steric Effects in Reactions of Substituted Benzenesulfonyl Chlorides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, a profound understanding of reaction kinetics and mechanisms is paramount. Substituted benzenesulfonyl chlorides are a critical class of reagents, pivotal in the formation of sulfonamides, sulfonate esters, and other key intermediates. Their reactivity, however, is not merely a function of the electronic nature of the substituents on the aromatic ring; it is profoundly influenced by the spatial arrangement of these groups—a phenomenon known as steric effects. This guide provides an in-depth, objective comparison of how steric hindrance modulates the reactivity of substituted benzenesulfonyl chlorides, supported by experimental data and detailed protocols, to empower researchers in their experimental design and interpretation.
The Counterintuitive Phenomenon of Steric Acceleration
A central theme in the study of ortho-substituted benzenesulfonyl chlorides is the observation of "steric acceleration," a counterintuitive increase in reaction rate despite the increased bulk around the reaction center. This stands in contrast to the typical expectation that steric hindrance would impede nucleophilic attack.[1][2][3]
The prevailing explanation for this phenomenon lies in the relief of ground-state steric strain upon transitioning to the trigonal bipyramidal intermediate or transition state.[3] In the tetrahedral ground state of a sterically hindered sulfonyl chloride, such as 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl chloride), there is significant repulsion between the bulky ortho-substituents and the sulfonyl oxygens. As the nucleophile attacks the sulfur atom, the geometry changes, moving the substituents further apart and thus relieving this strain, which lowers the activation energy of the reaction.
Comparative Reactivity: A Quantitative Look
The influence of both electronic and steric effects on the rate of nucleophilic substitution can be quantitatively assessed by comparing the second-order rate constants for a series of substituted benzenesulfonyl chlorides. A classic example is the isotopic chloride-chloride exchange reaction.
| Substituent (R) | Second-Order Rate Constant (k₂₅ x 10⁵ M⁻¹s⁻¹) in Acetonitrile | Relative Rate (k_rel) |
| 4-Methoxy | 1.1 | 0.09 |
| 4-Methyl | 4.8 | 0.38 |
| H (Unsubstituted) | 12.6 | 1.00 |
| 4-Bromo | 38.0 | 3.02 |
| 3-Nitro | 132.0 | 10.48 |
| 2-Methyl | 128.1 | 10.17 |
| 2,4,6-Trimethyl | 237.0 | 18.81 |
| 2,4,6-Triisopropyl | 495.0 | 39.29 |
Data compiled from studies on isotopic chloride exchange reactions.[4][5][6]
As the data clearly illustrates, electron-withdrawing groups in the para and meta positions (e.g., 4-Bromo, 3-Nitro) increase the reaction rate by enhancing the electrophilicity of the sulfur atom, a trend well-described by the Hammett equation.[5][7] Conversely, electron-donating groups (e.g., 4-Methoxy, 4-Methyl) decrease the rate.
However, the striking observation is the significant rate enhancement for ortho-substituted derivatives. A single ortho-methyl group leads to a tenfold increase in reactivity compared to the unsubstituted benzenesulfonyl chloride. This effect is even more pronounced with multiple bulky substituents, as seen with 2,4,6-trimethylbenzenesulfonyl chloride and the highly reactive 2,4,6-triisopropylbenzenesulfonyl chloride. This provides strong quantitative evidence for the concept of steric acceleration.
Mechanistic Considerations: SN2-like Pathway
The reactions of benzenesulfonyl chlorides with most nucleophiles are generally considered to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism.[2][7] This involves the direct attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. The reaction kinetics are typically second-order, being first-order in both the sulfonyl chloride and the nucleophile.[8]
Caption: Generalized SN2-like mechanism for nucleophilic substitution on a benzenesulfonyl chloride.
Experimental Protocols
A. Synthesis of Sterically Hindered Benzenesulfonyl Chlorides
1. Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride)
This protocol is adapted from established literature procedures.[7][9]
Materials:
-
1,3,5-Triisopropylbenzene
-
Chlorosulfonic acid
-
Chloroform
-
Pentane
-
Crushed ice
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-triisopropylbenzene in chloroform and cool the mixture to 0°C in an ice bath with magnetic stirring.
-
Slowly add chlorosulfonic acid dropwise via a dropping funnel over a period of 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, continuing to stir for 45 minutes.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Extract the product into chloroform.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a white residue.
-
Recrystallize the crude product from hot pentane to yield pure 2,4,6-triisopropylbenzenesulfonyl chloride.
2. Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride)
Materials:
-
Mesitylene
-
Thionyl chloride or phosphorus pentachloride
-
Appropriate solvent (e.g., dichloromethane)
-
Standard glassware for organic synthesis
Procedure: Detailed procedures for the synthesis of 2,4,6-trimethylbenzenesulfonyl chloride can be found in various organic synthesis resources.[3] The general method involves the sulfonation of mesitylene followed by chlorination with a suitable agent like thionyl chloride.
B. Kinetic Measurement of Solvolysis by Conductometry
The solvolysis of benzenesulfonyl chlorides in aqueous or alcoholic solvents produces hydrochloric acid, leading to an increase in the conductivity of the solution. This change in conductivity can be monitored over time to determine the reaction rate.
Caption: Experimental workflow for kinetic analysis of solvolysis using conductometry.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the desired substituted benzenesulfonyl chloride in a non-reactive, miscible solvent like acetone. Prepare the solvolysis solvent (e.g., a specific water-ethanol mixture).
-
Temperature Control: Equilibrate both solutions and the conductivity cell in a constant temperature bath.
-
Reaction Initiation: Rapidly inject a small, known volume of the sulfonyl chloride stock solution into the stirred solvolysis solvent within the conductivity cell to initiate the reaction.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals using a data logger.
-
Data Analysis: The first-order rate constant can be determined by plotting the natural logarithm of the change in conductivity versus time.
Conclusion and Future Perspectives
The study of steric effects in the reactions of substituted benzenesulfonyl chlorides reveals a fascinating interplay of electronic and spatial factors that govern reactivity. The phenomenon of steric acceleration, driven by the release of ground-state strain, provides a powerful tool for tuning the reactivity of these important synthetic building blocks. For researchers in drug development and organic synthesis, a thorough understanding of these principles is not merely academic but a practical necessity for the rational design of synthetic routes and the optimization of reaction conditions. Future research in this area may focus on more complex systems, the development of novel catalysts that can modulate these steric interactions, and the application of computational chemistry to further refine our understanding of the transition state structures and reaction energetics.
References
- 1. prepchem.com [prepchem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. scilit.com [scilit.com]
- 9. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Sulfonamide Synthesis
The synthesis of the sulfonamide moiety (R-SO₂NR'R'') is a fundamental transformation in medicinal chemistry, forming the backbone of countless therapeutic agents.[1] However, the successful formation of this functional group is not merely the end of a reaction; it is the beginning of a rigorous validation process. For researchers in drug development, confirming the identity, purity, and structural integrity of a newly synthesized sulfonamide is a non-negotiable prerequisite for advancing a compound. This guide provides a comparative analysis of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how these techniques form a self-validating analytical system when used in concert.
The Triad of Validation: A Holistic Approach
No single spectroscopic method provides a complete picture. True structural confirmation lies in the convergence of evidence from orthogonal techniques. Each method interrogates a different molecular property, and their combined data provide a robust, cross-validated structural assignment.
-
Nuclear Magnetic Resonance (NMR): Provides the atomic-level blueprint of the molecule's carbon-hydrogen framework.[2]
-
Infrared (IR) Spectroscopy: Confirms the presence or absence of key functional groups by detecting their characteristic vibrations.[3]
-
Mass Spectrometry (MS): Determines the molecular weight and provides vital clues about the structure through fragmentation analysis.[1]
The logical workflow for validating a sulfonamide synthesis follows a clear path from synthesis to comprehensive characterization.
References
A Comparative Guide to Sulfonylating Agents for Primary Amines: From Reaction Mechanisms to Practical Applications
In the landscape of modern organic synthesis, the sulfonamide moiety stands as a cornerstone functional group, pivotal in medicinal chemistry and materials science. Its prevalence in a myriad of pharmaceuticals—ranging from antibiotics to anticancer agents—underscores the critical importance of reliable and efficient methods for its construction. The reaction of a primary amine with a sulfonylating agent is the most direct route to N-monosubstituted sulfonamides. However, the choice of sulfonylating agent and reaction conditions can profoundly influence the reaction's efficiency, selectivity, and susceptibility to side reactions.
This guide provides a comprehensive comparative analysis of commonly employed sulfonylating agents for the selective sulfonylation of primary amines. We will delve into the mechanistic nuances that govern their reactivity, present detailed experimental protocols, and offer field-proven insights to navigate the challenges often encountered in the laboratory. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the synthesis of these vital compounds.
The Challenge of Selectivity: Mono- vs. Di-sulfonylation
The primary challenge in the sulfonylation of primary amines is achieving selective mono-sulfonylation while avoiding the formation of the di-sulfonylated byproduct. This side reaction arises from the acidity of the N-H proton in the initially formed mono-sulfonamide. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion, which can then react with a second equivalent of the sulfonylating agent.[1]
Several key parameters must be meticulously controlled to favor the desired mono-sulfonated product: stoichiometry, the nature of the base, reaction temperature, and the rate of addition of the sulfonylating agent.[1]
Comparative Analysis of Common Sulfonylating Agents
The selection of an appropriate sulfonylating agent is dictated by a balance of factors including its reactivity, steric hindrance, the stability of the resulting sulfonamide, and the conditions required for its potential subsequent removal (if used as a protecting group).[2] Here, we compare the performance of four widely used sulfonylating agents.
Table 1: Comparative Performance of Sulfonylating Agents with Benzylamine as a Model Primary Amine
| Sulfonylating Agent | Structure | Typical Reaction Conditions | Approx. Yield (%) | Key Characteristics |
| p-Toluenesulfonyl Chloride (TsCl) | Benzylamine, Pyridine, CH₂Cl₂, 0 °C to rt, 2-16 h | ~95 | Forms highly stable sulfonamides; harsh conditions required for cleavage.[2] | |
| Methanesulfonyl Chloride (MsCl) | Benzylamine, Et₃N, CH₂Cl₂, 0 °C to rt, 1-4 h | >90 | Less sterically hindered than TsCl, forms very stable sulfonamides.[2] | |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Benzylamine, Pyridine, CH₂Cl₂, 0 °C to rt, 1-3 h | ~98 | Forms sulfonamides that are readily cleaved under mild conditions (Fukuyama amine synthesis).[2][3] | |
| 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl) | Benzylamine, Et₃N, CH₂Cl₂, 0 °C to rt, 2-6 h | ~92 | Allows for mild deprotection using fluoride ions.[2] |
Mechanistic Insights: Understanding Reactivity and Selectivity
The sulfonylation of a primary amine with a sulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonamide.[4] The reaction is typically performed in the presence of a base to neutralize the HCl generated.[5]
References
A Senior Application Scientist's Guide to 3,4-Dichlorobenzenesulfonyl Chloride: A Comparative Review of its Synthetic Applications
For the discerning researcher and professional in drug development and fine chemical synthesis, the choice of a sulfonylating agent is a critical decision that profoundly impacts reaction efficiency, product yield, and the biological or material properties of the target molecule. Among the diverse arsenal of available reagents, 3,4-Dichlorobenzenesulfonyl chloride has carved a niche as a versatile and reactive building block. This guide provides an in-depth technical exploration of its applications, a critical comparison with common alternatives, and detailed experimental protocols to empower your synthetic endeavors.
The Profile of a Workhorse Reagent: Understanding this compound
This compound (DCBS-Cl) is a crystalline solid at room temperature, characterized by the presence of a sulfonyl chloride functional group and two chlorine atoms on the benzene ring.[1][2] This substitution pattern is not merely a structural feature; it is the key to its reactivity and the unique properties it imparts to the resulting molecules. The two electron-withdrawing chlorine atoms enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. This heightened reactivity, coupled with the steric accessibility of the sulfonyl chloride group, makes DCBS-Cl a reliable reagent for a variety of chemical transformations.[3]
It is typically synthesized via the chlorosulfonation of 1,2-dichlorobenzene.[4] While effective, this process requires careful handling of corrosive reagents like chlorosulfonic acid.
A Comparative Analysis: DCBS-Cl Versus Other Sulfonylating Agents
The selection of a sulfonylating agent is a nuanced decision, balancing reactivity, cost, and the desired physicochemical properties of the final product. Here, we compare this compound with several common alternatives.
| Reagent | Key Structural Feature | Relative Reactivity | Key Advantages | Common Applications |
| This compound | 3,4-dichloro substitution | High | Introduces a dichlorophenyl moiety, which can enhance biological activity and lipophilicity. | Synthesis of bioactive sulfonamides (e.g., carbonic anhydrase inhibitors, antibacterials).[5][6] |
| p-Toluenesulfonyl Chloride (TsCl) | para-methyl group | Moderate | The tosyl group is a good leaving group and a common protecting group. | Protection of amines and alcohols, synthesis of tosylates. |
| 2,4-Dichlorobenzenesulfonyl Chloride | 2,4-dichloro substitution | High | Similar to 3,4-DCBS-Cl, offers a dichlorinated scaffold. | Synthesis of sulfonamides, particularly as carbonic anhydrase inhibitors.[7] |
| Benzenesulfonyl Chloride (BsCl) | Unsubstituted phenyl ring | Moderate | Simple aromatic sulfonylating agent. | General synthesis of sulfonamides and sulfonates. |
| Dansyl Chloride | N,N-dimethylamino-naphthalene moiety | High | Introduces a fluorescent tag. | Derivatization of amines and amino acids for analytical detection by HPLC.[8] |
The dichlorophenyl moiety introduced by DCBS-Cl can significantly influence the biological activity of a molecule. The chlorine atoms can participate in halogen bonding and increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with biological targets.
Core Application: The Synthesis of Sulfonamides
The most prominent application of this compound is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[9] The reaction proceeds via a nucleophilic substitution of the chloride on the sulfonyl group by an amine.
General Reaction Mechanism
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group to form the stable sulfonamide bond.[7]
Caption: General mechanism of sulfonamide formation.
Application in Medicinal Chemistry: Carbonic Anhydrase Inhibitors
A significant area where this compound has demonstrated its utility is in the synthesis of carbonic anhydrase inhibitors. These compounds are of interest for the treatment of various conditions, including glaucoma, epilepsy, and certain types of cancer. The 3,4-dichlorophenylsulfonamide scaffold has been shown to be a potent pharmacophore for this class of drugs.
Experimental Protocol: Synthesis of a Novel Carbonic Anhydrase Inhibitor
This protocol is adapted from the synthesis of related dichlorobenzenesulfonamides.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq) dropwise.
-
Sulfonyl Chloride Addition: To the cooled solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for synthesizing a carbonic anhydrase inhibitor.
Expanding the Synthetic Horizon: Beyond Sulfonamides
While the synthesis of sulfonamides is its primary application, the reactivity of this compound extends to other areas of organic synthesis.
Derivatizing Agent in Analytical Chemistry
The high reactivity of sulfonyl chlorides makes them suitable for the derivatization of amines and phenols for analytical purposes, such as high-performance liquid chromatography (HPLC).[8] Derivatization with DCBS-Cl introduces a strongly UV-absorbing chromophore, enhancing the detectability of otherwise poorly responsive analytes. While reagents like dansyl chloride are more common due to their fluorescence properties, DCBS-Cl offers a cost-effective alternative for UV-based detection.
Experimental Protocol: Derivatization of an Amine for HPLC Analysis
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile).
-
Buffering: Add a borate buffer (pH 9.0) to the sample solution.
-
Derivatization: Add a solution of this compound in acetonitrile and heat the mixture at 60 °C for 30 minutes.
-
Quenching: Cool the reaction mixture and quench any excess reagent with a solution of a secondary amine (e.g., diethylamine).
-
Analysis: The derivatized sample can be directly injected into the HPLC system for analysis.
Building Block for Agrochemicals
The sulfonamide linkage is also a key structural motif in many agrochemicals, including herbicides and fungicides. The 3,4-dichlorophenyl group can confer desirable properties such as increased efficacy and metabolic stability in the target plant or fungus. While specific examples in publicly available literature are sometimes limited due to proprietary considerations, the general synthetic strategies for sulfonamide formation are directly applicable.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is crucial to avoid contact with skin and eyes and to prevent inhalation of its dust or vapors.[1] Store the reagent in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its heightened reactivity, driven by the electron-withdrawing nature of the two chlorine atoms, makes it an efficient sulfonylating agent. While its primary application lies in the synthesis of a wide array of sulfonamides with diverse biological activities, its utility as a derivatizing agent and a building block for agrochemicals should not be overlooked. By understanding its reactivity profile in comparison to other sulfonylating agents and by employing the appropriate experimental protocols, researchers can effectively leverage the unique properties of this compound to advance their synthetic and drug discovery programs.
References
- 1. This compound | 98-31-7 [chemicalbook.com]
- 2. This compound 95 98-31-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Disposition of 3,4-Dichlorobenzenesulfonyl Chloride: A Guide to Safe and Compliant Disposal
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and innovation. Equally critical, though often less discussed, is the responsible management of chemical reagents and the waste they generate. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Dichlorobenzenesulfonyl chloride, a reactive sulfonyl chloride that demands meticulous handling to ensure laboratory safety and environmental stewardship. Our focus extends beyond mere instruction, delving into the chemical principles that underpin these essential protocols.
Hazard Profile and Immediate Safety Imperatives
This compound (CAS No. 98-31-7) is a corrosive and water-reactive solid.[1] Its primary hazards stem from its ability to cause severe skin burns and eye damage.[1][2] Upon contact with moisture, it hydrolyzes to form hydrochloric acid and 3,4-dichlorobenzenesulfonic acid, releasing corrosive and toxic fumes.[3] This reactivity necessitates that all handling be conducted within a certified chemical fume hood.[4]
Core Directive: Always consult the Safety Data Sheet (SDS) for this compound before handling.[2][5] An emergency eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with justifications rooted in the compound's hazardous properties.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield.[2] | Protects against splashes of the corrosive solid and the acidic byproducts of hydrolysis. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Prevents severe skin burns upon direct contact. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood.[4] | Prevents inhalation of corrosive vapors and acidic gases generated during hydrolysis. |
Spill Management: A Calm and Controlled Response
In the event of a small spill, a prompt and correct response is crucial to mitigate exposure and contamination.
Immediate Actions:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
Ventilation: Ensure the chemical fume hood is operational to manage any vapors.
-
Containment: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[3]
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Disposal Protocols: A Dichotomy of Scale
The appropriate disposal procedure for this compound is contingent on the quantity of waste. A fundamental principle is that bulk quantities should never be neutralized in the laboratory due to the potential for a large, uncontrolled exothermic reaction.
Disposal of Small, Residual Quantities
This procedure is intended for the neutralization of small amounts of this compound, such as residues in reaction flasks or on contaminated labware. The objective is to safely hydrolyze and neutralize the sulfonyl chloride to its corresponding, less hazardous sulfonic acid salt.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a saturated solution of sodium bicarbonate. Place this beaker in an ice bath on a magnetic stir plate to manage the exothermic reaction.[8]
-
Slow Addition: With vigorous stirring, slowly and cautiously add the residual this compound to the cold sodium bicarbonate solution. This can be done by carefully rinsing the contaminated glassware with a small amount of a compatible solvent (e.g., acetone) and adding the rinsate to the basic solution. The hydrolysis of the sulfonyl chloride is exothermic and generates hydrochloric acid, which then reacts with the sodium bicarbonate to produce carbon dioxide gas. A vigorous effervescence is to be expected.[8] The rate of addition must be meticulously controlled to prevent excessive foaming and potential overflow. [8]
-
Ensure Complete Quenching: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed.[8]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more saturated sodium bicarbonate solution until the desired pH is achieved.[8]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.[3]
Causality of Procedural Choices:
-
Ice Bath and Slow Addition: The hydrolysis of sulfonyl chlorides is an exothermic process. The ice bath and slow, controlled addition are critical to dissipate the heat generated, preventing a runaway reaction and excessive fuming.[8]
-
Saturated Sodium Bicarbonate: A weak base like sodium bicarbonate is used to neutralize the hydrochloric acid and 3,4-dichlorobenzenesulfonic acid formed during hydrolysis. Using a strong base like sodium hydroxide could lead to a more violent and exothermic reaction. The use of a saturated solution ensures a sufficient excess of the base is present.
-
pH Verification: Confirming a neutral or slightly basic pH ensures that the corrosive acidic byproducts have been fully neutralized, rendering the waste safer for storage and subsequent disposal.[8]
Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without any attempt at neutralization in the laboratory.
Procedure for Bulk Disposal:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring is necessary, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").[3]
-
Segregation: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials, especially aqueous solutions and bases.[6]
-
Professional Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[4] All hazardous waste disposal must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Visualization of the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of [35S]aryl sulfonyl chlorides from [ 35S]elemental sulfur - Lookchem [lookchem.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. actenviro.com [actenviro.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
